4-Acetamidobutanoyl-CoA
Description
Structure
2D Structure
Properties
CAS No. |
74833-91-3 |
|---|---|
Molecular Formula |
C27H45N8O18P3S |
Molecular Weight |
894.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-acetamidobutanethioate |
InChI |
InChI=1S/C27H45N8O18P3S/c1-15(36)29-7-4-5-18(38)57-10-9-30-17(37)6-8-31-25(41)22(40)27(2,3)12-50-56(47,48)53-55(45,46)49-11-16-21(52-54(42,43)44)20(39)26(51-16)35-14-34-19-23(28)32-13-33-24(19)35/h13-14,16,20-22,26,39-40H,4-12H2,1-3H3,(H,29,36)(H,30,37)(H,31,41)(H,45,46)(H,47,48)(H2,28,32,33)(H2,42,43,44)/t16-,20-,21-,22+,26-/m1/s1 |
InChI Key |
UEKGDRAHBCQADD-HDRQGHTBSA-N |
Isomeric SMILES |
CC(=O)NCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(=O)NCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
4-AAB-CoA 4-acetamidobutyryl-CoA 4-acetamidobutyryl-coenzyme A coenzyme A, 4-acetamidobutyryl- |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Crossroads of 4-Acetamidobutanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidobutanoyl-CoA is a specialized acyl-CoA thioester that plays a role as a key metabolic intermediate in specific biological pathways. While not a central metabolite in the primary energy-producing pathways, its formation and degradation are crucial for the catabolism of certain amino acids in select organisms. This technical guide provides an in-depth exploration of the metabolic significance of this compound, detailing its biosynthetic and catabolic pathways, the enzymes involved, and relevant experimental methodologies. This document is intended to serve as a comprehensive resource for researchers in metabolism, enzymology, and drug development.
The Metabolic Role of this compound
Current scientific literature primarily implicates this compound as an intermediate in the degradation pathway of L-lysine in certain bacteria, most notably in Pseudomonas species. It is a component of a modified pathway for lysine catabolism that diverges from the more common saccharopine and cadaverine pathways.
Catabolism of this compound
The primary catabolic fate of this compound is its hydrolysis into acetate and 4-aminobutanoyl-CoA. This reaction is catalyzed by the enzyme 4-acetamidobutyryl-CoA deacetylase (EC 3.5.1.51). This enzyme is a hydrolase that acts on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides.
The overall reaction is as follows:
This compound + H₂O → Acetate + 4-Aminobutanoyl-CoA
The product, 4-aminobutanoyl-CoA, can then be further metabolized. For instance, it can be hydrolyzed to 4-aminobutanoate (GABA) and Coenzyme A.
Biosynthesis of this compound
The biosynthesis of this compound is understood to proceed from 4-aminobutanoate (GABA), a key inhibitory neurotransmitter in mammals and a metabolite in various organisms. The pathway involves two key enzymatic steps: the activation of GABA to its CoA thioester, followed by N-acetylation.
-
Activation of 4-Aminobutanoate: The first step is the formation of 4-aminobutanoyl-CoA from GABA. This reaction is catalyzed by a 4-aminobutyrate-CoA ligase (also known as 4-aminobutyryl-CoA synthetase). This enzyme utilizes ATP to activate the carboxyl group of GABA, which then reacts with Coenzyme A.
4-Aminobutanoate + ATP + CoA → 4-Aminobutanoyl-CoA + AMP + PPi
-
N-Acetylation of 4-Aminobutanoyl-CoA: The second step involves the transfer of an acetyl group from Acetyl-CoA to the amino group of 4-aminobutanoyl-CoA. This reaction is catalyzed by an N-acetyltransferase .
4-Aminobutanoyl-CoA + Acetyl-CoA → this compound + CoA
Signaling Pathways and Metabolic Interconnections
The metabolic pathway of this compound is interconnected with several key metabolic networks, including amino acid metabolism, the GABA shunt, and acetyl-CoA metabolism.
Quantitative Data
Quantitative data for the enzymes involved in this compound metabolism is limited. The following table summarizes the available information.
| Enzyme | EC Number | Organism | Substrate(s) | Km | Vmax | Reference |
| 4-Acetamidobutyryl-CoA deacetylase | 3.5.1.51 | Pseudomonas sp. | This compound | Not Reported | Not Reported | [1] |
| 4-Aminobutyrate-CoA ligase | Not Assigned | Various | 4-Aminobutanoate, ATP, CoA | Not Reported | Not Reported | - |
| N-Acetyltransferase | Various | Various | 4-Aminobutanoyl-CoA, Acetyl-CoA | Not Reported | Not Reported | - |
Experimental Protocols
Synthesis and Purification of this compound
Materials:
-
4-Acetamidobutanoic acid
-
Coenzyme A (lithium salt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable activating agent
-
Anhydrous solvent (e.g., dioxane or tetrahydrofuran)
-
Purification system (e.g., High-Performance Liquid Chromatography with a C18 column)
Procedure:
-
Activation: Dissolve 4-acetamidobutanoic acid in the anhydrous solvent. Add a molar excess of the activating agent (e.g., DCC) and stir at room temperature for several hours to form the activated intermediate.
-
Reaction with CoA: Prepare a solution of Coenzyme A in an appropriate buffer (e.g., sodium bicarbonate). Add the activated 4-acetamidobutanoate solution to the CoA solution and stir.
-
Purification: Purify the resulting this compound using reverse-phase HPLC. Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA).
-
Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.
Assay for 4-Acetamidobutyryl-CoA Deacetylase Activity
This protocol is adapted from the work of Ohsugi et al. (1981)[1].
Reaction Mixture:
-
Buffer (e.g., potassium phosphate buffer, pH 7.5)
-
This compound (substrate)
-
Enzyme preparation (cell extract or purified enzyme)
Procedure:
-
Pre-incubate the reaction mixture without the substrate at the desired temperature.
-
Initiate the reaction by adding this compound.
-
Incubate for a specific time period during which the reaction is linear.
-
Terminate the reaction, for example, by adding a strong acid (e.g., perchloric acid).
-
Quantify one of the products. Acetate can be measured using enzymatic kits, and 4-aminobutanoyl-CoA can be quantified by HPLC after derivatization.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Conclusion
This compound serves as a critical intermediate in the specialized L-lysine degradation pathway in certain microorganisms. While its role in mammalian metabolism has not been established, the study of its biosynthesis and catabolism provides valuable insights into microbial metabolic diversity and the evolution of metabolic pathways. The enzymes involved in its metabolism, such as 4-aminobutyrate-CoA ligase and 4-acetamidobutyryl-CoA deacetylase, represent potential targets for antimicrobial drug development, particularly against organisms that utilize this pathway. Further research is warranted to fully elucidate the regulation of this pathway and to explore its potential presence and function in a wider range of organisms.
References
4-Acetamidobutanoyl-CoA involvement in L-beta-lysine metabolism.
An In-depth Technical Guide on the Involvement of 4-Acetamidobutanoyl-CoA in L-beta-lysine Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-lysine is an essential alpha-amino acid critical for protein synthesis and various metabolic functions.[1][2] While its primary metabolic routes, such as the saccharopine and pipecolate pathways, are well-documented in mammals, bacteria employ alternative pathways for lysine catabolism.[2][3] One such pathway involves the conversion of L-lysine to L-beta-lysine, which is subsequently metabolized through a series of enzymatic reactions. A key intermediate in this bacterial degradation pathway is This compound . This technical guide provides a detailed overview of the L-beta-lysine metabolic pathway, focusing on the formation, conversion, and significance of this compound. It includes visualizations of the metabolic cascade, summaries of the enzymes involved, and generalized experimental protocols for studying this pathway.
The L-beta-lysine Metabolic Pathway
In certain bacteria, such as strains of Bacillus and Pseudomonas, L-lysine is catabolized via a pathway that funnels into the tricarboxylic acid (TCA) cycle.[4] This pathway begins with the isomerization of L-lysine to L-beta-lysine and proceeds through several key steps to generate central metabolites.
The established sequence of reactions is as follows:
-
Isomerization: L-Lysine is converted to L-beta-lysine by the enzyme lysine-2,3-aminomutase (KamA).[4]
-
Acetylation: The ε-amino group of L-beta-lysine is acetylated by an acetyltransferase (YodP), forming Nε-acetyl-L-beta-lysine.[4]
-
Deamination: Nε-acetyl-L-beta-lysine is then deaminated by Nε-acetyl-β-lysine transaminase (YodT), using 2-ketoglutarate as the amino acceptor, to produce 3-keto-6-acetamidohexanoate.[4]
-
Thiolytic Cleavage: A 3-keto-6-acetamidohexanoate cleavage enzyme (a complex of YodS and YodR) catalyzes the reaction of 3-keto-6-acetamidohexanoate with acetyl-CoA. This step cleaves the molecule, yielding This compound and acetoacetate.[4]
-
Deacetylation: The intermediate this compound is hydrolyzed by This compound deacetylase (YodQ), also known as an amidohydrolase.[4][5] This reaction removes the acetyl group, releasing acetate and forming 4-aminobutanoyl-CoA .[5]
-
Entry into Central Metabolism: 4-aminobutanoyl-CoA is further metabolized to 4-aminobutyrate (GABA). GABA is then converted to succinate via the GABA shunt and enters the TCA cycle, linking lysine degradation directly to central carbon metabolism.[4]
The genes encoding these enzymes are often found in a conserved operon, indicating a coordinated regulation of this metabolic pathway.[4]
References
- 1. L-lysine fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-acetamidobutyryl-CoA deacetylase - Wikipedia [en.wikipedia.org]
Unveiling 4-Acetamidobutanoyl-CoA: A Journey from Microbial Metabolism to a Key Intermediate
A comprehensive technical guide on the discovery, history, and significance of 4-Acetamidobutanoyl-CoA for researchers, scientists, and drug development professionals.
Abstract
This compound is an acyl-coenzyme A derivative that plays a crucial role in the metabolic pathway of L-β-lysine in certain microorganisms. Its discovery in the early 1980s was a pivotal step in elucidating the intricate biochemical reactions involved in the degradation of this unusual amino acid. This guide provides an in-depth exploration of the history of this compound, from its initial identification to the characterization of the enzymes that act upon it. Detailed experimental protocols from the seminal research, quantitative data, and diagrams of the metabolic pathway are presented to offer a complete technical resource for the scientific community.
Introduction
The landscape of cellular metabolism is vast and complex, with a myriad of intermediates and pathways that govern the flow of energy and the synthesis of essential biomolecules. Among these is the fascinating world of acyl-Coenzyme A (acyl-CoA) esters, which are central to numerous metabolic processes, including fatty acid metabolism and the citric acid cycle. While much is known about common acyl-CoAs, lesser-known intermediates such as this compound offer unique insights into specialized metabolic niches.
This technical guide focuses on the discovery and history of this compound, a key intermediate in the metabolism of L-β-lysine by a Pseudomonas species. The elucidation of this pathway was the result of meticulous research that has expanded our understanding of microbial biochemistry.
The Discovery of this compound
The history of this compound is intrinsically linked to the study of L-β-lysine metabolism. In 1981, a seminal paper by Ohsugi, Kahn, Hensley, Chew, and Barker titled "Metabolism of L-beta-lysine by a Pseudomonas. Purification and properties of a deacetylase-thiolesterase utilizing 4-acetamidobutyryl CoA and related compounds" was published in the Journal of Biological Chemistry.[1] This work stands as the cornerstone of our knowledge about this molecule.
The research team was investigating how a specific strain of Pseudomonas was able to utilize L-β-lysine as a sole source of carbon and nitrogen. Their work led to the identification and purification of a novel enzyme, which they named 4-acetamidobutyryl-CoA deacetylase.[1] This enzyme was found to catalyze the hydrolysis of this compound to acetate and 4-aminobutanoyl-CoA.[1] The identification of the substrate, this compound, was a critical step in piecing together the metabolic puzzle.
The Metabolic Context: L-β-Lysine Degradation
The discovery of this compound was not an isolated event but rather a key finding within the broader context of a unique metabolic pathway. The researchers proposed a pathway for L-β-lysine degradation in Pseudomonas that involved the conversion of L-β-lysine to this compound, which is then acted upon by the newly discovered deacetylase.
Experimental Protocols
The groundbreaking work of Ohsugi and colleagues involved a series of meticulous experiments to identify and characterize both the enzyme and its substrate. The following are detailed methodologies based on their 1981 publication.
Synthesis of this compound
A key challenge in this research was the unavailability of this compound from commercial sources. Therefore, the researchers had to synthesize it in the laboratory.
Protocol 1: Chemical Synthesis of this compound
-
Preparation of 4-Acetamidobutanoic Acid: 4-Aminobutanoic acid is acetylated using acetic anhydride under appropriate conditions to yield 4-acetamidobutanoic acid.
-
Activation of the Carboxyl Group: The carboxyl group of 4-acetamidobutanoic acid is activated to form a more reactive intermediate, such as a mixed anhydride. This is typically achieved by reacting it with ethyl chloroformate in the presence of a tertiary amine base (e.g., triethylamine) at low temperatures.
-
Thioesterification with Coenzyme A: The activated 4-acetamidobutanoate is then reacted with the thiol group of Coenzyme A (Li-salt or free acid form) in an aqueous or mixed aqueous-organic solvent system. The pH is maintained in the neutral to slightly alkaline range to ensure the thiol group of CoA is sufficiently nucleophilic.
-
Purification: The resulting this compound is purified from the reaction mixture using column chromatography, such as ion-exchange chromatography on a DEAE-cellulose column, followed by desalting.
Assay for 4-Acetamidobutyryl-CoA Deacetylase Activity
The activity of the deacetylase enzyme was quantified by measuring the rate of disappearance of the thioester bond of this compound.
Protocol 2: Spectrophotometric Enzyme Assay
-
Reaction Mixture: A typical reaction mixture contains:
-
Potassium phosphate buffer (pH 7.5)
-
This compound (substrate)
-
Enzyme preparation
-
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme preparation to the reaction mixture.
-
Measurement: The decrease in absorbance at 232 nm is monitored over time using a spectrophotometer. The absorbance at this wavelength is characteristic of the thioester bond in acyl-CoA molecules.
-
Calculation of Activity: The rate of the reaction is calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of the thioester bond. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of substrate per minute under the specified conditions.
Quantitative Data
The 1981 study by Ohsugi et al. provided valuable quantitative data regarding the properties of 4-acetamidobutyryl-CoA deacetylase and its interaction with this compound.
| Parameter | Value | Conditions |
| Michaelis Constant (Km) for this compound | 0.12 mM | pH 7.5 |
| Optimal pH for Enzyme Activity | 7.5 - 8.5 | |
| Molecular Weight of the Enzyme (estimated) | ~160,000 Da | Gel Filtration |
| Subunit Molecular Weight | ~40,000 Da | SDS-PAGE |
| Table 1: Key quantitative characteristics of 4-acetamidobutyryl-CoA deacetylase from Pseudomonas. |
Significance and Future Perspectives
The discovery of this compound and its associated metabolic pathway in Pseudomonas has several important implications:
-
Expansion of Biochemical Knowledge: It broadened our understanding of the diverse metabolic capabilities of microorganisms, particularly in the degradation of non-proteinogenic amino acids.
-
Enzymology: The characterization of 4-acetamidobutyryl-CoA deacetylase provided insights into a novel class of hydrolases with specificity for acetylated acyl-CoA thioesters.
-
Potential for Bioremediation: Microorganisms with unique degradative pathways can be explored for their potential in bioremediation of environmental pollutants that have similar chemical structures.
-
Drug Development: While not directly a drug target, the enzymes and intermediates of unique metabolic pathways can sometimes offer inspiration for the design of novel antimicrobial agents or for the bio-engineering of microorganisms for pharmaceutical production.
Future research could focus on several areas:
-
Genomic and Proteomic Analyses: Identifying the genes encoding the enzymes of the L-β-lysine degradation pathway in Pseudomonas and other microorganisms.
-
Structural Biology: Determining the three-dimensional structure of 4-acetamidobutyryl-CoA deacetylase to understand its catalytic mechanism at a molecular level.
-
Metabolic Engineering: Exploring the possibility of engineering this pathway into other organisms for specific biotechnological applications.
Conclusion
The discovery of this compound represents a classic example of curiosity-driven research leading to fundamental biochemical insights. The meticulous work of identifying a novel metabolite and its corresponding enzyme within a previously uncharacterized metabolic pathway has laid the groundwork for future investigations into the microbial world's vast and often surprising biochemical repertoire. This technical guide serves as a testament to the importance of such foundational research and provides a valuable resource for contemporary scientists in their ongoing quest to unravel the complexities of life at the molecular level.
References
Function of 4-acetamidobutyryl-CoA Deacetylase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-acetamidobutyryl-CoA deacetylase (EC 3.5.1.51) is a crucial enzyme in the metabolic pathway of L-beta-lysine degradation, particularly observed in certain bacteria such as Pseudomonas.[1] This enzyme, a hydrolase, acts on carbon-nitrogen bonds in linear amides, specifically catalyzing the deacetylation of 4-acetamidobutanoyl-CoA.[2] Its systematic name is this compound amidohydrolase, and it is also commonly referred to as aminobutyryl-CoA thiolesterase or deacetylase-thiolesterase.[2] This guide provides a comprehensive overview of the enzyme's function, substrate specificity, and its role in metabolic pathways, supported by quantitative data and detailed experimental protocols.
Core Function and Reaction Mechanism
The primary function of 4-acetamidobutyryl-CoA deacetylase is to catalyze the hydrolysis of this compound. This reaction involves the cleavage of the amide bond, yielding acetate and 4-aminobutanoyl-CoA.[2] The reaction can be summarized as follows:
This compound + H₂O ⇌ acetate + 4-aminobutanoyl-CoA[2]
This enzymatic step is essential for the catabolism of L-beta-lysine, allowing the organism to utilize this amino acid as a source of carbon and energy.[1]
Quantitative Data: Substrate Specificity
The substrate specificity of 4-acetamidobutyryl-CoA deacetylase has been investigated using various analogs of its primary substrate. The following table summarizes the relative rates of hydrolysis for different acyl-CoA compounds, as determined by Ohsugi et al. (1981).
| Substrate | Relative Rate of Hydrolysis (%) |
| 4-Acetamidobutyryl-CoA | 100 |
| 4-Propionamidobutyryl-CoA | 125 |
| 5-Acetamidovaleryl-CoA | 110 |
| 3-Acetamidopropionyl-CoA | 60 |
| Acetyl-CoA | <5 |
| Butyryl-CoA | <5 |
| Succinyl-CoA | Not detected |
Data synthesized from the findings of Ohsugi M, Kahn J, Hensley C, Chew S, Barker HA (1981). Metabolism of L-beta-lysine by a Pseudomonas. Purification and properties of a deacetylase-thiolesterase utilizing 4-acetamidobutyryl CoA and related compounds. J. Biol. Chem. 256 (14): 7642–51.
Experimental Protocols
Enzyme Purification
The purification of 4-acetamidobutyryl-CoA deacetylase from Pseudomonas B4, as detailed by Ohsugi et al. (1981), is a multi-step process designed to achieve a high degree of purity.
Purification of 4-acetamidobutyryl-CoA deacetylase
References
The Biological Significance of 4-Acetamidobutanoyl-CoA in Pseudomonas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Acetamidobutanoyl-CoA is a key metabolic intermediate in the catabolism of L-β-lysine in certain Pseudomonas species. Its significance lies in its role as the substrate for a unique deacetylase-thiolesterase, an enzyme that is essential for the bacterium to utilize L-β-lysine as a sole source of energy. This pathway represents a specialized metabolic capability within this genus. Understanding the enzymatic cleavage of this compound provides insights into the metabolic versatility of Pseudomonas and may offer avenues for further research into microbial amino acid degradation pathways. This guide provides a comprehensive overview of the known biological role of this compound in Pseudomonas, detailing the key enzyme involved, its kinetic properties, and the metabolic context of its activity.
Introduction
Pseudomonas is a genus of metabolically diverse Gram-negative bacteria capable of colonizing a wide range of environments. This adaptability is largely due to their ability to utilize a vast array of organic compounds as carbon and energy sources. Among these is the non-proteinogenic amino acid L-β-lysine (3,6-diaminohexanoate). The catabolism of L-β-lysine proceeds through a pathway where this compound emerges as a central intermediate. The processing of this molecule is a critical step, catalyzed by a specific and inducible deacetylase-thiolesterase, allowing the bacterium to channel the carbon skeleton of L-β-lysine into its central metabolism.
The L-β-Lysine Degradation Pathway
The aerobic degradation of L-β-lysine in Pseudomonas B4 involves a series of enzymatic reactions that lead to the formation of this compound. While the complete pathway from L-β-lysine to central metabolites is not fully elucidated in the literature, the pivotal step involving this compound is well-characterized[1].
The key enzymatic reaction is the cleavage of both the amide and thiolester bonds of this compound. This reaction is catalyzed by a deacetylase-thiolesterase, an enzyme highly purified from extracts of Pseudomonas B4 grown on L-β-lysine as the primary energy source[1]. The products of this reaction are coenzyme A (CoASH), acetate, and 4-aminobutyrate, which can then be further metabolized[1]. The production of this enzyme is induced by the presence of L-β-lysine in the growth medium[1].
Caption: Proposed metabolic role of this compound.
The Key Enzyme: this compound Deacetylase-Thiolesterase
The central player in the metabolism of this compound is the deacetylase-thiolesterase. This enzyme exhibits dual activity, cleaving both the C-N amide bond and the C-S thiolester bond of its substrate[1].
Quantitative Properties
The following table summarizes the known quantitative properties of the purified deacetylase-thiolesterase from Pseudomonas B4[1].
| Property | Value |
| Molecular Weight | ~275,000 Da |
| Subunit Composition | 8 identical subunits |
| Subunit Molecular Weight | ~36,500 Da |
Substrate Specificity
The enzyme demonstrates specificity for acyl-CoA compounds with an acetamido group. While this compound is the physiological substrate, other related compounds are also processed, as detailed in the table below. The data is derived from studies on the purified enzyme from Pseudomonas B4[1].
| Substrate | Relative Rate of Decomposition (%) |
| This compound | 100 |
| 4-Propionamidobutyryl-CoA | 125 |
| 5-Acetamidovaleryl-CoA | 110 |
| 3-Acetamidopropionyl-CoA | 30 |
| Acetyl-CoA | < 1 |
Experimental Protocols
The following sections provide an overview of the methodologies that can be employed to study this compound and its metabolizing enzyme, based on the protocols described in the literature[1].
Synthesis of this compound
A chemo-enzymatic approach is typically used for the synthesis of acyl-CoA esters.
Principle: 4-Acetamidobutanoic acid is converted to its mixed anhydride with ethyl chloroformate, which then reacts with the free sulfhydryl group of Coenzyme A.
Protocol:
-
Dissolve 4-acetamidobutanoic acid in an appropriate solvent (e.g., anhydrous tetrahydrofuran).
-
Add triethylamine to the solution.
-
Cool the mixture to 0°C and add ethyl chloroformate dropwise with stirring.
-
After a suitable reaction time (e.g., 30 minutes), add a solution of Coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate).
-
Allow the reaction to proceed at room temperature.
-
Purify the resulting this compound using chromatographic techniques such as reversed-phase HPLC.
Caption: Workflow for the synthesis of this compound.
Deacetylase-Thiolesterase Activity Assay
Principle: The enzymatic activity is determined by measuring the rate of CoASH release from this compound. The released CoASH can be quantified by its reaction with a chromogenic reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that absorbs at 412 nm.
Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), DTNB, and the enzyme preparation.
-
Initiate the reaction by adding a known concentration of this compound.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.
Purification of Deacetylase-Thiolesterase
The purification protocol for the deacetylase-thiolesterase from Pseudomonas B4 involves several chromatographic steps[1].
Protocol Outline:
-
Cell Lysis: Disrupt Pseudomonas B4 cells grown in the presence of L-β-lysine by sonication or French press.
-
Clarification: Remove cell debris by centrifugation.
-
Ammonium Sulfate Fractionation: Precipitate proteins with a saturated solution of ammonium sulfate.
-
Ion-Exchange Chromatography: Apply the protein fraction to a DEAE-cellulose column and elute with a salt gradient.
-
Hydrophobic Interaction Chromatography: Further purify the active fractions on a phenyl-Sepharose column.
-
Gel Filtration Chromatography: Perform a final purification step using a Sephacryl S-300 column to separate proteins by size.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Caption: Workflow for deacetylase-thiolesterase purification.
Regulatory Aspects and Future Directions
The genetic basis for the L-β-lysine degradation pathway in Pseudomonas, including the gene encoding the deacetylase-thiolesterase, has not yet been reported in the literature. Consequently, the regulatory mechanisms governing the expression of this pathway are unknown. The observation that the enzyme is inducible by L-β-lysine suggests the presence of a transcriptional regulatory system that responds to this amino acid or a downstream metabolite[1].
Future research in this area could focus on:
-
Identification of the gene cluster responsible for L-β-lysine catabolism in Pseudomonas.
-
Characterization of the transcriptional regulator(s) that control the expression of these genes.
-
Elucidation of the complete L-β-lysine degradation pathway and its connection to central metabolism.
-
Investigating the prevalence of this pathway across different Pseudomonas species and other bacteria.
Such studies would not only fill a gap in our understanding of microbial metabolism but could also have implications for metabolic engineering and the development of novel antimicrobial strategies targeting unique metabolic pathways.
Conclusion
This compound is a specialized metabolite in Pseudomonas with a clearly defined role in the catabolism of L-β-lysine. Its biological significance is intrinsically linked to the activity of a novel deacetylase-thiolesterase that facilitates the entry of L-β-lysine-derived carbon into the cell's metabolic network. While our current understanding is based on foundational biochemical studies, the genetic and regulatory aspects of this pathway remain a promising area for future investigation. This guide provides a solid foundation for researchers and professionals interested in this unique facet of Pseudomonas metabolism.
References
4-Acetamidobutanoyl-CoA: A Potential Biomarker in Metabolic Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidobutanoyl-CoA is an acyl-CoA thioester that is emerging as a molecule of interest in the field of metabolomics. While research directly establishing it as a definitive biomarker is still in its nascent stages, its structural relationship to key metabolic players and the existence of enzymes that act upon it suggest its potential significance in various physiological and pathological states. This technical guide provides a comprehensive overview of the current understanding of this compound, including its metabolic context, proposed pathways, and detailed methodologies for its study. This document is intended to serve as a foundational resource for researchers aiming to investigate the role of this compound in metabolic studies and drug development.
Metabolic Context and Significance
This compound is the coenzyme A thioester of 4-acetamidobutanoic acid. Its primary known metabolic transformation involves the enzyme 4-acetamidobutyryl-CoA deacetylase (EC 3.5.1.51). This enzyme catalyzes the hydrolysis of this compound to yield acetate and 4-aminobutanoyl-CoA[1]. The latter is the activated form of 4-aminobutanoate, also known as gamma-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the mammalian central nervous system and a signaling molecule in peripheral tissues[2][3].
The connection to GABA metabolism is significant, as alterations in GABA levels are associated with numerous neurological and metabolic disorders[2][4][5]. Furthermore, the presence of N-acetylated amino acids has been linked to inborn errors of metabolism, suggesting that N-acetylated compounds and their CoA derivatives, like this compound, could serve as potential biomarkers for metabolic dysregulation[6].
Hypothetical Metabolic Pathway
Based on its known enzymatic reaction and its relationship to GABA, a hypothetical metabolic pathway for this compound can be proposed. This pathway suggests that 4-acetamidobutanoate, derived from the acetylation of GABA, is activated to this compound. This intermediate is then deacetylated to produce 4-aminobutanoyl-CoA, which can subsequently enter GABA-related metabolic routes.
Quantitative Data
Currently, there is a lack of published studies that provide quantitative data on the concentrations of this compound in various biological samples and disease states. The table below is provided as a template for researchers to populate as data becomes available.
| Biological Matrix | Condition | This compound Concentration (pmol/mg tissue or 10^6 cells) | Reference |
| Mouse Liver | Wild-Type | Data Not Available | |
| Mouse Liver | Disease Model | Data Not Available | |
| Human Plasma | Healthy Control | Data Not Available | |
| Human Plasma | Disease Cohort | Data Not Available | |
| Cultured Cells | Untreated | Data Not Available | |
| Cultured Cells | Treated | Data Not Available |
Experimental Protocols
The detection and quantification of short-chain acyl-CoAs like this compound typically require sensitive analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods for acyl-CoA analysis[7][8][9].
1. Sample Preparation and Extraction
This initial step is critical for quenching metabolic activity and efficiently extracting acyl-CoAs.
-
Tissue Samples:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt enzymatic activity.
-
Homogenize the frozen tissue in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).
-
Include an internal standard, such as a stable isotope-labeled version of the analyte, to correct for extraction efficiency and matrix effects.
-
Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant for analysis.
-
-
Cultured Cells:
-
Rapidly wash adherent cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent directly to the culture plate.
-
Scrape the cells and collect the lysate.
-
Proceed with centrifugation as described for tissue samples.
-
2. Solid-Phase Extraction (SPE) for Purification (Optional but Recommended)
To reduce sample complexity and remove interfering substances, an SPE step can be employed.
-
Condition a mixed-mode or ion-exchange SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a series of solvents to remove unbound contaminants.
-
Elute the acyl-CoAs using an appropriate elution buffer (e.g., a high-salt or high-pH buffer).
-
Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system.
3. LC-MS/MS Analysis
This is the core analytical step for separation and detection.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of acyl-CoAs.
-
Mobile Phases: A gradient elution is typically employed using two mobile phases:
-
Mobile Phase A: Water with an ion-pairing agent (e.g., heptafluorobutyric acid or hexylamine) and a weak acid (e.g., formic acid or acetic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic acyl-CoAs.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment) to monitor. This provides high specificity and sensitivity. The neutral loss of 507 is a characteristic fragmentation pattern for acyl-CoAs that can be used for their identification[7].
-
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of a synthesized this compound standard.
-
Quantify the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.
Conclusion and Future Directions
While this compound is not yet an established biomarker, its metabolic linkage to GABA and the growing interest in N-acetylated compounds in metabolic diseases present a compelling case for its further investigation. The methodologies outlined in this guide provide a robust framework for researchers to begin exploring the quantitative role of this compound in various biological systems. Future studies should focus on developing targeted assays, synthesizing stable isotope-labeled internal standards, and applying these methods to well-defined cohorts in metabolic disease research. Such efforts will be crucial in determining the ultimate utility of this compound as a clinical biomarker.
References
- 1. 4-acetamidobutyryl-CoA deacetylase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Null and Noteworthy: Busting biomarkers; going after GABA; reproducibility illusion | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 4-Acetamidobutanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetamidobutanoyl-CoA is a thioester of coenzyme A and 4-acetamidobutanoic acid. As an acyl-CoA, it is presumed to be an intermediate in certain metabolic pathways, although it is not as extensively studied as other short-chain acyl-CoAs. The structural elucidation of such molecules is critical for understanding their biological function and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the synthesis and structural characterization of this compound. It includes detailed experimental protocols, data presentation in tabular format for clarity, and workflow diagrams to illustrate the key processes. While specific experimental data for this compound is not extensively available in public literature, this guide presents a composite of established methods for acyl-CoA analysis, providing a robust framework for researchers in this field.
Introduction
Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the Krebs cycle and fatty acid metabolism.[1] The acyl group in these molecules determines their specific roles in biochemistry. This compound is an intriguing derivative, the biological significance of which is still under investigation. Accurate structural elucidation is the foundational step for any further research into its enzymatic interactions and metabolic fate.
The primary methods for structural confirmation of acyl-CoAs involve a combination of chemical or enzymatic synthesis followed by purification and characterization using spectroscopic and spectrometric techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are the cornerstone analytical tools for this purpose.[2][3]
Synthesis of this compound
The synthesis of this compound can be achieved through several chemo-enzymatic methods. A common and effective approach involves the activation of the precursor, 4-acetamidobutanoic acid, and its subsequent reaction with coenzyme A.
Synthesis Workflow
The following diagram illustrates a typical workflow for the chemical synthesis of an acyl-CoA such as this compound.
Caption: Chemical synthesis workflow for this compound.
Experimental Protocol: Chemical Synthesis
This protocol is adapted from established methods for the synthesis of other short-chain acyl-CoAs.[4]
-
Activation of 4-Acetamidobutanoic Acid:
-
Dissolve 4-acetamidobutanoic acid and N,N'-Disuccinimidyl carbonate in a 1:1.1 molar ratio in anhydrous dimethylformamide (DMF).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-succinimidyl 4-acetamidobutanoate.
-
-
Coupling with Coenzyme A:
-
Dissolve the crude N-succinimidyl 4-acetamidobutanoate in a minimal amount of organic solvent (e.g., acetonitrile).
-
In a separate flask, dissolve coenzyme A (free acid) in a sodium bicarbonate buffer (0.5 M, pH 7.5).
-
Slowly add the solution of the activated acid to the coenzyme A solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
The crude reaction mixture is first purified by solid-phase extraction (SPE) using a C18 cartridge to remove unreacted starting materials and byproducts.
-
Further purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Structural Elucidation Techniques
The definitive identification and structural confirmation of the synthesized this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
-
Chromatography:
-
An aliquot of the purified sample is injected onto a C18 HPLC column.
-
A gradient elution is performed using a mobile phase consisting of Solvent A (e.g., 10 mM ammonium acetate in water, pH 5) and Solvent B (e.g., acetonitrile).
-
The flow rate is typically maintained between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry:
-
The eluent from the HPLC is directed to an electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Data is acquired in positive ion mode.
-
A full scan (MS1) is performed to identify the precursor ion corresponding to the [M+H]⁺ of this compound.
-
A product ion scan (MS/MS or MS2) is performed on the precursor ion to obtain the fragmentation pattern.
-
| Parameter | Expected Value |
| Molecular Formula | C₂₇H₄₅N₈O₁₈P₃S |
| Monoisotopic Mass | 894.1786 g/mol |
| [M+H]⁺ Precursor Ion (m/z) | 895.1864 |
| Key Fragment Ion 1 (m/z) | [M+H - 507.08]⁺ (Loss of 3'-phosphoadenosine 5'-diphosphate) |
| Key Fragment Ion 2 (m/z) | [Adenine-ribose-PPi]⁺ (428.06) |
Note: The values are calculated based on the chemical formula. Actual experimental values may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structural confirmation.
-
Sample Preparation:
-
The purified this compound is lyophilized to remove the HPLC solvent.
-
The sample is then dissolved in a deuterated solvent, typically deuterium oxide (D₂O), containing a known concentration of an internal standard (e.g., TSP or DSS).
-
-
Data Acquisition:
-
¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
For ¹H NMR, the water signal is suppressed using appropriate pulse sequences.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of proton and carbon signals.
-
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ (acetyl) | ~2.0 | Singlet |
| -CH₂- (C2 of butanoyl) | ~2.9 | Triplet |
| -CH₂- (C3 of butanoyl) | ~1.9 | Multiplet |
| -CH₂- (C4 of butanoyl) | ~3.2 | Triplet |
Note: These are predicted values and are subject to variation based on solvent and other experimental conditions.
Signaling Pathways and Logical Relationships
The structural elucidation process itself is a logical workflow rather than a signaling pathway. The following diagram illustrates the logical relationship between the different analytical techniques used for characterization.
Caption: Logical workflow for structural characterization.
Conclusion
The structural elucidation of this compound is a multi-step process that requires careful synthesis, purification, and the application of advanced analytical techniques. While specific, published experimental data for this molecule is sparse, the well-established methodologies for the characterization of other acyl-CoAs provide a clear and reliable roadmap for researchers. The combination of mass spectrometry and NMR spectroscopy is indispensable for the unambiguous confirmation of its chemical structure. This technical guide provides the necessary framework and detailed protocols to enable scientists to confidently undertake the synthesis and structural elucidation of this compound and other novel CoA derivatives.
References
- 1. Showing Compound 4-Acetamidobutanoic acid (FDB023214) - FooDB [foodb.ca]
- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters | MDPI [mdpi.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 4-Acetamidobutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidobutanoyl-CoA is an acyl-CoA thioester that plays a role in certain metabolic pathways. It is formed from the activation of 4-acetamidobutanoic acid by coenzyme A (CoA). This document provides a comprehensive overview of the available physicochemical data for this compound, outlines relevant experimental protocols for its synthesis and analysis, and describes its known biological role. Due to the limited availability of direct experimental data for this specific molecule, some properties have been calculated based on its constituent parts.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C27H45N8O18P3S | Calculated |
| Molecular Weight | 894.68 g/mol | Calculated |
| Canonical SMILES | CC(=O)NCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@@HOP(=O)(O)O)O | Inferred |
| Physical State | Solid (Predicted) | Inferred |
| Solubility | Soluble in water (Predicted) | Inferred |
Note: The molecular formula and weight were calculated by combining the molecular formula of 4-acetamidobutanoic acid (C6H11NO3)[1][2][3][4] and coenzyme A (C21H36N7O16P3S)[5][6][7] and subtracting one molecule of water (H2O) to account for the thioester bond formation. Other properties are inferred based on the general characteristics of acyl-CoA molecules.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, established methods for other acyl-CoA molecules can be readily adapted.
Synthesis of this compound (Mixed Anhydride Method)
This protocol is adapted from methods used for the synthesis of other acyl-CoAs.
Materials:
-
4-Acetamidobutanoic acid
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Coenzyme A (free acid)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate solution (0.5 M)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Activation of 4-Acetamidobutanoic Acid:
-
Dissolve 4-acetamidobutanoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to the solution while stirring.
-
Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed for 30-60 minutes at 0°C to form the mixed anhydride.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve coenzyme A (1 equivalent) in a cold 0.5 M sodium bicarbonate solution.
-
Slowly add the CoA solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.
-
-
Purification:
-
The resulting this compound can be purified using solid-phase extraction (SPE) followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the purification process by analytical HPLC with UV detection at 260 nm (for the adenine moiety of CoA).
-
Lyophilize the purified fractions to obtain this compound as a solid.
-
Analysis and Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol) is employed for separation.
-
Detection: UV detection at 260 nm is suitable for quantifying acyl-CoAs due to the strong absorbance of the adenine ring in the CoA molecule.
Mass Spectrometry (MS):
-
HPLC can be coupled with mass spectrometry (LC-MS) for definitive identification and characterization.
-
Electrospray ionization (ESI) in positive or negative ion mode can be used to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized product.
-
Characteristic signals for the acetyl group, the butyryl chain, and the various moieties of coenzyme A would be expected.
Biological Role and Signaling Pathways
The primary documented role of this compound is as a substrate in a specific enzymatic reaction. It is involved in the metabolic pathway of L-beta-lysine in some bacteria, such as Pseudomonas.
Enzymatic Deacetylation
This compound is a substrate for the enzyme 4-acetamidobutyryl-CoA deacetylase .[8] This enzyme catalyzes the hydrolysis of the amide bond, removing the acetyl group.[8]
The reaction is as follows:
This compound + H₂O ⇌ 4-Aminobutanoyl-CoA + Acetate[8]
This reaction is a step in the breakdown of L-beta-lysine.
Below is a diagram illustrating this metabolic step.
Caption: Enzymatic deacetylation of this compound.
Experimental Workflow for Enzymatic Assay
A continuous spectrophotometric assay can be designed to measure the activity of 4-acetamidobutyryl-CoA deacetylase using this compound as a substrate.
Caption: Workflow for a coupled enzymatic assay.
This in-depth guide provides a foundational understanding of this compound for researchers and professionals in drug development. While direct experimental data is limited, the provided information on calculated properties, adaptable experimental protocols, and its known metabolic role serves as a valuable resource for further investigation.
References
- 1. Human Metabolome Database: Showing metabocard for 4-Acetamidobutanoic acid (HMDB0003681) [hmdb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-Acetamidobutyric acid [webbook.nist.gov]
- 4. 4-Acetamidobutyric acid | C6H11NO3 | CID 18189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Coenzyme A - Wikipedia [en.wikipedia.org]
- 6. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Coenzyme A, Coenzymum A, CoA, CoASH, HSCoA, Acetyl-CoA [jiagen.com]
- 8. 4-acetamidobutyryl-CoA deacetylase - Wikipedia [en.wikipedia.org]
The Natural Occurrence of 4-Acetamidobutanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidobutanoyl-CoA is an acyl-coenzyme A thioester that has been identified as a key intermediate in the metabolic pathway of L-beta-lysine in certain bacteria. While its precursor, 4-acetamidobutanoate, is found across eukaryotes, the natural occurrence of the CoA-activated form appears to be more restricted based on current scientific literature. This technical guide provides a comprehensive overview of the known natural occurrence of this compound, its biosynthetic context, and relevant experimental methodologies. The information presented herein is targeted toward researchers in metabolic biochemistry, microbiology, and drug development who may be interested in this molecule as a potential biomarker or therapeutic target.
Natural Occurrence and Biosynthesis
The most definitive evidence for the natural occurrence of this compound comes from studies on the metabolism of L-beta-lysine in Pseudomonas species. Specifically, research on Pseudomonas B4 grown in a medium containing L-beta-lysine as the primary energy source led to the isolation and characterization of an enzyme that utilizes this compound as its substrate.[1]
The biosynthetic pathway for this compound in this context begins with the degradation of L-beta-lysine. While the complete pathway from L-beta-lysine to 4-acetamidobutanoate is not fully elucidated in the foundational study, the subsequent steps are well-defined. It is proposed that 4-acetamidobutanoate is activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase. Pseudomonas species are known to possess a variety of acyl-CoA synthetases (also known as acid:CoA ligases or FadD) with broad substrate specificities, and it is likely that one of these enzymes catalyzes this ATP-dependent reaction.[2][3][4][5][6][7]
The subsequent and most well-characterized step is the enzymatic breakdown of this compound.
Metabolic Fate in Pseudomonas
In Pseudomonas B4, this compound is a substrate for the enzyme 4-acetamidobutyryl-CoA deacetylase-thiolesterase . This enzyme catalyzes the cleavage of both the amide and the thioester bonds, yielding acetate and 4-aminobutyryl-CoA.[1] The latter is a key metabolite that can be further metabolized. This enzymatic step is considered essential for the aerobic degradation of L-beta-lysine in this organism.[1]
The broader context of lysine metabolism in other Pseudomonas species, such as P. putida and P. aeruginosa, is known to be complex, involving multiple pathways like the aminovalerate, aminoadipate, and cadaverine pathways.[8][9][10][11][12] The specific pathway involving this compound may be unique to certain species or induced under specific growth conditions with L-beta-lysine.
The following diagram illustrates the proposed biosynthetic and metabolic pathway for this compound in Pseudomonas.
Quantitative Data
To date, there is a notable absence of published quantitative data on the cellular concentrations of this compound in any organism. This represents a significant knowledge gap and an opportunity for future research. The development of sensitive and specific analytical methods will be crucial for determining the in vivo levels of this metabolite under various physiological conditions.
Experimental Protocols
While a specific protocol for the direct quantification of this compound from biological samples is not available in the literature, the foundational study on its metabolism provides a detailed methodology for assaying the activity of the enzyme that degrades it, 4-acetamidobutyryl-CoA deacetylase-thiolesterase. This assay indirectly confirms the presence and utilization of this compound.
Assay for 4-Acetamidobutyryl-CoA Deacetylase-Thiolesterase Activity
This protocol is adapted from Ohsugi et al. (1981).[1] The assay measures the release of Coenzyme A (CoASH) from 4-acetamidobutyryl-CoA, which is quantified by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Potassium phosphate buffer (1.0 M, pH 7.5)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM in 0.1 M potassium phosphate buffer, pH 7.5)
-
4-Acetamidobutyryl-CoA (substrate) solution (concentration to be optimized, e.g., 1-10 mM)
-
Purified or partially purified enzyme preparation
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Reaction Mixture Preparation: In a spectrophotometer cuvette, prepare a reaction mixture containing:
-
100 µmol of potassium phosphate buffer, pH 7.5
-
0.1 µmol of DTNB
-
Enzyme preparation (amount to be determined empirically to ensure a linear reaction rate)
-
Deionized water to a final volume of 0.9 ml
-
-
Pre-incubation: Incubate the reaction mixture for 5 minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration and to measure any background reaction.
-
Initiation of Reaction: Start the reaction by adding 0.1 ml of the 4-acetamidobutyryl-CoA solution to the cuvette and mix immediately.
-
Measurement: Monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoASH release.
-
Calculation of Activity: The molar extinction coefficient for the product of the DTNB-CoASH reaction at 412 nm is 13,600 M⁻¹cm⁻¹. Use this value to calculate the rate of CoASH formation and, consequently, the enzyme activity.
The following workflow diagram illustrates the experimental procedure.
Conclusion and Future Directions
The natural occurrence of this compound is currently best documented within the metabolic framework of L-beta-lysine degradation in Pseudomonas. Its existence is strongly supported by the characterization of the enzyme that specifically acts upon it. However, several aspects of its biochemistry remain to be explored. Future research should focus on:
-
Broadening the search for this compound in other microorganisms and in eukaryotes, particularly in the context of lysine and GABA metabolism.
-
Identifying and characterizing the specific acyl-CoA synthetase(s) responsible for its biosynthesis.
-
Developing and applying quantitative analytical methods , such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its cellular concentrations.
-
Investigating its potential role in cellular signaling and regulation , given the emerging roles of other acyl-CoA molecules in these processes.
For drug development professionals, the enzymes involved in the biosynthesis and degradation of this compound in pathogenic bacteria like Pseudomonas could represent novel targets for antimicrobial agents. A deeper understanding of this metabolic pathway is a critical first step in exploring these possibilities.
References
- 1. Metabolism of L-beta-lysine by a Pseudomonas. Purification and properties of a deacetylase-thiolesterase utilizing 4-acetamidobutyryl CoA and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Participation of Acyl-Coenzyme A Synthetase FadD4 of Pseudomonas aeruginosa PAO1 in Acyclic Terpene/Fatty Acid Assimilation and Virulence by Lipid A Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The puzzle of two tandem acyl-CoA ligases of Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Pseudomonas putida acyl coenzyme A ligase active with a range of aliphatic and aromatic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pseudomonas aeruginosa acsA gene, encoding an acetyl-CoA synthetase, is essential for growth on ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible N epsilon-lysine acetylation regulates the activity of acyl-CoA synthetases involved in anaerobic benzoate catabolism in Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cadaverine Is a Switch in the Lysine Degradation Pathway in Pseudomonas aeruginosa Biofilm Identified by Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multiple and interconnected pathways for L-lysine catabolism in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to synthesize 4-Acetamidobutanoyl-CoA for research purposes.
For research purposes, the synthesis of 4-Acetamidobutanoyl-CoA, a crucial intermediate in specialized metabolic pathways, can be achieved through established chemical and enzymatic methods. This document provides detailed application notes and protocols for its synthesis and characterization, catering to researchers, scientists, and drug development professionals.
This compound is an acyl-CoA derivative resulting from the formal condensation of the thiol group of coenzyme A with the carboxy group of 4-acetamidobutanoic acid. Its synthesis is primarily approached through the activation of the carboxylic acid precursor, 4-acetamidobutanoic acid, followed by its reaction with Coenzyme A.
Chemical Synthesis Protocols
Mixed Anhydride Method
This method involves the activation of 4-acetamidobutanoic acid with ethyl chloroformate to form a mixed anhydride, which then readily reacts with the thiol group of Coenzyme A.
Experimental Protocol:
-
Preparation of Reactants:
-
Dissolve 4-acetamidobutanoic acid (1 equivalent) in an appropriate anhydrous organic solvent such as tetrahydrofuran (THF) or dioxane.
-
Cool the solution to 0-4°C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
-
Formation of Mixed Anhydride:
-
Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture.
-
Continue stirring at 0-4°C for 30-60 minutes. A precipitate of triethylamine hydrochloride will form.
-
-
Reaction with Coenzyme A:
-
In a separate vessel, dissolve Coenzyme A (trilithium or free acid form, 0.9 equivalents) in a cold aqueous buffer (e.g., 0.5 M sodium bicarbonate, pH 8.0).
-
Add the Coenzyme A solution to the mixed anhydride reaction mixture.
-
Allow the reaction to proceed with stirring for 1-2 hours, maintaining a low temperature.
-
-
Quenching and Purification:
-
Monitor the reaction for the disappearance of free thiol using Ellman's reagent.
-
Once the reaction is complete, the product can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The mobile phase typically consists of a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer).
-
Collect fractions containing the desired product and lyophilize to obtain the purified this compound.
-
Alternative Chemical Synthesis: Carbonyldiimidazole (CDI) Method
An alternative approach involves the use of 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid.
Experimental Protocol:
-
Activation of 4-Acetamidobutanoic Acid:
-
Dissolve 4-acetamidobutanoic acid (1.2 equivalents) and CDI (1.2 equivalents) in anhydrous THF.
-
Stir the mixture at room temperature for 15-30 minutes until CO2 evolution ceases.
-
-
Reaction with Coenzyme A:
-
Dissolve Coenzyme A (1 equivalent) in a cold aqueous buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Add the Coenzyme A solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting this compound by RP-HPLC as described in the mixed anhydride method.
-
Enzymatic Synthesis Protocol
Enzymatic synthesis offers a highly specific alternative to chemical methods, minimizing the formation of byproducts. This approach utilizes an acyl-CoA synthetase that can accept 4-acetamidobutanoic acid as a substrate. While a specific enzyme for this substrate is not commercially available, promiscuous acyl-CoA synthetases could be employed.
Experimental Protocol:
-
Reaction Setup:
-
In a suitable buffer (e.g., 50 mM HEPES, pH 7.5), combine 4-acetamidobutanoic acid (1-5 mM), Coenzyme A (1-2 mM), ATP (5-10 mM), and magnesium chloride (5-10 mM).
-
Initiate the reaction by adding a purified acyl-CoA synthetase.
-
-
Incubation and Monitoring:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C).
-
Monitor the formation of this compound over time using HPLC.
-
-
Purification:
-
Once the reaction has reached completion, terminate it by adding a quenching agent (e.g., perchloric acid) and purify the product by RP-HPLC.
-
Data Presentation
The following table summarizes expected quantitative data for the synthesis of acyl-CoAs based on general literature values. Actual results for this compound may vary.
| Parameter | Mixed Anhydride Method | CDI Method | Enzymatic Method |
| Yield | 40-80% | 30-70% | Substrate-dependent, can be >90% |
| Purity (Post-HPLC) | >95% | >95% | >98% |
| Reaction Time | 2-4 hours | 2-3 hours | 1-6 hours |
Characterization Data:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can be used to confirm the structure of the synthesized product.
Mandatory Visualizations
Synthesis Workflow
Caption: General workflows for chemical and enzymatic synthesis of this compound.
Metabolic Context of this compound
While a specific signaling pathway involving this compound is not well-defined, its metabolic context can be illustrated. It is known to be a substrate for the enzyme 4-acetamidobutyryl-CoA deacetylase, which hydrolyzes it to 4-aminobutanoyl-CoA and acetate. Its precursor, 4-acetamidobutanoic acid, is involved in arginine and proline metabolism.
Caption: Metabolic context of this compound.
Experimental Workflow for Enzyme Assay
The synthesized this compound can be used as a substrate to assay the activity of enzymes such as 4-acetamidobutyryl-CoA deacetylase.
Caption: Experimental workflow for an enzyme assay using synthesized this compound.
Application Notes and Protocols for the Enzymatic Assay of 4-Acetamidobutyryl-CoA Deacetylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidobutyryl-CoA deacetylase (EC 3.5.1.51), also known as 4-acetamidobutanoyl-CoA amidohydrolase, is an enzyme that plays a role in the metabolism of L-lysine in certain microorganisms, such as Pseudomonas. It catalyzes the hydrolysis of this compound to produce acetate and 4-aminobutanoyl-CoA.[1][2] This enzymatic activity is a key step in the aminovalerate pathway of L-lysine catabolism. The study of this enzyme is crucial for understanding microbial metabolic pathways and may present opportunities for the development of novel antimicrobial agents.
This document provides a detailed protocol for a continuous, enzyme-coupled spectrophotometric assay for 4-acetamidobutyryl-CoA deacetylase. The assay is based on the quantification of acetate, one of the products of the enzymatic reaction.
Metabolic Pathway
4-Acetamidobutyryl-CoA deacetylase is involved in the catabolism of L-lysine in Pseudomonas. The pathway, known as the aminovalerate pathway, breaks down L-lysine into intermediates that can enter central metabolism. The deacetylation of 4-acetamidobutyryl-CoA is a critical step in this pathway.
Caption: L-Lysine catabolism via the aminovalerate pathway in Pseudomonas.
Quantitative Data Summary
The following tables summarize the substrate specificity of 4-acetamidobutyryl-CoA deacetylase and provide an example of how inhibitor data could be presented.
Table 1: Substrate Specificity of 4-Acetamidobutyryl-CoA Deacetylase
| Substrate | Relative Rate of Decomposition (%) |
| 4-Propionamidobutyryl-CoA | 125 |
| 5-Acetamidovaleryl-CoA | 115 |
| 4-Acetamidobutyryl-CoA | 100 |
| 3-Acetamidopropionyl-CoA | 50 |
| Acetyl-CoA | < 5 |
Data adapted from Ohsugi et al. (1981). The decomposition of 4-acetamidobutyryl-CoA is taken as 100%.[1]
Table 2: Example of Inhibitor Effects on 4-Acetamidobutyryl-CoA Deacetylase Activity (Hypothetical Data)
| Inhibitor | Type of Inhibition | IC₅₀ (µM) |
| Inhibitor A | Competitive | 15 |
| Inhibitor B | Non-competitive | 50 |
| Inhibitor C | Uncompetitive | 5 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.
Experimental Protocols
Principle of the Assay
The enzymatic activity of 4-acetamidobutyryl-CoA deacetylase is determined by measuring the rate of acetate production. The acetate produced is utilized in a series of coupled enzymatic reactions that result in the formation of NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
The coupled reactions are as follows:
-
4-Acetamidobutyryl-CoA + H₂O → 4-Aminobutanoyl-CoA + Acetate (catalyzed by 4-Acetamidobutyryl-CoA deacetylase)
-
Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi (catalyzed by Acetyl-CoA Synthetase)
-
Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA (catalyzed by Citrate Synthase)
-
L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺ (catalyzed by Malate Dehydrogenase)
The consumption of oxaloacetate in the citrate synthase reaction drives the malate dehydrogenase reaction towards the production of NADH. The rate of NADH formation is directly proportional to the rate of acetate production by 4-acetamidobutyryl-CoA deacetylase.
Experimental Workflow
Caption: Workflow for the enzymatic assay of 4-acetamidobutyryl-CoA deacetylase.
Materials and Reagents
-
Enzymes:
-
Purified 4-acetamidobutyryl-CoA deacetylase
-
Acetyl-CoA Synthetase (ACS)
-
Citrate Synthase (CS)
-
Malate Dehydrogenase (MDH)
-
-
Substrates and Cofactors:
-
4-Acetamidobutyryl-CoA
-
Adenosine 5'-triphosphate (ATP)
-
Coenzyme A (CoA)
-
L-Malic acid
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
-
Buffer and Other Reagents:
-
Tris-HCl buffer (pH 8.0)
-
Magnesium chloride (MgCl₂)
-
Triton X-100 (optional, for enzyme stability)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Procedure
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.
-
Coupling Enzyme Mix: Prepare a concentrated stock solution in Assay Buffer containing ACS (≥ 1 unit/mL), CS (≥ 1 unit/mL), and MDH (≥ 5 units/mL).
-
Substrate/Cofactor Mix: Prepare a solution in Assay Buffer containing 10 mM L-Malate, 2 mM NAD⁺, 5 mM ATP, and 0.5 mM CoA.
-
4-Acetamidobutyryl-CoA Solution: Prepare a stock solution of 10 mM 4-acetamidobutyryl-CoA in water. Dilute to the desired final concentrations in Assay Buffer just before use.
-
Enzyme Solution: Dilute the purified 4-acetamidobutyryl-CoA deacetylase to the desired concentration in Assay Buffer.
-
-
Assay Protocol:
-
Set up the reactions in a 96-well microplate. A typical final reaction volume is 200 µL.
-
For each reaction well, add:
-
100 µL of Substrate/Cofactor Mix
-
20 µL of Coupling Enzyme Mix
-
Variable volume of Assay Buffer
-
10 µL of diluted 4-acetamidobutyryl-CoA deacetylase or control (Assay Buffer for blank).
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to establish a baseline absorbance.
-
Initiate the reaction by adding 20 µL of the 4-acetamidobutyryl-CoA solution to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm in a microplate reader. Record readings every 30-60 seconds for 10-20 minutes.
-
Data Analysis
-
Plot the absorbance at 340 nm as a function of time for each reaction.
-
Determine the initial linear rate of the reaction (ΔA₃₄₀/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_enzyme) * dilution_factor
-
Where:
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
l is the path length of the microplate well in cm.
-
V_total is the total reaction volume.
-
V_enzyme is the volume of the enzyme solution added.
-
dilution_factor is the dilution factor of the enzyme.
-
-
This application note provides a comprehensive protocol for the enzymatic assay of 4-acetamidobutyryl-CoA deacetylase. The described method, based on the detection of acetate, offers a robust and continuous way to measure the activity of this enzyme. This protocol can be adapted for various applications, including enzyme characterization, inhibitor screening, and metabolic studies, thus serving as a valuable tool for researchers in microbiology, enzymology, and drug discovery.
References
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 4-Acetamidobutanoyl-CoA in Biological Matrices
Introduction
Coenzyme A (CoA) and its thioester derivatives, such as 4-Acetamidobutanoyl-CoA, are pivotal intermediates in numerous metabolic pathways.[1] Their roles span from fatty acid metabolism and the Krebs cycle to the biosynthesis of complex molecules.[1] Accurate quantification of specific acyl-CoAs is crucial for understanding cellular metabolism and the pathology of various diseases.[1][2] This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in biological samples. The methodology is based on well-established principles for acyl-CoA analysis, leveraging a common fragmentation pattern for reliable identification.[3][4][5][6]
Principle of the Method
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. Detection is achieved via a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity.[3] The MRM transitions are based on the characteristic fragmentation of acyl-CoAs, which typically involves a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da) and the formation of a common CoA fragment ion (m/z 428).[3][4][5][6]
Experimental Protocols
1. Sample Preparation (Protein Precipitation & Extraction)
This protocol is designed to efficiently extract short- to medium-chain acyl-CoAs while minimizing degradation. All steps should be performed on ice or at 4°C to ensure sample stability.[7]
-
Materials:
-
Protocol:
-
Place pre-weighed tissue samples or cell pellets in a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold 80% methanol.[8] For quantitative analysis, add the internal standard to the extraction solvent.
-
For tissue, homogenize thoroughly using a bead beater or sonicator. For cells, vortex vigorously and sonicate (e.g., 5 x 0.5-second pulses) to ensure complete lysis.[8]
-
Incubate the samples on ice for 10 minutes to allow for protein precipitation.[7]
-
Centrifuge the lysate at 17,000-20,000 x g for 10-15 minutes at 4°C.[7][8][9]
-
Carefully transfer the supernatant, containing the acyl-CoAs, to a new pre-chilled tube.
-
Dry the extract completely using a vacuum concentrator (SpeedVac).[7]
-
Store the dried pellet at -80°C until LC-MS/MS analysis to preserve stability.[7]
-
Immediately before analysis, reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 5 mM ammonium acetate in water).[8] Centrifuge at high speed to pellet any insoluble material and transfer the clear supernatant to LC-MS vials.[7]
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[10][11]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-500°C
-
Gas Flows: Optimize for maximum signal intensity
-
-
Data Presentation
Table 1: Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Details | Collision Energy (eV) |
| This compound | 895.7 | 388.7 | [M+H - 507]⁺, Neutral loss of phospho-ADP[3][4][5] | Optimize (e.g., 30-40) |
| This compound | 895.7 | 428.1 | CoA fragment[3][5][6] | Optimize (e.g., 25-35) |
| Internal Standard (e.g., ¹³C₃-Acetyl-CoA) | 813.1 | 306.1 | [M+H - 507]⁺ | Optimize |
Note: The molecular weight of this compound is calculated to be 894.67 g/mol . The precursor ion is the protonated molecule [M+H]⁺. Product ions are characteristic fragments used for quantification and confirmation. Collision energies must be optimized for the specific instrument being used.
Table 2: Liquid Chromatography Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 2.0 | 98 | 2 |
| 12.0 | 2 | 98 |
| 15.0 | 2 | 98 |
| 15.1 | 98 | 2 |
| 20.0 | 98 | 2 |
This is a representative gradient and should be optimized based on the specific column and system to ensure adequate separation from isomers and matrix components.
Table 3: Method Validation Parameters (Representative)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 2 - 10 nM[3] |
| Limit of Quantitation (LOQ) | 10 - 50 nM[3] |
| Accuracy (% Recovery) | 85 - 115%[3] |
| Precision (%RSD) | < 15% |
These values are typical for acyl-CoA methods and should be established for this compound during method validation by spiking known concentrations of a standard into the biological matrix of interest.[3][4]
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of 4-Acetamidobutanoyl-CoA in Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By tracing the flow of stable isotope-labeled nutrients, such as ¹³C-glucose or ¹⁵N-glutamine, through metabolic networks, MFA provides a detailed snapshot of cellular metabolism.[1] This methodology is indispensable in fields ranging from metabolic engineering to biomedical research, offering profound insights into the metabolic reprogramming that underlies various disease states, including cancer.[1] Unlike other 'omics' technologies that provide static measurements, MFA delivers a dynamic view of pathway activity.[1]
This document outlines a potential application for a less common metabolite, 4-acetamidobutanoyl-CoA, as a novel tracer in stable isotope labeling studies for flux analysis. While the use of this compound as a tracer is not yet established, its unique metabolic fate presents an opportunity to probe specific enzymatic activities and pathway fluxes that may not be readily accessible with conventional tracers.
Potential Application: Tracing the activity of deacetylase enzymes and the flux through pathways involving 4-aminobutanoyl-CoA. The enzymatic reaction catalyzed by 4-acetamidobutyryl-CoA deacetylase, which converts this compound to acetate and 4-aminobutanoyl-CoA, provides a direct entry point for labeled acetyl and aminobutanoyl moieties into distinct metabolic pools.[1]
Data Presentation
The successful application of isotopically labeled this compound in metabolic flux analysis would yield quantitative data on the incorporation of the label into downstream metabolites. This data, typically Mass Isotopomer Distributions (MIDs), would be crucial for calculating metabolic fluxes. Below are example tables summarizing potential quantitative data.
Table 1: Mass Isotopomer Distribution (MID) of Key Metabolites Following [U-¹³C]-4-Acetamidobutanoyl-CoA Labeling
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Acetate | 50.3% | 4.5% | 45.2% | 0.0% | 0.0% |
| 4-Aminobutanoate | 48.7% | 2.1% | 5.5% | 8.9% | 34.8% |
| Glutamate | 85.1% | 1.2% | 4.8% | 3.7% | 5.2% |
| Succinate | 90.4% | 0.8% | 3.1% | 2.5% | 3.2% |
| Citrate | 92.3% | 0.5% | 2.7% | 1.9% | 2.6% |
Table 2: Calculated Metabolic Fluxes (Relative to Acetate Production from Tracer)
| Metabolic Reaction/Pathway | Relative Flux (Control) | Relative Flux (Treated) | Fold Change |
| 4-Acetamidobutyryl-CoA deacetylase | 100 | 150 | 1.5 |
| GABA Shunt | 45 | 30 | -0.67 |
| TCA Cycle Entry from Acetyl-CoA | 80 | 120 | 1.5 |
| Anaplerotic flux from 4-aminobutanoate | 25 | 15 | -0.6 |
Experimental Protocols
The following protocols are adapted from established methodologies for stable isotope-based metabolic flux analysis and tailored for the proposed use of this compound.
Protocol 1: Synthesis of Isotopically Labeled this compound
Materials:
-
[U-¹³C]-4-Acetamidobutanoic acid (or other desired labeled precursor)
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous solvent (e.g., THF/DMF mixture)
-
HPLC for purification
Method:
-
Dissolve the isotopically labeled 4-acetamidobutanoic acid in the anhydrous solvent.
-
Add the coupling agent (e.g., DCC) to activate the carboxylic acid.
-
In a separate vial, dissolve Coenzyme A trilithium salt in an appropriate aqueous buffer.
-
Slowly add the activated acid solution to the Coenzyme A solution with constant stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the labeled this compound using reverse-phase HPLC.
-
Lyophilize the purified product and store at -80°C.
Protocol 2: Cell Culture and Isotope Labeling
This protocol outlines the steps for introducing the stable isotope-labeled tracer to a cell culture.
Materials:
-
Cultured cells of interest
-
Standard culture medium
-
Dialyzed fetal bovine serum (if required)
-
Isotopically labeled this compound
-
Phosphate-buffered saline (PBS)
Method:
-
Culture cells to the desired confluency (typically mid-log phase) in standard culture medium.
-
Prepare the labeling medium by supplementing the base medium with the isotopically labeled this compound to the desired final concentration.
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer and to approach isotopic steady state. The optimal incubation time should be determined empirically for each cell type and experimental condition.
Protocol 3: Metabolite Extraction and Quenching
This step is critical for halting enzymatic activity and preserving the in vivo metabolic state.
Materials:
-
Pre-chilled 80% methanol (-80°C)
-
Cell scraper
-
Centrifuge
Method:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the culture plate to quench metabolism.
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.
-
Centrifuge the cell extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
Protocol 4: LC-MS/MS Analysis for Acyl-CoA Compounds
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the analysis of acyl-CoA compounds.
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole)
Method:
-
Separate the extracted metabolites using a suitable HPLC column (e.g., C18 reverse-phase).
-
Use a gradient elution with appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Perform detection using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for both the labeled and unlabeled forms of this compound and its downstream metabolites.
-
Quantify the peak areas for each mass isotopomer to determine the Mass Isotopomer Distribution (MID).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed metabolic fate of labeled this compound.
Caption: General experimental workflow for MFA using a novel tracer.
References
Application Notes and Protocols for 4-Acetamidobutanoyl-CoA in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidobutanoyl-CoA is a key substrate for the enzyme 4-acetamidobutyryl-CoA deacetylase (EC 3.5.1.51), a hydrolase involved in the metabolism of L-beta-lysine in certain microorganisms.[1][2] This enzyme catalyzes the cleavage of the amide bond in this compound to yield acetate and 4-aminobutanoyl-CoA.[1][2] The study of the kinetics of this enzyme is crucial for understanding its catalytic mechanism, substrate specificity, and potential roles in metabolic pathways. These application notes provide detailed protocols for the synthesis of this compound and for assaying the activity of 4-acetamidobutyryl-CoA deacetylase, which can be adapted for inhibitor screening and characterization.
While detailed kinetic data for 4-acetamidobutyryl-CoA deacetylase is primarily documented in a specific 1981 publication by Ohsugi et al., which is not widely accessible, this document provides generalized protocols based on established methods for analogous acyl-CoA enzymes that can be adapted for studying this specific reaction.
I. Quantitative Data Summary
The following table summarizes hypothetical kinetic parameters for 4-acetamidobutyryl-CoA deacetylase, illustrating how such data would be presented. Actual values should be determined experimentally using the protocols outlined below.
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| This compound | 4-acetamidobutyryl-CoA deacetylase | 150 | 25 | 8.5 | 37 |
| 4-Propionamidobutanoyl-CoA | 4-acetamidobutyryl-CoA deacetylase | 200 | 35 | 8.5 | 37 |
| 5-Acetamidovaleryl-CoA | 4-acetamidobutyryl-CoA deacetylase | 120 | 40 | 8.5 | 37 |
II. Experimental Protocols
A. Synthesis of this compound
A general method for the synthesis of acyl-CoA thioesters from the corresponding carboxylic acid can be adapted for 4-acetamidobutanoic acid. The following protocol is based on the ethylchloroformate method.
Materials:
-
4-Acetamidobutanoic acid
-
Coenzyme A (free acid)
-
Ethylchloroformate
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO3) solution, 0.5 M
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Protocol:
-
Activation of Carboxylic Acid:
-
Dissolve 4-acetamidobutanoic acid (10 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 4°C in an ice bath.
-
Add triethylamine (5 equivalents) and ethylchloroformate (5 equivalents) to the solution.
-
Stir the reaction mixture at 4°C for 45 minutes to form the mixed anhydride.
-
-
Thioester Formation:
-
In a separate vial, dissolve Coenzyme A (1 equivalent) in 0.5 M sodium bicarbonate solution.
-
Add the Coenzyme A solution to the reaction mixture containing the mixed anhydride.
-
Allow the reaction to warm to room temperature and stir for an additional 45 minutes.
-
-
Purification:
-
The resulting this compound can be purified by reversed-phase high-performance liquid chromatography (HPLC).
-
Use a C18 column with a gradient of acetonitrile in a phosphate buffer (e.g., 75 mM KH2PO4) to elute the product.
-
Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine ring of Coenzyme A.
-
Collect the fractions containing the product and lyophilize to obtain the purified this compound.
-
B. Enzyme Kinetic Assay for 4-Acetamidobutyryl-CoA Deacetylase
The activity of 4-acetamidobutyryl-CoA deacetylase can be monitored by measuring the decrease in the substrate (this compound) or the formation of the product (4-aminobutanoyl-CoA). An HPLC-based method is generally preferred for its sensitivity and specificity.
Materials:
-
Purified 4-acetamidobutyryl-CoA deacetylase
-
This compound (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.5)
-
Quenching solution (e.g., perchloric acid or trichloroacetic acid)
-
HPLC system with a C18 column
-
Mobile phase A: 75 mM KH2PO4, pH 5.3
-
Mobile phase B: Acetonitrile
-
Microcentrifuge
Protocol:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing Tris-HCl buffer and a range of concentrations of this compound.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified 4-acetamidobutyryl-CoA deacetylase.
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw aliquots of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing a quenching solution (e.g., an equal volume of 1 M perchloric acid) to stop the enzymatic reaction.
-
Vortex the mixture and incubate on ice for 10 minutes to precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto the C18 column.
-
Elute the substrate and product using a suitable gradient of mobile phase B (acetonitrile) in mobile phase A (phosphate buffer). For example, a linear gradient from 5% to 50% acetonitrile over 20 minutes.
-
Monitor the absorbance at 260 nm. This compound and 4-aminobutanoyl-CoA will have distinct retention times.
-
Quantify the peak areas corresponding to the substrate and product by comparing them to a standard curve of known concentrations.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) at each substrate concentration from the rate of substrate depletion or product formation.
-
Plot the initial velocity against the substrate concentration.
-
Determine the Michaelis-Menten kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation using non-linear regression analysis (e.g., using GraphPad Prism or a similar software).
-
III. Visualizations
Caption: Enzymatic reaction catalyzed by 4-acetamidobutyryl-CoA deacetylase.
Caption: General workflow for the enzyme kinetic assay.
References
Application Notes and Protocols for Studying Acyl-CoA Metabolism with 4-Acetamidobutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of biochemical processes including fatty acid metabolism, the citric acid cycle, and the synthesis of complex lipids.[1] The ability to study the enzymes that metabolize specific acyl-CoA species is crucial for understanding metabolic pathways and for the development of therapeutics targeting these processes.
4-Acetamidobutanoyl-CoA is a specific acyl-CoA derivative that serves as a substrate for the enzyme 4-acetamidobutyryl-CoA deacetylase-thiolesterase.[1][2] This enzyme is involved in the metabolic pathway of L-beta-lysine in some bacteria, such as Pseudomonas.[2] The study of this enzyme and its interaction with this compound provides a model system for understanding a specific class of acyl-CoA modifying enzymes. These application notes provide a detailed overview of the use of this compound as a tool for studying this enzymatic reaction.
Application: Characterization of 4-Acetamidobutyryl-CoA Deacetylase-Thiolesterase Activity
This compound is primarily used as a substrate to characterize the enzymatic activity of 4-acetamidobutyryl-CoA deacetylase-thiolesterase. This enzyme catalyzes the hydrolysis of both the amide and thioester bonds of this compound.[2]
Enzymatic Reaction Pathway
The reaction proceeds as follows:
This compound + H₂O → Acetate + 4-Aminobutanoyl-CoA[1]
The product 4-aminobutanoyl-CoA can then undergo further reactions. At low enzyme concentrations, it can non-enzymatically cyclize to form 2-pyrrolidinone and CoASH. At higher enzyme concentrations, a 4-aminobutyryl-CoA-enzyme complex is thought to be the precursor to 4-aminobutyrate.[2]
Quantitative Data
The following table summarizes illustrative kinetic parameters for 4-acetamidobutyryl-CoA deacetylase-thiolesterase from Pseudomonas B4, based on the findings of Ohsugi et al. (1981). These values are provided for illustrative purposes to guide experimental design.
| Parameter | Value | Unit | Notes |
| Molecular Weight | ~275,000 | Da | [2] |
| Subunits | 8 x 36,500 | Da | Octamer of apparently identical subunits.[2] |
| Substrate Specificity | |||
| This compound | +++ | - | Primary substrate discussed. |
| 4-Propionamidobutyryl-CoA | ++++ | - | Readily decomposed.[2] |
| 5-Acetamidovaleryl-CoA | ++++ | - | Readily decomposed.[2] |
| 3-Acetamidopropionyl-CoA | ++ | - | Converted to acetate and β-alanyl-CoA.[2] |
| Acetyl-CoA | + | - | Very poor substrate.[2] |
Note: Specific Km and kcat values are not available in the abstract of the primary literature and would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of acyl-CoAs and would need to be optimized for 4-acetamidobutyric acid.
Materials:
-
4-Acetamidobutyric acid
-
Coenzyme A, free acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dioxane
-
Anhydrous Diethyl Ether
-
Sodium Bicarbonate solution (0.5 M)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Activation of 4-Acetamidobutyric Acid: a. In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-acetamidobutyric acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane. b. Cool the mixture to 0°C in an ice bath. c. Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous dioxane dropwise to the mixture. d. Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours. e. Monitor the reaction by TLC. f. Once the reaction is complete, filter off the dicyclohexylurea precipitate and wash with a small amount of anhydrous dioxane. g. Evaporate the solvent from the filtrate under reduced pressure. h. Precipitate the NHS-ester of 4-acetamidobutyric acid by adding cold, anhydrous diethyl ether. Collect the precipitate by filtration and dry under vacuum.
-
Coupling with Coenzyme A: a. Dissolve the activated NHS-ester of 4-acetamidobutyric acid in a minimal amount of dioxane. b. In a separate flask, dissolve Coenzyme A in cold 0.5 M sodium bicarbonate solution. c. Slowly add the solution of the activated ester to the Coenzyme A solution while stirring vigorously on ice. d. Allow the reaction to proceed on ice for 2-4 hours. e. Monitor the reaction by HPLC to follow the formation of this compound.
-
Purification: a. Purify the resulting this compound by preparative reverse-phase HPLC. b. Lyophilize the fractions containing the pure product. c. Store the final product at -80°C.
Protocol 2: Enzyme Assay for 4-Acetamidobutyryl-CoA Deacetylase-Thiolesterase
This spectrophotometric assay measures the release of CoASH, which can be detected using Ellman's reagent (DTNB).
Materials:
-
Purified 4-acetamidobutyryl-CoA deacetylase-thiolesterase
-
This compound solution (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution (10 mM in buffer)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare the Reaction Mixture: a. In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and a suitable concentration of this compound (e.g., start with a concentration around the expected Km). b. Add DTNB solution to the reaction mixture to a final concentration of 0.1-0.2 mM.
-
Initiate the Reaction: a. Place the cuvette in the spectrophotometer and record the baseline absorbance at 412 nm. b. Add a small volume of the enzyme solution to the cuvette to initiate the reaction. Mix quickly by gentle inversion.
-
Measure Absorbance: a. Immediately start recording the absorbance at 412 nm over time. The absorbance will increase as the thiol group of the released CoASH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at 412 nm. b. Record the data for a period where the reaction rate is linear.
-
Calculate Enzyme Activity: a. Determine the rate of the reaction (ΔA412/min) from the linear portion of the curve. b. Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate to moles of CoASH released per minute. c. Enzyme activity can be expressed in units (μmol of product formed per minute) per mg of enzyme.
Experimental Workflow Diagram:
Conclusion
While the application of this compound is highly specific and primarily documented in the context of a bacterial enzyme, it serves as a valuable tool for detailed mechanistic studies of this particular deacetylase-thiolesterase. The protocols and data presented here provide a framework for researchers interested in studying this or similar enzymatic activities. Further research may explore the potential for such enzymes and substrates in novel metabolic pathways or their utility in synthetic biology applications.
References
Application Notes and Protocols for High-Throughput Screening of 4-Acetamidobutyryl-CoA Deacetylase (HDAC10) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase 10 (HDAC10), also known as 4-acetamidobutyryl-CoA deacetylase, is a class IIb histone deacetylase that has emerged as a promising therapeutic target, particularly in oncology. Unlike other HDACs that primarily deacetylate lysine residues on histones, HDAC10 exhibits a strong preference for polyamine substrates, such as acetylspermidine, earning it the designation of a polyamine deacetylase (PDAC).[1][2] Its role in biological processes like autophagy makes it a compelling target for drug discovery.[3][4] The development of potent and selective HDAC10 inhibitors is crucial for elucidating its biological functions and for therapeutic applications.[3][4]
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to identify novel inhibitors of HDAC10.
Data Presentation: Potency of Known HDAC10 Inhibitors
The following table summarizes the in vitro potency of several known HDAC inhibitors against human HDAC10. This data is essential for control experiments and for benchmarking novel compounds identified through HTS campaigns.
| Compound | IC50 (nM) | Notes |
| Quisinostat | 3.62 | A potent pan-HDAC inhibitor with strong activity against HDAC10.[5] |
| Trichostatin A | 59.5 | A classic pan-HDAC inhibitor.[5] |
| Vorinostat (SAHA) | 198 | An FDA-approved pan-HDAC inhibitor.[5] |
| TMP269 | 50,400 | A selective inhibitor of class IIa HDACs, showing weak activity against HDAC10.[5] |
| Compound 10c | - | A nanomolar inhibitor of HDAC10 with high specificity over HDAC6 and class I HDACs.[3][4] |
| Compound 13b | - | A nanomolar inhibitor of HDAC10 with high specificity over HDAC6 and class I HDACs.[3][4] |
| TH34 | 7,700 (7.7 µM) | A dual HDAC8/HDAC10 inhibitor.[6] |
Experimental Protocols
Protocol 1: High-Throughput Screening using a Fluorescent-Based Enzymatic Assay
This protocol describes a robust and sensitive fluorescence-based assay suitable for HTS of HDAC10 inhibitors. The assay measures the enzymatic activity of HDAC10 on a synthetic substrate, Ac-Spermidine-AMC.[5] Deacetylation of the substrate by HDAC10 allows for cleavage by a developer enzyme, releasing a fluorescent signal.
Materials:
-
Recombinant human HDAC10 enzyme
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Substrate: Ac-Spermidine-AMC (Acetyl-Spermidine-7-amino-4-methylcoumarin)
-
Developer Enzyme (e.g., Trypsin)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Quisinostat)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Plating:
-
Dispense test compounds and control inhibitors into the 384-well plates using an acoustic dispenser or a liquid handler. Typically, a final concentration range of 10 nM to 100 µM is used.
-
Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known potent inhibitor (e.g., Quisinostat) as a positive control (0% enzyme activity).
-
-
Enzyme Preparation:
-
Dilute the recombinant HDAC10 enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment to ensure the reaction is in the linear range.
-
-
Enzyme Addition:
-
Add the diluted HDAC10 enzyme solution to all wells of the 384-well plate containing the test compounds and controls.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare the substrate solution by diluting Ac-Spermidine-AMC to the final desired concentration (e.g., 12.5 µM) in the assay buffer.[5]
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes). The incubation time should be optimized to achieve a sufficient signal-to-background ratio.
-
-
Reaction Termination and Signal Development:
-
Add the developer enzyme solution to all wells to stop the HDAC10 reaction and initiate the release of the fluorescent AMC moiety.
-
Incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to allow for complete development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a plate reader with excitation at ~355 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Protocol 2: Cellular Target Engagement Assay using Flow Cytometry
This protocol provides a method to confirm the cellular activity of identified HDAC10 inhibitors by measuring the accumulation of autolysosomes, a downstream effect of HDAC10 inhibition in certain cell lines like neuroblastoma.[3][4]
Materials:
-
Neuroblastoma cell line (e.g., SK-N-BE(2)-C)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (a known potent HDAC10 inhibitor)
-
LysoTracker Red DND-99 or a similar lysosomotropic fluorescent probe
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Seeding:
-
Seed neuroblastoma cells into 6-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a positive control inhibitor. Include a DMSO-treated control.
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to induce the desired phenotype.
-
-
Cell Staining:
-
Following treatment, remove the medium and wash the cells with PBS.
-
Add fresh medium containing the LysoTracker probe at the manufacturer's recommended concentration.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
-
Cell Harvesting and Preparation:
-
After incubation with the probe, wash the cells with PBS.
-
Harvest the cells by trypsinization and resuspend them in ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the LysoTracker probe.
-
Quantify the mean fluorescence intensity for each treatment condition.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity of compound-treated cells to the DMSO-treated control. An increase in fluorescence indicates an accumulation of acidic lysosomes, suggesting HDAC10 target engagement.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: HDAC10-mediated deacetylation of STAT3 in macrophage M2 polarization.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for HDAC10 inhibitors.
References
- 1. First Fluorescent Acetylspermidine Deacetylation Assay for HDAC10 Identifies Selective Inhibitors with Cellular Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of 4-Acetamidobutanoyl-CoA from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidobutanoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester that plays a role in cellular metabolism. Acyl-CoAs, in general, are critical intermediates in numerous metabolic pathways, including the citric acid cycle, fatty acid metabolism, and amino acid metabolism.[1][2] The accurate quantification and purification of specific acyl-CoAs like this compound from biological samples are essential for understanding their precise physiological and pathological roles.
This application note provides a detailed protocol for the purification of this compound from biological samples. The methodology is based on established techniques for the extraction and purification of short-chain acyl-CoAs.[3] This document also outlines the synthesis of a this compound standard, which is crucial for method validation and accurate quantification.
Materials and Methods
Synthesis of this compound Standard
The synthesis of a this compound standard is a prerequisite for its accurate quantification in biological samples. A general chemo-enzymatic method can be employed for this purpose.[4][5][6]
Protocol for Synthesis:
-
Activation of 4-Acetamidobutanoic Acid: 4-Acetamidobutanoic acid is activated to its corresponding N-hydroxysuccinimide (NHS) ester.
-
Thioesterification: The activated 4-acetamidobutanoic acid is then reacted with Coenzyme A (lithium salt) in a suitable buffer (e.g., sodium bicarbonate) to form the thioester, this compound.
-
Purification: The synthesized this compound is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Verification: The identity and purity of the synthesized standard are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Purification of this compound from Biological Samples
The following protocol is a generalized method for the purification of this compound from biological tissues or cultured cells.
1. Sample Homogenization and Extraction:
-
Biological samples (e.g., tissue, cell pellets) are flash-frozen in liquid nitrogen immediately after collection to quench metabolic activity.
-
The frozen sample is homogenized in a pre-chilled extraction buffer (e.g., 10% trichloroacetic acid or a methanol/water-based buffer).
-
The homogenate is centrifuged at high speed to precipitate proteins and other macromolecules.
-
The supernatant containing the acyl-CoAs is collected.
2. Solid-Phase Extraction (SPE):
-
The acidic supernatant is loaded onto a C18 solid-phase extraction cartridge pre-conditioned with methanol and water.
-
The cartridge is washed with an aqueous buffer to remove polar impurities.
-
This compound and other acyl-CoAs are eluted with a solvent of higher organic content (e.g., methanol or acetonitrile).
3. High-Performance Liquid Chromatography (HPLC) Purification:
-
The eluate from the SPE step is concentrated under a stream of nitrogen and reconstituted in a suitable buffer for HPLC.
-
Purification is performed on a C18 reverse-phase HPLC column using a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Fractions are collected, and those containing this compound (identified by comparison to the retention time of the synthesized standard) are pooled.
4. Quantification and Purity Assessment:
-
The concentration of this compound in the purified fractions is determined by measuring its absorbance at 260 nm (the adenine moiety of CoA) and comparing it to a standard curve generated with the synthesized standard.
-
The purity of the isolated this compound is assessed by analytical HPLC and mass spectrometry.
Data Presentation
The following tables provide an example of how to present quantitative data from a purification experiment.
Table 1: Purification of this compound from Rat Liver Tissue
| Purification Step | Total Protein (mg) | Total this compound (nmol) | Specific Activity (nmol/mg) | Yield (%) | Purity Fold |
| Homogenate | 500 | 12.5 | 0.025 | 100 | 1 |
| SPE Eluate | 50 | 10.0 | 0.20 | 80 | 8 |
| HPLC Pool | 2 | 7.5 | 3.75 | 60 | 150 |
Table 2: Mass Spectrometry Analysis of Purified this compound
| Parameter | Expected Value | Observed Value |
| Molecular Weight | 895.6 g/mol | 895.7 g/mol |
| MS/MS Fragments | m/z 428, 303, 222 | m/z 428, 303, 222 |
Experimental Workflows and Signaling Pathways
Experimental Workflow
The overall workflow for the purification of this compound is depicted below.
Caption: Workflow for the purification of this compound.
Metabolic Pathway
This compound is a substrate for the enzyme 4-acetamidobutyryl-CoA deacetylase, which catalyzes its conversion to 4-aminobutanoyl-CoA and acetate.[3]
Caption: Enzymatic deacetylation of this compound.
References
- 1. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 3. 4-acetamidobutyryl-CoA deacetylase - Wikipedia [en.wikipedia.org]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
Application Notes and Protocols: 4-Acetamidobutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidobutanoyl-CoA is an acylated derivative of Coenzyme A. While its direct roles in cellular signaling and broader metabolic pathways are still under investigation, it is primarily recognized as a specific substrate for the enzyme 4-acetamidobutyryl-CoA deacetylase (EC 3.5.1.51). This enzyme catalyzes the hydrolysis of this compound to 4-aminobutanoyl-CoA and acetate. The specificity of this interaction makes this compound a valuable tool for the characterization of this enzyme and for the screening of potential inhibitors, which may have applications in studying metabolic disorders or as potential therapeutic agents.
These application notes provide an overview of the characteristics of this compound, a list of potential commercial suppliers, and detailed protocols for its use in a common research application: the enzymatic assay of 4-acetamidobutyryl-CoA deacetylase.
Commercial Suppliers
The availability of this compound can be limited. Researchers are advised to inquire with the following suppliers regarding availability, pricing, and purity.
| Supplier | Product Number | Purity | Available Quantities |
| BIO Pharma Production | BPP-ACBCoA | >95% | Inquire |
| Hypothetical Supplier A | H_ACBCoA-01 | >98% | 1 mg, 5 mg, 10 mg |
| Hypothetical Supplier B | H_ACBCoA-05 | >95% | 5 mg, 25 mg |
*Note: Due to limited publicly available information on commercial suppliers, some entries in this table are hypothetical and are included for illustrative purposes. Researchers should conduct their own searches for current suppliers.
Physicochemical and Safety Information
| Property | Value |
| Molecular Formula | C27H46N8O18P3S |
| Molecular Weight | 895.7 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and aqueous buffers |
| Storage | Store at -20°C or below. Protect from moisture. |
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information.
Application: Enzymatic Assay of 4-Acetamidobutyryl-CoA Deacetylase
This protocol describes a spectrophotometric assay to determine the activity of 4-acetamidobutyryl-CoA deacetylase by measuring the release of Coenzyme A (CoA-SH) from the substrate, this compound. The free thiol group of the resulting CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
Materials and Reagents
-
This compound
-
Purified 4-acetamidobutyryl-CoA deacetylase
-
Tris-HCl buffer (50 mM, pH 8.0)
-
DTNB solution (10 mM in 50 mM Tris-HCl, pH 8.0)
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplates (UV-transparent recommended)
-
Standard laboratory pipettes and consumables
Experimental Protocol
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile, nuclease-free water. Aliquot and store at -80°C.
-
Prepare a working solution of DTNB (1 mM) by diluting the 10 mM stock solution in 50 mM Tris-HCl, pH 8.0.
-
Prepare various concentrations of the purified 4-acetamidobutyryl-CoA deacetylase in 50 mM Tris-HCl, pH 8.0.
-
-
Set up the Assay:
-
In a 96-well microplate, add the following components in the order listed:
-
50 µL of 50 mM Tris-HCl, pH 8.0
-
10 µL of 1 mM DTNB solution
-
10 µL of enzyme solution (or buffer for the negative control)
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
To each well, add 30 µL of a working solution of this compound (e.g., to achieve a final concentration range of 10 µM to 500 µM) to start the reaction.
-
The final volume in each well will be 100 µL.
-
-
Measure Absorbance:
-
Immediately begin measuring the absorbance at 412 nm in a kinetic mode, taking readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (µmol/min).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ of the enzyme for this compound.
-
Quantitative Data Summary
The following table presents hypothetical kinetic data for 4-acetamidobutyryl-CoA deacetylase with this compound as the substrate.
| Substrate Concentration (µM) | Initial Velocity (µmol/min/mg) |
| 10 | 0.58 |
| 25 | 1.25 |
| 50 | 2.17 |
| 100 | 3.45 |
| 200 | 4.65 |
| 400 | 5.41 |
Derived Kinetic Parameters:
| Parameter | Value |
| Kₘ | 85 µM |
| Vₘₐₓ | 6.2 µmol/min/mg |
Visualizations
Signaling Pathway
The following diagram illustrates the enzymatic reaction catalyzed by 4-acetamidobutyryl-CoA deacetylase.
Caption: Enzymatic conversion of this compound.
Experimental Workflow
The diagram below outlines the major steps in the spectrophotometric enzyme assay.
Troubleshooting & Optimization
Overcoming instability of 4-Acetamidobutanoyl-CoA in aqueous solutions.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address challenges related to the stability of 4-Acetamidobutanoyl-CoA in aqueous solutions and to provide guidance for its successful use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary causes of its instability in aqueous solutions?
A1: this compound, like other thioesters, is susceptible to degradation in aqueous solutions primarily through two mechanisms:
-
Hydrolysis: The thioester bond is prone to hydrolysis, which breaks the bond between the 4-acetamidobutanoyl group and Coenzyme A (CoA), yielding 4-acetamidobutyrate and free CoA. This reaction is thermodynamically favorable.
-
Enzymatic Degradation: Certain enzymes, known as thioesterases, can catalyze the hydrolysis of the thioester bond. For instance, 4-acetamidobutyryl-CoA deacetylase specifically acts on this compound to produce acetate and 4-aminobutanoyl-CoA.[1]
The rate of degradation is influenced by several factors, including pH, temperature, and the presence of nucleophiles or catalytic enzymes in the solution.
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To maximize the shelf-life of this compound, it is recommended to store it as a lyophilized powder at -20°C or -80°C in a desiccated environment. For aqueous stock solutions, prepare them in a buffer at a slightly acidic pH (e.g., pH 5.0-6.0) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Acetyl-CoA, a related compound, is known to be unstable in alkaline and highly acidic conditions, with a recommended storage buffer of 50 mM sodium acetate, pH 5.0.[2]
Q3: I am seeing inconsistent results in my experiments. Could degradation of this compound be the culprit?
A3: Yes, the degradation of this compound can lead to a decrease in its effective concentration, resulting in experimental variability. This can manifest as lower than expected enzyme activity if it is a substrate, or reduced efficacy if it is being used as an inhibitor or modulator. It is crucial to handle the compound appropriately and consider its stability under your specific experimental conditions.
Q4: Are there any chemical additives that can help stabilize this compound in my experiments?
A4: While specific stabilizers for this compound are not extensively documented, general strategies to enhance thioester stability can be employed. These include:
-
Maintaining a slightly acidic pH: As hydrolysis can be base-catalyzed, working at a pH below 7.0 can slow down degradation.
-
Minimizing exposure to high temperatures: Perform experiments at the lowest feasible temperature.
-
Using purified enzyme systems: This minimizes the risk of contamination with thioesterases that could degrade your compound.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.
Issue 1: Rapid Loss of Compound Activity
| Possible Cause | Troubleshooting Step |
| Hydrolysis due to pH | 1. Measure the pH of your experimental buffer. 2. If the pH is neutral or alkaline, consider preparing a new buffer with a slightly acidic pH (e.g., 6.0-6.5) and re-evaluating the stability. |
| Enzymatic Degradation | 1. If using cell lysates or tissue homogenates, prepare a control sample with heat-inactivated lysate to differentiate between enzymatic and non-enzymatic degradation. 2. If possible, use purified enzyme systems to avoid contaminating thioesterases. |
| High Temperature | 1. Evaluate if your experimental protocol requires prolonged incubation at elevated temperatures. 2. If possible, reduce the incubation temperature or shorten the incubation time. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Stock Solution Preparation | 1. Ensure that the lyophilized powder is fully dissolved before making aliquots. 2. Use a consistent buffer and pH for preparing all stock solutions. |
| Multiple Freeze-Thaw Cycles | 1. Prepare small, single-use aliquots of your stock solution to avoid repeated freezing and thawing. |
| Adsorption to Labware | 1. Consider using low-adhesion microcentrifuge tubes and pipette tips. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound
This protocol outlines a method to determine the stability of this compound under specific experimental conditions using a continuous, coupled-enzyme assay. This assay monitors the production of free Coenzyme A (CoA), a product of this compound degradation.
Principle: The free CoA produced from the hydrolysis of this compound is utilized by the enzyme pyruvate dehydrogenase (PDH) in the presence of pyruvate and NAD+ to produce NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.
Materials:
-
This compound
-
Buffer of choice (e.g., 50 mM HEPES, pH 7.5)
-
Pyruvate dehydrogenase (PDH)
-
Pyruvate
-
Thiamine pyrophosphate (TPP)
-
NAD+
-
MgCl₂
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Assay Buffer: Prepare the desired buffer for the stability test (e.g., 50 mM HEPES, pH 7.5).
-
Prepare the Coupled-Enzyme Reaction Mix: In the assay buffer, prepare a reaction mix containing:
-
5 mM MgCl₂
-
2.4 mM Pyruvate
-
200 µM Thiamine pyrophosphate (TPP)
-
200 µM NAD+
-
0.035 units of Pyruvate Dehydrogenase (PDH)
-
-
Set up the Stability Experiment:
-
Prepare solutions of this compound in the assay buffer at the desired concentrations.
-
Incubate these solutions under the conditions you wish to test (e.g., different temperatures).
-
-
Measure CoA Production Over Time:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the this compound solution.
-
Add the aliquot to the coupled-enzyme reaction mix in a 96-well plate or cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the rate of NADH production from the initial linear portion of the absorbance curve.
-
Create a standard curve using known concentrations of free CoA to correlate the rate of NADH production to the concentration of free CoA in your sample.
-
Plot the concentration of degraded this compound (which equals the concentration of free CoA produced) over time.
-
From this plot, you can determine the rate of degradation and the half-life of this compound under your specific conditions.
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Data Presentation
Table 1: Hypothetical Stability Data for this compound
This table provides an example of how to present stability data. Actual values should be determined experimentally using the protocol above.
| pH | Temperature (°C) | Half-life (hours) |
| 5.0 | 4 | > 168 |
| 5.0 | 25 | 96 |
| 5.0 | 37 | 48 |
| 7.4 | 4 | 72 |
| 7.4 | 25 | 24 |
| 7.4 | 37 | 8 |
| 8.5 | 4 | 36 |
| 8.5 | 25 | 12 |
| 8.5 | 37 | 2 |
Visualizations
Diagram 1: Hydrolytic Degradation of this compound
Caption: Hydrolysis of this compound in water.
Diagram 2: Enzymatic Degradation by 4-Acetamidobutyryl-CoA Deacetylase
Caption: Enzymatic degradation of this compound.
Diagram 3: Experimental Workflow for Stability Assessment
Caption: Workflow for determining compound stability.
References
Improving signal-to-noise ratio for 4-Acetamidobutanoyl-CoA in mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of 4-Acetamidobutanoyl-CoA. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise ratio for this and other short-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in analyzing this compound and other acyl-CoAs by mass spectrometry?
Acyl-Coenzyme A (acyl-CoA) compounds are notoriously challenging to quantify due to their inherent instability in aqueous solutions, low endogenous abundance, and susceptibility to ion suppression during mass spectrometry.[1][2] Their amphipathic nature complicates chromatographic separation, and their stability is highly pH-dependent, with hydrolysis occurring in alkaline or strongly acidic conditions.[1]
Q2: Which ionization mode, positive or negative, is better for analyzing this compound?
For most acyl-CoAs, including short- and long-chain species, positive electrospray ionization (ESI) mode is generally preferred.[3][4] While negative ion mode can sometimes produce a more intense signal for the deprotonated molecule [M-H]⁻, the fragmentation in positive ion mode is more consistent and specific.[3] Positive mode typically yields a protonated precursor ion [M+H]⁺ which undergoes a characteristic neutral loss of the 5'-ADP moiety (507 Da), providing a highly specific transition for Multiple Reaction Monitoring (MRM) analysis.[3][5][6] Several studies have shown that positive ion mode is more sensitive for quantitative analysis.[3][4]
Q3: How can I improve the stability of this compound in my samples during preparation and analysis?
Sample stability is critical for accurate quantification. Acyl-CoAs are prone to hydrolysis.[1] To minimize degradation:
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Maintain Low Temperatures: Keep samples on ice or in a cooled autosampler (e.g., 4°C) throughout the preparation and injection sequence.[7][8] For long-term storage, samples should be dried and kept at -80°C.[5][8]
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Control pH: Use slightly acidic conditions (pH 4-5) to minimize base-catalyzed hydrolysis of the thioester bond.[9] Extraction buffers containing potassium phosphate (pH 4.9) or mobile phases with ammonium acetate (pH ~5) can be effective.[5][7]
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Solvent Choice: Reconstituting the final dried extract in methanol has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[1] An 80% methanol solution has also been identified as an effective extraction solvent for maximizing MS intensity.[8]
-
Use Appropriate Vials: Using glass instead of plastic sample vials can decrease signal loss and improve sample stability.[2]
Q4: What type of liquid chromatography (LC) column is best suited for this compound?
Reversed-phase columns are the standard for acyl-CoA analysis. For short- to medium-chain acyl-CoAs like this compound, a C8 or C18 column is recommended.[5][10] C8 columns can provide a good balance of retention for short-chain species while still allowing for the elution of longer-chain acyl-CoAs in a reasonable time.[5][10] Using columns with smaller particle sizes (e.g., UPLC with ~1.7 µm particles) can significantly improve peak shape, resolution, and signal-to-noise.[7]
Troubleshooting Guide
This guide addresses common issues encountered when analyzing this compound.
Problem: Low Signal Intensity or Poor Signal-to-Noise (S/N) Ratio
| Potential Cause | Recommended Solution |
| Suboptimal MS Parameters | Infuse a standard solution of a similar acyl-CoA (or your analyte if available) directly into the mass spectrometer to optimize parameters like declustering potential (DP) and collision energy (CE) for the specific MRM transition.[1][3] |
| Sample Degradation | Prepare samples fresh and keep them at 4°C in the autosampler.[7] Ensure the pH of your extraction and reconstitution solvents is slightly acidic to prevent hydrolysis.[9] Reconstitute the final sample in a solvent with high organic content, such as methanol.[1] |
| Inefficient Extraction | An 80% methanol extraction has been shown to yield the highest MS intensities for a broad range of acyl-CoAs.[8][11] Avoid adding strong acids like formic acid or sulfosalicylic acid directly to the final extract, as they can cause significant ion suppression.[8] |
| Ion Suppression | Ensure adequate chromatographic separation to prevent co-elution with other analytes or matrix components.[1] If possible, use a divert valve to direct the flow to waste during the initial and final stages of the gradient, preventing salts and highly retained compounds from entering the MS source.[7] |
| Poor Ionization Efficiency | Optimize the mobile phase composition. The use of ammonium hydroxide or ammonium acetate can improve ionization.[5][7] Ensure the ESI source settings (e.g., temperature, gas flows, needle voltage) are optimized for your flow rate and solvent composition.[3] |
Problem: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | Long-chain acyl-CoAs are known to produce broad peaks.[5] Adding an ion-pairing agent is generally discouraged due to MS incompatibility. Instead, increasing the concentration of a volatile salt like ammonium formate (e.g., up to 100 mM) in the mobile phase can significantly improve peak tailing.[5] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is controlled and consistent. A pH around 5.0 has been shown to be effective.[5] |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
| Column Degradation | Replace the analytical column and guard column. |
Problem: High Baseline Noise
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Contaminated LC-MS System | Perform a system flush with a strong solvent mixture (e.g., isopropanol/acetonitrile/water). Clean the MS ion source components according to the manufacturer's instructions. |
| Electronic Noise | Ensure stable power and proper grounding for the LC-MS system. |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from methods optimized for high recovery and stability.[1][8]
-
Cell Washing: Aspirate cell culture media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching & Lysis: Add 1 mL of ice-cold 80% methanol (LC-MS grade) to the plate. If using an internal standard, add it to this extraction solvent.
-
Cell Scraping: Place the plate on dry ice for 1 minute to ensure complete quenching, then scrape the cells into the methanol solution.
-
Extraction: Transfer the cell lysate to a microcentrifuge tube. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 15,000 x g at 4°C for 10 minutes to pellet protein and cell debris.
-
Drying: Transfer the supernatant to a new tube and evaporate to dryness in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in 100 µL of methanol. Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for this compound
This method utilizes a standard reversed-phase C8 column and positive ion MRM detection.
Liquid Chromatography Parameters:
| Parameter | Setting |
| Column | Reversed-phase C8, 2.1 x 100 mm, <3.5 µm particle size |
| Mobile Phase A | 100 mM Ammonium Formate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 200 µL/min |
| Column Temperature | 40-42°C[3][5] |
| Injection Volume | 5-10 µL |
| Gradient | 0-5 min: 2% B; 5-15 min: 2% to 50% B; 15-16 min: 50% to 90% B; 16-18 min: Hold at 90% B; 18-19 min: 90% to 2% B; 19-25 min: Re-equilibrate at 2% B. |
Mass Spectrometry Parameters:
These are starting parameters and should be optimized by direct infusion.[3]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.2 - 5.5 kV[1][3] |
| Source Temperature | 350°C[3] |
| Desolvation Gas Flow | 500 L/h (Nitrogen)[1] |
| Cone Voltage | 45 V[1] |
| Collision Gas | Argon |
MRM Transition for this compound:
Based on its chemical structure, the following masses are predicted:
-
Molecular Formula: C₂₇H₄₄N₈O₁₈P₃S
-
Monoisotopic Mass: 895.16 g/mol
-
Precursor Ion [M+H]⁺: 896.17 m/z
-
Product Ion [M+H - 507]⁺: 389.17 m/z
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| This compound | 896.2 | 389.2 | 100 |
Visual Guides
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound from sample collection to data processing.
Troubleshooting Logic Flow for Low S/N
Use this decision tree to diagnose the root cause of low signal-to-noise issues.
Acyl-CoA Fragmentation Pathway
This diagram illustrates the characteristic fragmentation of a protonated acyl-CoA molecule in the collision cell of a triple quadrupole mass spectrometer, which forms the basis of the MRM assay.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting low yield in chemical synthesis of 4-Acetamidobutanoyl-CoA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of 4-Acetamidobutanoyl-CoA, particularly focusing on addressing issues of low yield.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Formation
-
Question: My reaction has resulted in a very low yield or no detectable this compound. What are the potential causes and how can I address them?
-
Answer: Low or no product formation can stem from several factors throughout the synthetic process. Here's a breakdown of potential causes and solutions:
-
Inefficient Activation of 4-Acetamidobutanoic Acid: The first step in the synthesis is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with Coenzyme A will be poor.
-
Recommendation: Ensure the activating agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) with N-Hydroxysuccinimide (NHS)) is fresh and has been stored under appropriate conditions (cool and dry). Consider increasing the molar excess of the activating agent. You can monitor the formation of the active ester intermediate by thin-layer chromatography (TLC) before adding Coenzyme A.
-
-
Degradation of Coenzyme A: Coenzyme A is a sensitive molecule and can degrade, particularly at non-optimal pH or in the presence of contaminants.
-
Recommendation: Use high-quality Coenzyme A from a reliable supplier. Prepare Coenzyme A solutions fresh just before use in a cooled, buffered solution (pH ~6.5-7.5). Avoid repeated freeze-thaw cycles.
-
-
Suboptimal Reaction pH: The pH of the reaction mixture is critical for the nucleophilic attack of the thiol group of Coenzyme A on the activated carboxylic acid.
-
Recommendation: Maintain the pH of the reaction mixture between 6.5 and 7.5. Use a suitable buffer, such as sodium bicarbonate or phosphate buffer, and monitor the pH throughout the reaction.
-
-
Presence of Water in Organic Solvents: If using organic solvents for the activation step, the presence of water can hydrolyze the activated intermediate, preventing it from reacting with Coenzyme A.
-
Recommendation: Use anhydrous solvents for the activation of 4-acetamidobutanoic acid.
-
-
Issue 2: Presence of Multiple Impurities in the Final Product
-
Question: My final product shows multiple spots on a TLC or multiple peaks in my HPLC analysis, indicating the presence of impurities. What are these impurities and how can I minimize them?
-
Answer: The presence of impurities is a common issue. Here are some likely culprits and how to avoid them:
-
Unreacted Starting Materials: The most common impurities are unreacted 4-acetamidobutanoic acid and Coenzyme A.
-
Recommendation: Optimize the stoichiometry of your reactants. A slight excess of the activated 4-acetamidobutanoic acid can help to drive the reaction to completion and consume all the Coenzyme A.
-
-
Hydrolysis of the Product: this compound is a thioester and can be susceptible to hydrolysis, especially during workup and purification.[1]
-
Recommendation: Perform purification steps at low temperatures (e.g., on ice or in a cold room). Use buffers to maintain a stable pH and avoid prolonged exposure to acidic or basic conditions.
-
-
Side Products from Activating Agents: Byproducts from activating agents (e.g., dicyclohexylurea (DCU) if using DCC) can contaminate the final product.
-
Recommendation: If using DCC, most of the DCU byproduct is insoluble in many organic solvents and can be removed by filtration. If using EDC, the byproduct is water-soluble and can be removed during aqueous workup.
-
-
Disulfide Formation: The thiol group of Coenzyme A can be oxidized to form a disulfide-linked dimer.
-
Recommendation: Degas your solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Frequently Asked Questions (FAQs)
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Q1: What is a typical yield for the synthesis of this compound?
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A1: While yields can vary significantly based on the specific protocol and scale, a yield of 60-80% is generally considered good for this type of synthesis using methods like the N-hydroxysuccinimide ester approach.[2] If your yields are consistently below 50%, it warrants a thorough review of your experimental procedure.
-
-
Q2: How can I best purify my this compound?
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A2: Purification is often achieved through a combination of techniques. After an initial extraction to remove organic-soluble byproducts, solid-phase extraction (SPE) with a C18 stationary phase is a common and effective method.[3] Monitoring the reaction and purification can be done by thin-layer chromatography.[3] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
-
Q3: What are the best storage conditions for this compound?
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A3: this compound should be stored as a lyophilized powder or in a buffered aqueous solution at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. The stability of acyl-CoAs is a concern as they can be subject to enzymatic degradation or chemical hydrolysis.[4]
-
-
Q4: Can I use a different activating agent for the synthesis?
-
A4: Yes, other activating agents can be used. Besides carbodiimides, you could consider methods involving the formation of a mixed anhydride. However, the use of N-hydroxysuccinimide esters is well-documented for producing high yields with minimal side reactions in the synthesis of acyl-CoAs.[2]
-
Quantitative Data Summary
For effective troubleshooting, it is crucial to maintain a detailed log of your experimental parameters. The table below provides a template for recording and comparing data from different synthesis attempts.
| Parameter | Target Value | Experiment 1 | Experiment 2 | Experiment 3 | Notes |
| Reactants | |||||
| 4-Acetamidobutanoic Acid (mg) | |||||
| Molar Ratio (to CoA) | 1.2:1 | ||||
| Activating Agent (e.g., EDC) (mg) | |||||
| Molar Ratio (to Acid) | 1.1:1 | ||||
| N-Hydroxysuccinimide (mg) | |||||
| Molar Ratio (to Acid) | 1.1:1 | ||||
| Coenzyme A (mg) | |||||
| Reaction Conditions | |||||
| Activation Reaction Time (h) | 2 | ||||
| Activation Temperature (°C) | 25 | ||||
| CoA Coupling Reaction Time (h) | 4 | ||||
| CoA Coupling Temperature (°C) | 25 | ||||
| Reaction pH | 7.0 | ||||
| Results | |||||
| Crude Yield (mg) | |||||
| Purified Yield (mg) | |||||
| Final Yield (%) | >60% | ||||
| Purity (by HPLC, %) | >95% |
Detailed Experimental Protocol
This section provides a detailed methodology for a key experiment: the synthesis of this compound via an N-Hydroxysuccinimide (NHS) ester intermediate.
Objective: To synthesize this compound with a target yield of >60%.
Materials:
-
4-Acetamidobutanoic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (lithium salt)
-
Anhydrous Dimethylformamide (DMF)
-
0.5 M Sodium Bicarbonate buffer (pH 7.5)
-
Ethyl Acetate
-
Solid-Phase Extraction (SPE) Cartridges (C18)
-
Methanol
-
Deionized Water
Procedure:
-
Activation of 4-Acetamidobutanoic Acid:
-
In a clean, dry round-bottom flask, dissolve 1.2 equivalents of 4-acetamidobutanoic acid in a minimal amount of anhydrous DMF.
-
Add 1.1 equivalents of EDC and 1.1 equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 2 hours under an inert atmosphere (e.g., argon).
-
Monitor the formation of the NHS-ester by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve 1 equivalent of Coenzyme A in cold 0.5 M sodium bicarbonate buffer (pH 7.5).
-
Slowly add the activated 4-acetamidobutanoic acid solution (from step 1) to the Coenzyme A solution with gentle stirring.
-
Maintain the reaction mixture on ice and stir for 4 hours.
-
Monitor the progress of the reaction by TLC or HPLC.
-
-
Workup and Purification:
-
After the reaction is complete, wash the aqueous reaction mixture three times with an equal volume of ethyl acetate to remove unreacted NHS-ester and other organic-soluble impurities.
-
Acidify the aqueous layer to pH 3 with dilute HCl.
-
Load the acidified solution onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with deionized water to remove salts and other polar impurities.
-
Elute the this compound with a stepwise gradient of methanol in water.
-
Combine the fractions containing the product (as determined by TLC or HPLC).
-
Lyophilize the combined fractions to obtain the final product as a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as ¹H NMR, Mass Spectrometry, and HPLC.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 4. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Short-Chain Acyl-CoA Extraction from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of short-chain acyl-CoAs from tissues for accurate quantification, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is the accurate quantification of short-chain acyl-CoAs in tissues important?
A1: Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in cellular metabolism, playing pivotal roles in energy production and fatty acid metabolism.[1] Their accurate quantification in biological tissues is essential for understanding various physiological and pathological states, including metabolic disorders.[1] Dysregulation of acyl-CoA metabolism can lead to metabolic or neurodegenerative diseases.
Q2: What are the main challenges associated with the extraction and analysis of short-chain acyl-CoAs?
A2: The analysis of short-chain acyl-CoAs is challenging due to their low abundance, instability at certain temperatures and pH levels, and the high structural complexity within the acyl-CoA family.[2] A significant challenge is to efficiently extract and purify these molecules while preventing their degradation. Recovery rates can be low, with some methods documenting recoveries between 30% and 60%.[3] Furthermore, the wide range of polarities among different acyl-CoA species makes it difficult to use a single extraction and separation method for all of them.[2][4]
Q3: Which analytical technique is most suitable for quantifying short-chain acyl-CoAs after extraction?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and widely used technique for the quantification of short-chain acyl-CoAs.[5] It allows for the resolution of a large number of acyl-CoA species and can be calibrated with stable isotope-labeled internal standards for absolute quantification.[5][6]
Q4: Why is it critical to keep tissue samples frozen during the initial processing steps?
A4: It is crucial to keep the tissue frozen at all times, typically using liquid nitrogen, to halt all metabolic activity.[1] Enzymes such as acyl-CoA synthetases and thioesterases remain active in biological samples and can rapidly alter the levels of CoA thioesters until they are quenched by physical or chemical means.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Acyl-CoAs | Inefficient tissue homogenization. | Ensure the tissue is ground to a fine powder in liquid nitrogen before adding the extraction solvent.[1] Use a bead beater or ultrasonic homogenizer for thorough sample homogenization.[1] |
| Suboptimal extraction method. | Different extraction methods have varying efficiencies for different acyl-CoAs. Consider comparing methods like 5-sulfosalicylic acid (SSA) precipitation, acetonitrile/2-propanol extraction, or other organic solvent mixtures to find the best fit for your specific acyl-CoAs of interest.[1][3] | |
| Degradation of acyl-CoAs during extraction. | Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation.[1][5] Store extracts at -80°C if not analyzing them immediately.[1] | |
| Incomplete protein precipitation. | Allow for sufficient incubation time on ice after adding the precipitating agent (e.g., 10 minutes for SSA) to ensure complete protein precipitation.[1] | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize the time between tissue collection, freezing, and extraction. Ensure consistent homogenization times and temperatures for all samples. |
| Incomplete quenching of enzymatic activity. | Rapidly freeze-clamp tissues immediately upon collection and keep them frozen until the moment of homogenization in the extraction buffer.[5] | |
| Pipetting errors with small volumes. | Use calibrated pipettes and appropriate tip sizes. For very small volumes, consider preparing master mixes of reagents. | |
| Poor Chromatographic Peak Shape | Co-elution of interfering substances. | Optimize the LC gradient and consider using a different column chemistry. Solid-phase extraction (SPE) can be used to clean up the sample and remove interfering compounds.[3][4] |
| Inappropriate reconstitution solvent. | Ensure the final extract is dissolved in a solvent compatible with the initial mobile phase of your LC method to avoid peak distortion. | |
| Unexpected Acyl-CoA Profile | Ischemia-induced changes. | Even brief periods of ischemia (1-2 minutes) can alter the relative concentrations of short-chain acyl-CoAs.[5][8] Minimize any delay between tissue harvesting and freezing. |
| Contamination. | Use high-purity solvents and reagents. Ensure all tubes and equipment are thoroughly cleaned and pre-chilled. |
Data Presentation
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59%[1] | ~36%[1] | 93-104% (extraction), 83-90% (SPE)[1][3] |
| Propionyl-CoA | ~80%[1] | ~62%[1] | Not Reported |
| Malonyl-CoA | ~74%[1] | ~26%[1] | 93-104% (extraction), 83-90% (SPE)[1][3] |
| Isovaleryl-CoA | ~59%[1] | ~58%[1] | Not Reported |
| Coenzyme A (Free) | ~74%[1] | ~1%[1] | Not Reported |
Data compiled from studies and presented as approximate or range of recovery percentages.[1][3]
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs using 5-Sulfosalicylic Acid (SSA)
This protocol is optimized for subsequent analysis by LC-MS/MS and is effective for deproteinization and extraction of a range of short-chain acyl-CoAs.[1]
Materials and Reagents:
-
Frozen tissue sample (20-50 mg)[1]
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice[1]
-
Liquid nitrogen[1]
-
Mortar and pestle, pre-chilled with liquid nitrogen[1]
-
Microcentrifuge tubes, pre-chilled[1]
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)[1]
-
Refrigerated microcentrifuge[1]
-
Pipettes and tips
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)[1]
Procedure:
-
Tissue Pulverization:
-
Homogenization and Protein Precipitation:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.[1]
-
Add 500 µL of ice-cold 5% SSA solution. If using internal standards, spike the SSA solution before adding it to the tissue powder.[1]
-
Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).[1]
-
-
Centrifugation:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube, being careful not to disturb the pellet.[1]
-
-
Sample Storage and Analysis:
-
The extract is ready for LC-MS/MS analysis.
-
If not analyzing immediately, store the extracts at -80°C to prevent degradation.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing non-enzymatic degradation of 4-Acetamidobutanoyl-CoA during sample prep.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the non-enzymatic degradation of 4-Acetamidobutanoyl-CoA during sample preparation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound | Thioester Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at alkaline pH and elevated temperatures. | - Maintain samples on ice or at 4°C throughout the entire sample preparation process.- Use an acidic extraction buffer (e.g., 100 mM Potassium Phosphate, pH 4.9).- Immediately quench enzymatic activity by flash-freezing samples in liquid nitrogen after collection. |
| Enzymatic Degradation: Endogenous enzymes, such as deacetylases, may be active during sample preparation. | - Rapidly homogenize tissue or lyse cells in a buffer containing protease and phosphatase inhibitors.- Use extraction methods that denature proteins, such as perchloric acid or sulfosalicylic acid (SSA) precipitation. | |
| Non-Enzymatic Acylation: Reactive acyl-CoAs can non-enzymatically acylate proteins and other nucleophiles, leading to loss of the target analyte. | - Minimize sample processing time.- The acidic conditions recommended for preventing hydrolysis also help to reduce the reactivity of primary amines on proteins. | |
| Poor Reproducibility Between Replicates | Inconsistent Sample Handling: Variations in time or temperature during sample preparation can lead to differing degrees of degradation. | - Standardize all sample preparation steps, ensuring consistent timing for each step.- Prepare master mixes of buffers and reagents to minimize pipetting variability. |
| Matrix Effects in LC-MS/MS: Components of the sample matrix can interfere with the ionization and detection of this compound. | - Optimize chromatographic separation to resolve the analyte from interfering matrix components.- Incorporate an internal standard (e.g., a stable isotope-labeled version of the analyte) to normalize for matrix effects and extraction efficiency. | |
| Presence of Degradation Products | Hydrolysis during Storage or Reconstitution: Improper storage conditions or reconstitution solvents can lead to degradation. | - Store dried sample extracts at -80°C.[1] - Reconstitute samples immediately prior to analysis in a slightly acidic buffer (e.g., 50 mM ammonium acetate, pH 4.0-6.8) or a solution containing organic solvent (e.g., 50% methanol/water).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of non-enzymatic degradation for this compound?
A1: The primary mechanism of non-enzymatic degradation is the hydrolysis of the high-energy thioester bond, which is susceptible to nucleophilic attack by water. This reaction is accelerated at higher pH values (alkaline conditions) and elevated temperatures.
Q2: What is the optimal pH for sample preparation to maintain the stability of this compound?
A2: To minimize hydrolysis, sample preparation should be conducted under acidic to neutral conditions. A pH range of 4.0 to 6.8 has been shown to improve the stability of acyl-CoAs compared to unbuffered aqueous solutions.[2] For tissue extraction, a buffer at pH 4.9 has been successfully used.
Q3: How should I store my samples to prevent degradation of this compound?
A3: For short-term storage during preparation, keep samples on ice at all times. For long-term storage, it is best to store the samples as a dried pellet at -80°C.[1] Reconstitute the sample immediately before analysis.
Q4: What are the recommended methods for quenching metabolic activity in samples?
A4: To halt enzymatic activity that could degrade this compound, it is crucial to quench metabolism immediately upon sample collection. This can be achieved by flash-freezing the tissue or cell pellet in liquid nitrogen. Subsequent homogenization and extraction should be performed in a pre-chilled acidic solution to denature enzymes and maintain a stabilizing pH.
Q5: Are there alternatives to perchloric acid for protein precipitation?
A5: Yes, 2.5% (w/v) sulfosalicylic acid (SSA) is a suitable alternative for deproteinization and has been shown to result in good recovery of short-chain acyl-CoAs, in some cases superior to trichloroacetic acid (TCA) followed by solid-phase extraction.
Quantitative Data on Acyl-CoA Stability
Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C
| Acyl-CoA | Solvent | % Remaining after 8h | % Remaining after 48h |
| Acetyl-CoA | Water | 85% | 55% |
| 50 mM Ammonium Acetate, pH 4.0 | 95% | 80% | |
| 50 mM Ammonium Acetate, pH 6.8 | 98% | 90% | |
| Succinyl-CoA | Water | 80% | 40% |
| 50 mM Ammonium Acetate, pH 4.0 | 92% | 75% | |
| 50 mM Ammonium Acetate, pH 6.8 | 95% | 85% | |
| Butyryl-CoA | Water | 90% | 65% |
| 50 mM Ammonium Acetate, pH 4.0 | 98% | 90% | |
| 50 mM Ammonium Acetate, pH 6.8 | 99% | 95% |
Data is adapted from a study on the stability of a range of acyl-CoAs and illustrates the general trend of improved stability in buffered, slightly acidic to neutral solutions compared to pure water.[2]
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Culture
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quenching: Immediately add a sufficient volume of ice-cold 100 mM potassium phosphate buffer (pH 4.9) to the cell plate or pellet.
-
Cell Lysis: Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Homogenization: Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).
-
Protein Precipitation: Add an equal volume of ice-cold acetonitrile, vortex for 1 minute, and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Drying: Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator or a stream of nitrogen.
-
Storage: Store the dried pellet at -80°C until analysis.
-
Reconstitution: Immediately before LC-MS/MS analysis, reconstitute the pellet in an appropriate volume of 50 mM ammonium acetate (pH 6.8) with 20% acetonitrile.[2]
Protocol 2: Extraction of this compound from Tissue
-
Tissue Collection: Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen.
-
Homogenization: In a pre-chilled mortar and pestle under liquid nitrogen, grind the frozen tissue to a fine powder.
-
Extraction: Transfer the powdered tissue to a tube containing an ice-cold solution of 100 mM potassium phosphate (pH 4.9) and acetonitrile:2-propanol:methanol (3:1:1). Include an internal standard in the extraction solution if available.
-
Further Homogenization: Homogenize the sample on ice using a tissue homogenizer.
-
Sonication and Centrifugation: Sonicate the homogenate for 3 minutes and then centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Supernatant Collection and Drying: Collect the supernatant and dry it under a stream of nitrogen.
-
Storage and Reconstitution: Store the dried pellet at -80°C and reconstitute as described in Protocol 1.
Visualizations
Caption: Hydrolysis of the thioester bond in this compound.
Caption: A streamlined workflow for preserving this compound.
References
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4-Acetamidobutanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4-Acetamidobutanoyl-CoA.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound that may be attributed to matrix effects.
Issue 1: Poor sensitivity and inaccurate quantification.
-
Question: My signal intensity for this compound is much lower than expected, leading to poor sensitivity and inaccurate results. What could be the cause?
-
Answer: This is a classic sign of ion suppression, a common matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[1][2][3] This reduces the number of analyte ions reaching the mass spectrometer detector, resulting in a suppressed signal.
Issue 2: Inconsistent retention times.
-
Question: I'm observing shifts in the retention time for this compound between different sample injections. Why is this happening?
-
Answer: Inconsistent retention times can be caused by changes in the chromatographic conditions or system wear.[1] However, significant matrix effects can also alter the chromatographic behavior of an analyte.[4] Matrix components can interact with the analyte or the stationary phase, leading to shifts in retention time.[4]
Issue 3: High variability in results between samples.
-
Question: My results for this compound are highly variable from sample to sample, even with replicates. What could be the reason?
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Answer: High variability is often a consequence of inconsistent matrix effects between different samples. The composition and concentration of matrix components can vary significantly, leading to different degrees of ion suppression or enhancement for each sample and, consequently, poor reproducibility.
Issue 4: Non-linear calibration curves.
-
Question: My calibration curve for this compound is not linear, especially at lower concentrations. Could this be a matrix effect?
-
Answer: Yes, matrix effects can lead to non-linear calibration curves.[5] This occurs because the degree of ion suppression or enhancement is not always proportional to the analyte concentration, particularly when the concentration of matrix components is high relative to the analyte.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[6] These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[7][8][9]
Q2: What are the common sources of matrix effects in the analysis of this compound?
A2: For acyl-CoA compounds like this compound, which are often analyzed in complex biological matrices, common sources of matrix effects include phospholipids, salts, proteins, and other endogenous metabolites that may be co-extracted with the analyte.[6]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects: the post-column infusion method for a qualitative assessment and the post-extraction spike method for a quantitative evaluation.[5][6][7] The post-extraction spike method is considered the "gold standard" in regulated bioanalysis.[6]
Q4: What are the most effective strategies to minimize matrix effects for this compound?
A4: A multi-pronged approach is often most effective:
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Optimized Sample Preparation: This is the most critical step. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can effectively remove interfering matrix components.[1][10] For acyl-CoAs, SPE is often a robust choice.[11][12]
-
Chromatographic Separation: Improving the chromatographic separation to resolve this compound from co-eluting matrix components is crucial.[13] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. The SIL internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.
Q5: Can changing the ionization source help reduce matrix effects?
A5: Yes, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes mitigate matrix effects, as APCI is generally less susceptible to ion suppression.[5][6][12] However, the suitability of APCI depends on the analyte's chemical properties.
Quantitative Data on Matrix Effects
The following table provides an illustrative summary of a quantitative assessment of matrix effects on a hypothetical analysis of this compound using the post-extraction spike method. The Matrix Factor (MF) is calculated as the peak area of the analyte in the presence of the matrix divided by the peak area in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
| Sample Preparation Method | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Protein Precipitation (Acetonitrile) | 0.45 | 55% Suppression |
| Liquid-Liquid Extraction (LLE) | 0.78 | 22% Suppression |
| Solid-Phase Extraction (SPE) | 0.95 | 5% Suppression |
Note: These values are for illustrative purposes and the actual matrix effect will depend on the specific matrix, extraction protocol, and LC-MS/MS conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol describes how to quantitatively evaluate the matrix effect for this compound.
-
Prepare three sets of samples:
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Set A (Neat Solution): Spike the this compound standard into the mobile phase or a solvent identical to the final reconstituted sample solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established sample preparation protocol. After the final evaporation step, reconstitute the extract with the same solution used in Set A containing the this compound standard at the same concentration.
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Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before starting the sample preparation protocol.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of Set B) / (Mean peak area of Set A)
-
-
Calculate the Recovery (RE):
-
RE (%) = (Mean peak area of Set C) / (Mean peak area of Set B) * 100
-
-
Interpret the results:
-
An MF significantly different from 1.0 indicates a matrix effect (MF < 1 is suppression, MF > 1 is enhancement).
-
The RE provides information on the efficiency of your extraction method.
-
Protocol 2: Mitigating Matrix Effects with Solid-Phase Extraction (SPE)
This protocol provides a general workflow for using SPE to clean up samples for this compound analysis. The specific sorbent and solvents will need to be optimized.
-
Sample Pre-treatment: Acidify the sample (e.g., with formic acid) to ensure this compound is in a suitable form for retention.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent) with methanol followed by equilibration with an appropriate buffer (e.g., water with a low percentage of acid).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elution: Elute the this compound from the cartridge using a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS analysis.
Caption: Experimental workflow for quantitative assessment of matrix effects.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix removal in state of the art sample preparation methods for serum by charged aerosol detection and metabolomics-based LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues for absolute quantification of 4-Acetamidobutanoyl-CoA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the absolute quantification of 4-Acetamidobutanoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound using calibration curves with LC-MS/MS.
Q1: My calibration curve for this compound is non-linear. What are the potential causes and solutions?
A1: Non-linearity in calibration curves for acyl-CoAs is a common issue. Several factors can contribute to this problem:
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Analyte Instability: this compound, like other acyl-CoAs, is susceptible to hydrolysis, especially at neutral or alkaline pH.[1] Degradation of the analyte in standards or samples can lead to a non-linear response.
-
Troubleshooting:
-
pH Control: Ensure all solutions, including solvents for reconstitution and mobile phases, are maintained at an acidic pH (ideally below 6.0) to minimize hydrolysis.
-
Temperature Control: Keep standards and samples on ice or in a cooled autosampler (e.g., 4°C) throughout the analytical run to slow degradation.[2] Prepare fresh standards for each analytical batch.
-
Solvent Choice: Reconstitute standards and sample extracts in a solvent that promotes stability, such as 50% methanol in water with a low concentration of a weak acid like formic or acetic acid. Some studies suggest methanol provides good stability for acyl-CoAs.[1]
-
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to a non-linear response, particularly at lower concentrations.
-
Troubleshooting:
-
Internal Standard (IS): The use of a suitable internal standard is crucial. An ideal IS is a stable isotope-labeled version of this compound (e.g., ¹³C- or ¹⁵N-labeled). If unavailable, a structurally similar odd-chain acyl-CoA (e.g., C5- or C7-CoA) that is not present in the sample can be used.[3] The IS should be added to the samples and calibration standards at the earliest stage of sample preparation to compensate for variability in extraction, derivatization (if any), and ionization.
-
Chromatographic Separation: Optimize the liquid chromatography method to achieve good separation of this compound from interfering matrix components. This can involve adjusting the gradient, flow rate, or using a different column chemistry.
-
Sample Preparation: Employ a robust sample preparation method to remove as much of the matrix as possible. Protein precipitation with agents like 5-sulfosalicylic acid (SSA) is a common and effective method for acyl-CoA extraction.[4]
-
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear curve.
-
Troubleshooting:
-
Dilution: Dilute the higher concentration standards and any samples with high expected concentrations of the analyte.
-
Calibration Range: Adjust the concentration range of your calibration standards to be within the linear dynamic range of the instrument.
-
-
Q2: I am observing poor peak shape and/or retention time variability for this compound. How can I improve this?
A2: Poor chromatography can significantly impact the accuracy and precision of quantification.
-
Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Troubleshooting:
-
Mobile Phase Additives: The addition of a small amount of a weak acid, such as formic acid (0.1%), to the mobile phases can improve peak shape by ensuring the analyte is in a single ionic form.
-
Column Choice: A high-quality C18 column is generally suitable for acyl-CoA analysis. If peak tailing persists, consider a column with different end-capping or a different stationary phase chemistry.
-
-
-
Retention Time Shifts: Variability in retention time can be caused by changes in the mobile phase composition, column temperature, or column degradation.
-
Troubleshooting:
-
Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Column Washing: After a batch of samples, wash the column with a strong solvent to remove any strongly retained matrix components.
-
Guard Column: Use a guard column to protect the analytical column from contamination and extend its lifetime.
-
-
Q3: What are the recommended mass spectrometry parameters for this compound quantification?
A3: For absolute quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high sensitivity and selectivity.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for the analysis of acyl-CoAs.
-
MRM Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern, typically involving the neutral loss of the phosphoadenosine diphosphate moiety (507 Da).
-
Proposed MRM Transitions for this compound (Molecular Weight: ~895.6 g/mol ):
-
Precursor Ion (Q1): [M+H]⁺ = 896.6 m/z
-
Product Ion (Q3) for Quantification: [M+H - 507]⁺ = 389.6 m/z (This corresponds to the acyl portion of the molecule).
-
Product Ion (Q3) for Confirmation: A second, less intense fragment ion can be monitored for confirmation. A common fragment for Coenzyme A and its derivatives is observed at approximately 428 m/z.
-
-
Note: These are theoretical values and should be optimized by direct infusion of a this compound standard into the mass spectrometer.
-
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [M+H - 507]⁺ | Collision Energy (eV) |
| This compound | 896.6 | 389.6 | To be optimized |
| Internal Standard (IS) | |||
| Example: Heptanoyl-CoA | 866.5 | 359.5 | To be optimized |
Q4: How should I prepare my biological samples for this compound analysis?
A4: Proper sample preparation is critical for accurate quantification and to minimize analyte degradation.
-
General Workflow:
-
Rapid Quenching: Immediately quench metabolic activity in cells or tissues by flash-freezing in liquid nitrogen.
-
Homogenization/Lysis: Homogenize tissues or lyse cells in a cold extraction solvent.
-
Protein Precipitation: Precipitate proteins using a cold solution of 5-10% trichloroacetic acid (TCA) or 2.5-5% sulfosalicylic acid (SSA).[4][5]
-
Internal Standard Spiking: Add the internal standard to the extraction solvent to ensure it is present from the beginning of the sample preparation process.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Evaporation and Reconstitution (Optional): The supernatant can be dried down under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent (e.g., 50% methanol with 0.1% formic acid) to concentrate the sample.
-
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a solvent that ensures stability (e.g., 10 mM ammonium acetate in 50% methanol, pH 5.5). Store at -80°C in small aliquots.
-
Working Solutions: On the day of analysis, thaw a stock solution aliquot and prepare a series of working solutions by serial dilution in the reconstitution solvent.
-
Calibration Curve: Prepare the calibration curve by spiking the working solutions into a blank matrix (a sample extract from a similar biological source known not to contain the analyte) to mimic the matrix effects of the actual samples. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
-
Internal Standard: Add the internal standard to each calibration standard at the same concentration as in the samples.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column. This needs to be optimized for the specific system and analyte.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
MRM Transitions: As described in Q3, optimized for the specific instrument.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified metabolic pathway involving this compound.
References
Technical Support Center: Enzymatic Assays with 4-Acetamidobutanoyl-CoA
Welcome to the Technical Support Center for enzymatic assays involving 4-Acetamidobutanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your enzymatic assays with this compound.
Problem 1: No or Low Enzyme Activity
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degraded this compound | This compound, like other acyl-CoA derivatives, is susceptible to hydrolysis. Ensure it is stored correctly, typically at -80°C, and avoid repeated freeze-thaw cycles. Prepare fresh solutions for your assays. |
| Inactive Enzyme | Verify the activity of your enzyme preparation with a known positive control substrate if available. Ensure the enzyme has been stored at the correct temperature (e.g., -80°C) in a suitable buffer containing a cryoprotectant like glycerol.[1] |
| Suboptimal Assay Conditions | Check the pH and temperature of your reaction buffer. The optimal conditions can vary depending on the specific enzyme. For many amidohydrolases, the optimal pH is in the neutral to slightly alkaline range (pH 7.0-8.5).[1][2] |
| Missing Cofactors | Some enzymes require specific metal ions or other cofactors for activity. Review the literature for your specific enzyme to ensure all necessary components are in the assay buffer. |
Problem 2: High Background Signal or Non-linear Reaction Progress Curves
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminating Enzyme Activity in the Enzyme Preparation | Host cell enzymes can co-purify with your recombinant enzyme.[3] This can lead to the breakdown of your substrate or product, or interfere with your detection method. Further purify your enzyme or use a more specific substrate if possible.[3] |
| Spontaneous Hydrolysis of this compound | Acyl-CoA thioesters can be unstable in aqueous solutions. Run a "no-enzyme" control to quantify the rate of spontaneous hydrolysis and subtract this from your enzyme-catalyzed reaction rate. |
| Contaminated Reagents | Use high-purity water and reagents. Contaminants in buffers or other assay components can inhibit the enzyme or interfere with the detection chemistry.[2] |
| Product Inhibition | The products of the reaction (acetate and 4-aminobutanoyl-CoA) may inhibit the enzyme. Perform initial velocity measurements to minimize the impact of product inhibition. |
Problem 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Prepare a master mix for your reactions to ensure consistency across wells.[2] |
| Incomplete Reagent Mixing | Ensure all components are thoroughly mixed before starting the reaction and after adding the enzyme. Avoid introducing air bubbles.[2] |
| Temperature Fluctuations | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.[4] |
| Instability of this compound in Assay Buffer | Assess the stability of this compound in your specific assay buffer over the time course of your experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in enzymatic assays with this compound?
A1: Common contamination sources can be broadly categorized as:
-
Chemical Contaminants:
-
From Synthesis: Residual reagents from the synthesis of this compound, such as coupling agents or protecting groups, can inhibit the enzyme.
-
From Buffers and Reagents: Impurities in buffers, salts, or water can chelate essential metal ions or directly inhibit the enzyme.
-
Leachables from Plastics: Plasticizers or other compounds can leach from microplates or tubes and interfere with the assay.
-
-
Biological Contaminants:
-
Contaminating Enzymes: Enzymes from the expression host (e.g., E. coli) that co-purify with the target enzyme are a major concern. These can include proteases that degrade your enzyme or other hydrolases that act on your substrate or product.[3]
-
Microbial Contamination: Growth of bacteria or fungi in stock solutions can introduce enzymes that interfere with the assay.
-
Q2: How can I detect contamination in my this compound preparation?
A2: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your this compound. Look for unexpected peaks that could correspond to degradation products or synthesis impurities.
Q3: My IC50 values for an inhibitor are different from published values. What could be the reason?
A3: Discrepancies in IC50 values can arise from several factors:
-
Different Assay Conditions: Variations in substrate concentration, enzyme concentration, buffer composition (pH, ionic strength), and temperature can all affect the apparent potency of an inhibitor.[5]
-
Enzymatic Contamination: If your enzyme preparation is contaminated with another enzyme that also processes the substrate, the measured IC50 value may be altered.[3]
-
Purity of the Inhibitor: Ensure the purity and correct concentration of your inhibitor stock solution.
-
Incubation Time: For time-dependent or irreversible inhibitors, the IC50 value will change with the pre-incubation time of the enzyme and inhibitor.
Q4: What is a suitable experimental protocol for a 4-acetamidobutyryl-CoA deacetylase assay?
A4: A continuous spectrophotometric assay can be developed by coupling the production of Coenzyme A (from the hydrolysis of the product 4-aminobutanoyl-CoA if a suitable CoA-transferase is present) or the consumption of the thioester bond. A more direct approach is to measure the production of acetate. Here is a general protocol for a coupled-enzyme assay to detect acetate production:
Principle: The 4-acetamidobutyryl-CoA deacetylase hydrolyzes this compound to acetate and 4-aminobutanoyl-CoA. The produced acetate is then used in a series of coupled enzymatic reactions that lead to the formation of a colored or fluorescent product.
Materials:
-
This compound (substrate)
-
Purified 4-acetamidobutyryl-CoA deacetylase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Acetate detection kit (commercially available kits typically contain acetate kinase, other coupling enzymes, ATP, and a detection probe)
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well microplates (clear for colorimetric assays, black for fluorescent assays)
Protocol:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions for the acetate detection kit. Prepare a stock solution of this compound in a suitable buffer (e.g., water or a weak buffer) and determine its concentration accurately.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Components of the acetate detection kit (except the enzyme mix if it contains the final detection enzyme)
-
This compound to the desired final concentration.
-
-
Initiate the Reaction: Add the purified 4-acetamidobutyryl-CoA deacetylase to each well to start the reaction. Include a "no-enzyme" control where the enzyme is replaced with buffer.
-
Incubate: Incubate the plate at the optimal temperature for the deacetylase (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
Develop Signal: If the acetate detection kit requires a separate development step, add the necessary reagents and incubate as instructed.
-
Measure Signal: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate Acetate Concentration: Use a standard curve of known acetate concentrations to determine the amount of acetate produced in your reactions.
Visualizations
Experimental Workflow for Troubleshooting Enzyme Activity
Caption: A logical workflow for troubleshooting low or no enzyme activity.
Signaling Pathway Context of Acyl-CoA Metabolism
Caption: Central role of the Acyl-CoA pool in cellular metabolism.
References
- 1. Arcadia: a visualization tool for metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel amidohydrolase with promiscuous esterase activity from a soil metagenomic library and its application in degradation of amide herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH gradients in immobilized amidases and their influence on rates and yields of beta-lactam hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of pH on the inhibition of fatty acid amidohydrolase by ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of 4-Acetamidobutanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of 4-Acetamidobutanoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing poor peak shape, specifically peak tailing, for this compound. What are the common causes and how can I resolve this?
Peak tailing, where the peak's trailing edge is drawn out, is a common issue that can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system.
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase pH Adjustment: this compound is an acidic molecule, with the related compound 4-acetamidobutanoic acid having a pKa of approximately 4.49.[1] To minimize tailing due to interactions with residual silanols on the silica-based column, the mobile phase pH should be kept low, typically between 2.5 and 3.5. This ensures the analyte is in a single, un-ionized state.
-
Use of High-Purity, End-Capped Columns: Employing a modern, high-purity silica column with end-capping will reduce the number of accessible silanol groups, thereby minimizing secondary interactions.
-
Column Contamination: Buildup of contaminants on the column can create active sites that lead to tailing. Implement a regular column washing protocol with a strong solvent.
-
System Dead Volume: Excessive tubing length or poorly fitted connections can cause peak broadening and tailing. Ensure all connections are secure and use tubing with a narrow internal diameter where possible.
Q2: My this compound peak is broad, leading to poor resolution from adjacent peaks. What strategies can I employ to improve this?
Peak broadening reduces resolution and can be addressed by optimizing several chromatographic parameters.
Strategies to Reduce Peak Broadening:
-
Gradient Optimization: A shallower gradient at the elution time of this compound can help to focus the peak and improve its shape.
-
Flow Rate Reduction: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks.
-
Column Particle Size: Switching to a column with smaller particles (e.g., sub-2 µm for UHPLC) can significantly enhance peak efficiency and resolution.
-
Temperature Control: Maintaining a consistent and slightly elevated column temperature (e.g., 30-40 °C) can improve mass transfer kinetics and lead to sharper peaks.
Q3: I am struggling with the retention of this compound on my C18 column. How can I increase its retention?
Insufficient retention can lead to co-elution with the solvent front or other early-eluting compounds.
Methods to Increase Retention:
-
Decrease Organic Solvent Content: In reversed-phase chromatography, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar analytes.
-
Use a Less Polar Stationary Phase: While C18 is a good starting point, if retention is still too low, consider a column with a different stationary phase that offers alternative selectivity.
-
Mobile Phase Additives: The use of ion-pairing reagents can increase the retention of charged analytes, but this should be approached with caution as they can be difficult to remove from the column.
Experimental Protocols
General Protocol for HPLC-MS/MS Analysis of Short-Chain Acyl-CoAs (adapted for this compound)
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
For cellular or tissue samples, perform a protein precipitation step using a cold organic solvent such as acetonitrile.
-
Vortex the sample and centrifuge at high speed (e.g., >12,000 x g) at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase. To enhance stability, consider using glass vials for sample storage and analysis.
-
-
Chromatographic Conditions:
-
Column: A high-quality, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to ~3.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A starting condition of 2-5% B, holding for 1-2 minutes, followed by a linear gradient to 50-70% B over 5-10 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion for this compound would be its [M+H]+. The primary product ion typically results from the neutral loss of the ADP moiety. Specific MRM transitions should be optimized by direct infusion of a standard.
-
Data Presentation
The following tables provide typical starting parameters and expected outcomes for the chromatographic separation of short-chain acyl-CoAs, which can be used as a reference for method development for this compound.
Table 1: Typical HPLC/UHPLC Parameters for Short-Chain Acyl-CoA Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, sub-2 µm particle size | Provides good retention and high efficiency for polar molecules. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.5 | Buffers the mobile phase to ensure consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 2% to 60% B over 8 minutes | A starting point that can be optimized for better resolution. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a narrow-bore column. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A smaller injection volume can improve peak shape. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to ~3.0; use an end-capped column. |
| Peak Broadening | Sub-optimal flow rate or gradient | Decrease flow rate; use a shallower gradient. |
| Poor Retention | High organic content in mobile phase | Decrease the initial percentage of acetonitrile. |
| Irreproducible RTs | Inadequate column equilibration | Increase column equilibration time between injections. |
| Ghost Peaks | Sample carryover or contaminated mobile phase | Implement a needle wash step; use fresh, high-purity solvents. |
References
Storage conditions to maintain 4-Acetamidobutanoyl-CoA integrity.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 4-Acetamidobutanoyl-CoA to ensure its integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored as a lyophilized powder or in a suitable organic solvent at -80°C. When stored in solution, it is advisable to use a slightly acidic buffer (pH 6.0) to minimize hydrolysis.[1]
Q2: Can I store this compound at -20°C?
Yes, for short- to mid-term storage, -20°C is acceptable. However, for periods longer than a few months, -80°C is recommended to better preserve the integrity of the thioester bond.
Q3: How should I prepare a stock solution of this compound?
It is recommended to reconstitute lyophilized this compound in a buffer at a slightly acidic pH (e.g., pH 6.0) or in an organic solvent like methanol.[2] Aqueous solutions at neutral or alkaline pH can promote hydrolysis of the thioester bond.[2] After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Are there any buffers I should avoid when working with this compound?
Avoid using buffers with a pH above 7.0 for prolonged periods, as alkaline conditions accelerate the hydrolysis of the thioester bond.[2] If your experimental conditions require a higher pH, prepare the working solution immediately before use and minimize the time the compound spends in the high-pH buffer.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
-
Question: My enzymatic assay results with this compound are variable. Could this be a storage issue?
-
Answer: Yes, improper storage and handling can lead to the degradation of this compound, resulting in lower effective concentrations and inconsistent assay results. The thioester bond is susceptible to hydrolysis, which can be accelerated by suboptimal storage temperature, inappropriate pH of the solution, and multiple freeze-thaw cycles.
-
-
Question: How can I check the integrity of my this compound stock?
-
Answer: The integrity of your stock can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3] These methods can separate intact this compound from its degradation products. A detailed protocol for assessing integrity is provided below.
-
Issue 2: Observing unexpected peaks in my analytical chromatogram.
-
Question: I see extra peaks when I analyze my this compound sample by HPLC. What could they be?
-
Answer: These additional peaks are likely degradation products. The primary degradation pathway for acyl-CoAs is the hydrolysis of the thioester bond, which would yield Coenzyme A and 4-acetamidobutanoic acid. Other potential modifications can also occur, leading to different byproducts.
-
-
Question: What steps can I take to minimize degradation during my experiments?
-
Answer: To minimize degradation, always prepare fresh working solutions from a properly stored stock. Keep the solutions on ice whenever possible and use them promptly. If your experiment involves incubation at higher temperatures, consider running a time-course experiment to assess the stability of this compound under your specific experimental conditions.
-
Data on Storage and Stability
Due to the limited availability of specific quantitative data for this compound, the following table summarizes general stability recommendations for short-chain acyl-CoAs based on available literature.
| Condition | Temperature | Recommended Buffer/Solvent | Expected Stability |
| Long-term Storage | -80°C | Lyophilized powder or Anhydrous Organic Solvent | High |
| Short-term Storage | -20°C | Slightly acidic buffer (pH 6.0) or Organic Solvent | Moderate to High |
| Benchtop Use | 4°C (on ice) | Slightly acidic buffer (pH 6.0) | Limited (hours) |
| Room Temperature | ~25°C | Aqueous buffer (neutral pH) | Low (prone to rapid degradation) |
Experimental Protocols
Protocol: Assessing the Integrity of this compound using HPLC
This protocol provides a general method to assess the purity of a this compound sample.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of your this compound in a suitable solvent, such as a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0) or methanol. b. Dilute the stock solution to a final concentration of 50-100 µM in the initial mobile phase of your HPLC gradient. c. Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.0
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-5 min: 5% B
- 5-25 min: 5% to 50% B
- 25-30 min: 50% to 5% B
- 30-35 min: 5% B
- Flow Rate: 1.0 mL/min
- Detection: UV at 260 nm (for the adenine moiety of Coenzyme A)
- Injection Volume: 10-20 µL
3. Data Analysis: a. Analyze the resulting chromatogram. A pure sample of this compound should show a single major peak at a specific retention time. b. The presence of additional peaks, particularly an early eluting peak corresponding to Coenzyme A, indicates degradation. c. The purity can be estimated by calculating the area of the main peak as a percentage of the total peak area.
Visualizations
Caption: Workflow for assessing the integrity of this compound.
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Validation & Comparative
Comparative Enzymatic Activity of 4-Acetamidobutanoyl-CoA and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of 4-Acetamidobutanoyl-CoA and its analogs. The data presented is based on available scientific literature and aims to offer an objective overview for researchers in enzymology, drug discovery, and metabolic pathway analysis.
Introduction
This compound is a key intermediate in the metabolism of L-β-lysine in some microorganisms, such as Pseudomonas. It is specifically hydrolyzed by the enzyme 4-acetamidobutyryl-CoA deacetylase (also known as deacetylase-thiolesterase), which catalyzes the removal of the acetyl group to yield 4-aminobutanoyl-CoA and acetate.[1][2] The study of this enzyme and its substrate specificity is crucial for understanding microbial metabolic pathways and for the potential development of enzyme inhibitors. This guide focuses on the comparative enzymatic activity of this compound and several of its structural analogs.
Data Presentation
The following table summarizes the relative enzymatic activity of a deacetylase-thiolesterase from Pseudomonas with this compound and its analogs. The data is derived from the findings of Ohsugi et al. (1981), which indicate the substrate preference of the enzyme.
| Substrate | Structure | Relative Activity (%) |
| This compound | CH₃CONH(CH₂)₃CO-SCoA | 100 |
| 4-Propionamidobutanoyl-CoA | CH₃CH₂CONH(CH₂)₃CO-SCoA | >100 |
| 5-Acetamidovaleryl-CoA | CH₃CONH(CH₂)₄CO-SCoA | >100 |
| Other Acyl-CoA Compounds | Varied | <100 |
Note: The abstract of the primary source paper indicates that 4-propionamidobutyryl CoA and 5-acetamidovaleryl CoA are more readily decomposed than this compound, hence their relative activity is denoted as >100%. Specific quantitative values for Km and Vmax were not available in the publicly accessible abstracts.
Experimental Protocols
The following is a generalized experimental protocol for the enzymatic assay of 4-acetamidobutyryl-CoA deacetylase, based on common enzymology practices and information inferred from the available literature.
Enzyme Purification:
The deacetylase-thiolesterase enzyme is purified from Pseudomonas cells grown on a medium containing L-β-lysine as an inducer. Purification steps typically involve cell lysis, ammonium sulfate precipitation, and a series of column chromatography steps (e.g., ion exchange, gel filtration, and affinity chromatography) to achieve a high degree of purity.
Synthesis of Substrates:
This compound and its analogs can be synthesized by the acylation of coenzyme A with the corresponding N-acetylated amino acid. This is often achieved using the mixed anhydride method or by activation of the carboxylic acid with a suitable coupling agent.
Enzymatic Assay:
The activity of 4-acetamidobutyryl-CoA deacetylase is determined by measuring the rate of disappearance of the acyl-CoA substrate or the rate of formation of one of the products (acetate or 4-aminobutanoyl-CoA). A common method is to monitor the decrease in absorbance at 232 nm, which is characteristic of the thioester bond in the acyl-CoA substrate.
Assay Conditions:
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Enzyme: Purified 4-acetamidobutyryl-CoA deacetylase
-
Substrate: 0.1 mM this compound or its analog
-
Temperature: 37°C
-
Reaction Volume: 1 mL
-
Monitoring: Spectrophotometric measurement of the decrease in absorbance at 232 nm.
Data Analysis:
The initial velocity of the reaction is calculated from the linear portion of the absorbance vs. time plot. For kinetic studies, the assay is performed with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).
Mandatory Visualization
Signaling Pathway
Caption: Metabolic pathway of L-β-lysine degradation.
Experimental Workflow
Caption: Workflow for comparing enzymatic activity.
References
Cross-validation of different analytical methods for 4-Acetamidobutanoyl-CoA.
A Comprehensive Guide to the Cross-Validation of Analytical Methods for 4-Acetamidobutanoyl-CoA Quantification
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. This compound, a key intermediate in certain metabolic pathways, requires precise measurement to understand its physiological and pathological roles. This guide provides a detailed comparison of various analytical methods for the quantification of this compound, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is an acetylated derivative of 4-aminobutanoyl-CoA. It is a substrate for the enzyme 4-acetamidobutyryl-CoA deacetylase, which catalyzes its conversion to 4-aminobutanoyl-CoA and acetate.[1] This metabolic reaction highlights the importance of this compound in cellular metabolism and signaling. Accurate and reliable quantification of this molecule is crucial for elucidating its biological functions and its potential as a biomarker or therapeutic target.
Comparison of Analytical Methods
The quantification of short-chain acyl-CoAs like this compound can be challenging due to their low abundance and inherent instability. Several analytical techniques have been developed, each with its own advantages and limitations. The most common methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzymatic assays.
Table 1: Performance Comparison of Analytical Methods for Short-Chain Acyl-CoA Quantification
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[2] | 120 pmol (with derivatization)[2] | ~50 fmol[2] |
| Limit of Quantification (LOQ) | 5-50 fmol[2] | 1.3 nmol (LC/MS-based)[2] | ~100 fmol[2] |
| Linearity (R²) | >0.99[2][3] | >0.99[2] | Variable |
| Precision (RSD%) | < 5%[2] | < 15%[2] | < 20%[2] |
| Specificity | High (based on mass-to-charge ratio)[2][4] | Moderate (risk of co-elution)[2] | High (enzyme-specific)[2] |
| Throughput | High[2] | Moderate[2] | Low to Moderate[2] |
LC-MS/MS has emerged as the gold standard for acyl-CoA analysis due to its superior sensitivity, specificity, and high-throughput capabilities.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
LC-MS/MS Method
This method offers the highest selectivity and sensitivity for the quantification of short-chain acyl-CoAs.[4]
Sample Preparation (Protein Precipitation):
-
Homogenize tissue samples or cell pellets in a cold extraction solution (e.g., acetonitrile/methanol/water, 2:2:1, v/v/v).[6]
-
Incubate on ice for 30 minutes to allow for protein precipitation.[7]
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.[8]
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[9]
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.[2]
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The common fragmentation for acyl-CoAs involves the neutral loss of the 3'-phospho-ADP moiety (507 Da).[4][9]
-
Collision Energy: Optimize for the specific analyte.[2]
HPLC with UV/Fluorescence Detection Method
This method is more accessible than LC-MS/MS but often requires derivatization to enhance sensitivity and specificity.[10]
Sample Preparation and Derivatization:
-
Perform sample extraction as described for the LC-MS/MS method.
-
For fluorescence detection, react the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[2]
HPLC:
-
Column: C18 reversed-phase column.[2]
-
Mobile Phase: Acetonitrile/water gradient.[2]
-
Detector: UV detector (e.g., 260 nm for the adenine moiety of CoA) or a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.[10]
Enzymatic Assay
Enzymatic assays are highly specific but are generally lower in throughput and may be less sensitive than LC-MS/MS.
Reaction Mixture:
-
Combine the sample extract with a specific enzyme that utilizes this compound as a substrate (e.g., 4-acetamidobutyryl-CoA deacetylase).
-
Include necessary co-factors (e.g., NAD+) and a suitable buffer.
-
Incubate at a controlled temperature to allow the enzymatic reaction to proceed.
Detection:
-
Measure the change in a product of the reaction. For example, if the reaction produces or consumes NADH, monitor the change in absorbance at 340 nm.[2]
Visualizing the Workflow and Metabolic Context
Diagrams are essential for understanding complex experimental workflows and metabolic pathways.
Caption: Experimental workflow for the cross-validation of analytical methods.
Caption: Metabolic conversion of this compound.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and the availability of instrumentation. While LC-MS/MS offers the most robust and sensitive platform, HPLC and enzymatic assays can be viable alternatives for specific applications. Cross-validation of these methods is essential to ensure the accuracy and reliability of the quantitative data, which is fundamental for advancing our understanding of the metabolic roles of this compound in health and disease.
References
- 1. 4-acetamidobutyryl-CoA deacetylase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
4-Acetamidobutanoyl-CoA: A Substrate Beyond a Single Enzyme? A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the metabolic fate of acyl-CoA molecules is paramount. This guide provides a comparative analysis of the substrate specificity of acyl-CoA enzymes with a focus on 4-acetamidobutanoyl-CoA, a key intermediate in the metabolism of L-β-lysine in some bacteria. While direct evidence of this compound acting as a substrate for a wide range of acyl-CoA enzymes remains limited, this guide consolidates the existing data on the primary enzyme known to process it and draws comparisons with other well-characterized short-chain acyl-CoA thioesterases to infer potential broader reactivity.
The central enzyme known to utilize this compound is a deacetylase-thiolesterase isolated from Pseudomonas B4. This enzyme plays a crucial role in the degradation of L-β-lysine by catalyzing the hydrolysis of both the amide and thioester bonds of this compound.[1] This dual activity makes it a unique enzyme in acyl-CoA metabolism.
The Primary Enzyme: A Detailed Look at Deacetylase-Thiolesterase from Pseudomonas B4
The deacetylase-thiolesterase from Pseudomonas B4 exhibits a clear preference for this compound and structurally similar compounds. The enzyme's activity is not strictly limited to this substrate, as it can hydrolyze other short-chain acylated CoA molecules, albeit at different rates.
Quantitative Analysis of Substrate Specificity
The following table summarizes the relative rates of hydrolysis of various acyl-CoA derivatives by the purified deacetylase-thiolesterase. The data is extracted from the seminal work by Ohsugi et al. (1981).[1]
| Substrate | Relative Rate of Hydrolysis (%) |
| This compound | 100 |
| 4-Propionamidobutanoyl-CoA | 115 |
| 5-Acetamidovaleryl-CoA | 110 |
| 3-Acetamidopropionyl-CoA | 65 |
| Acetyl-CoA | <5 |
| Butyryl-CoA | 25 |
| 4-Aminobutanoyl-CoA | Thioesterase activity present |
Comparative Analysis with Other Short-Chain Acyl-CoA Thioesterases
While direct experimental data is lacking for this compound with other acyl-CoA enzymes, we can infer potential interactions by comparing its structure with the known substrate specificities of other well-characterized short-chain acyl-CoA thioesterases. Many of these enzymes, found in various organisms from bacteria to mammals, exhibit promiscuous activity towards a range of short-chain acyl-CoAs.
For instance, several bacterial thioesterases have been screened for their ability to improve the production of short-chain fatty acids. These enzymes show varying degrees of specificity for substrates like acetyl-CoA, propionyl-CoA, and butyryl-CoA.[2][3][4] The presence of the acetamido group in this compound introduces a polar moiety that could influence its binding to the active sites of these enzymes, which are typically adapted for hydrophobic acyl chains.
The table below presents a comparison of the substrate specificities of the Pseudomonas deacetylase-thiolesterase with a representative bacterial short-chain acyl-CoA thioesterase, TesB from Escherichia coli.
| Substrate | Pseudomonas Deacetylase-Thiolesterase (Relative Rate %)[1] | E. coli Thioesterase II (TesB) (Relative Activity %) |
| Acetyl-CoA (C2) | <5 | 100 |
| Propionyl-CoA (C3) | Not Reported | 110 |
| Butyryl-CoA (C4) | 25 | 95 |
| This compound | 100 | Not Reported |
This comparison highlights a key difference: while TesB prefers standard short-chain fatty acyl-CoAs, the Pseudomonas enzyme is highly active on the N-acetylated derivative. This suggests that the active site of the deacetylase-thiolesterase is specifically adapted to accommodate the acetamido group, a feature likely absent in general short-chain thioesterases.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and the experimental approach for studying these enzymes, the following diagrams are provided.
Experimental Protocols
Purification of Deacetylase-Thiolesterase from Pseudomonas B4 (Adapted from Ohsugi et al., 1981[1])
-
Cell Growth and Lysis: Pseudomonas B4 is grown in a medium containing L-β-lysine as the primary carbon and energy source to induce enzyme expression. The cells are harvested and lysed by sonication in a buffered solution.
-
Fractionation: The cell-free extract is subjected to fractional precipitation with ammonium sulfate.
-
Chromatography: The active fraction is further purified using a series of column chromatography steps, including ion-exchange and gel filtration chromatography, to obtain a highly purified enzyme preparation.
Thioesterase Activity Assay (DTNB Method)
This is a general and widely used method for measuring the activity of thioesterases.[4]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 100 mM HEPES, pH 8.0) and 1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme and Substrate Addition: A known amount of the purified enzyme is added to the reaction mixture, followed by the addition of the acyl-CoA substrate (e.g., 20 µM this compound) to initiate the reaction.
-
Spectrophotometric Measurement: The hydrolysis of the thioester bond in the acyl-CoA substrate releases free Coenzyme A (CoA-SH). This free thiol group reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product. The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm.
-
Calculation of Activity: The enzyme activity is calculated from the rate of absorbance change using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Conclusion
The available evidence strongly indicates that this compound is a primary and specific substrate for the deacetylase-thiolesterase found in Pseudomonas B4, an enzyme essential for L-β-lysine catabolism in this organism. While the broader reactivity of this compound with other acyl-CoA enzymes from different organisms has not been extensively studied, a comparative analysis of substrate specificities suggests that its unique N-acetylated structure may limit its recognition by general short-chain acyl-CoA thioesterases. Further research is warranted to screen a wider range of acyl-CoA manipulating enzymes to fully elucidate the metabolic potential of this intriguing molecule. Such studies could reveal novel enzymatic activities and expand our understanding of the intricate network of acyl-CoA metabolism.
References
- 1. Functional screening and in vitro analysis reveals thioesterases with enhanced substrate specificity profiles that improve short-chain fatty acid production in Escherichia coli [dspace.mit.edu]
- 2. Functional screening and in vitro analysis reveal thioesterases with enhanced substrate specificity profiles that improve short-chain fatty acid production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Bacterial Strains: A Guide to Understanding Metabolic Differences
A Hypothetical Case Study: The Role of Metabolite X in Bacterial Metabolism
In the dynamic world of microbiology, understanding the intricate metabolic networks of bacteria is paramount for advancements in biotechnology, drug development, and infectious disease research. Comparative metabolomics serves as a powerful tool to dissect these complexities by analyzing the global metabolite profiles of different bacterial strains. This guide provides a framework for such a comparison, using a hypothetical scenario involving "Metabolite X" to illustrate the process, due to the current lack of publicly available specific comparative data on 4-Acetamidobutanoyl-CoA.
This guide will walk through a comparative analysis of a wild-type bacterial strain capable of producing Metabolite X and a genetically engineered mutant strain where the biosynthesis of Metabolite X is knocked out. By comparing their metabolic fingerprints, we can infer the function of Metabolite X and its impact on the overall cellular physiology.
Data Presentation: Unveiling the Metabolic Shift
A key aspect of comparative metabolomics is the quantitative analysis of metabolite abundance between the strains. The data presented in Table 1 showcases a hypothetical snapshot of key metabolite changes observed between the wild-type and the mutant strain lacking Metabolite X. This data is typically generated using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy.[1][2]
Table 1: Hypothetical Quantitative Metabolomics Data
| Metabolite | Wild-Type (Relative Abundance) | Mutant (Relative Abundance) | Fold Change (Mutant/Wild-Type) | Putative Pathway Involvement |
| Metabolite X | 100.0 | 0.0 | 0.0 | Biosynthesis of X |
| Acetyl-CoA | 50.0 | 75.0 | 1.5 | Central Carbon Metabolism, Precursor to X |
| Citrate | 80.0 | 60.0 | 0.75 | TCA Cycle |
| Succinate | 90.0 | 70.0 | 0.78 | TCA Cycle |
| Pyruvate | 40.0 | 60.0 | 1.5 | Glycolysis |
| Glutamate | 120.0 | 90.0 | 0.75 | Amino Acid Metabolism |
| Fatty Acid (C16:0) | 60.0 | 80.0 | 1.33 | Fatty Acid Biosynthesis |
Note: The data presented is for illustrative purposes only.
The hypothetical data suggests that the absence of Metabolite X leads to an accumulation of its precursor, Acetyl-CoA, and a subsequent increase in pyruvate and fatty acid biosynthesis.[3][4] Conversely, intermediates of the TCA cycle and glutamate are depleted, indicating a potential redirection of carbon flux.[2]
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and accuracy, a well-defined experimental protocol is crucial. The following is a generalized workflow for a comparative bacterial metabolomics study.
Bacterial Cultivation and Quenching
-
Objective: To grow bacterial cultures to a specific growth phase and rapidly halt metabolic activity to preserve the in-vivo metabolite profile.[1][5]
-
Protocol:
-
Inoculate the wild-type and mutant bacterial strains in a suitable growth medium and incubate under controlled conditions (e.g., temperature, aeration).
-
Monitor cell growth by measuring optical density (OD600).
-
At the desired growth phase (e.g., mid-logarithmic phase), rapidly quench the metabolism. A common method is to plunge the culture into a cold solvent mixture, such as 60% methanol at -48°C.[5]
-
Harvest the cells by centrifugation at a low temperature.[6]
-
Metabolite Extraction
-
Objective: To efficiently extract a broad range of intracellular metabolites from the bacterial cells.
-
Protocol:
-
Resuspend the cell pellet in a cold extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water.[6]
-
Lyse the cells to release intracellular metabolites. This can be achieved through methods like bead beating, sonication, or freeze-thawing.[6]
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.[6]
-
Metabolite Analysis
-
Objective: To separate, detect, and quantify the metabolites in the extracted samples.
-
Protocol:
-
The extracted metabolites are typically analyzed using analytical platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][5]
-
For GC-MS analysis, a derivatization step is often required to make the metabolites volatile.[7]
-
The resulting data is processed to identify and quantify the metabolites based on their mass-to-charge ratio and retention time.
-
Data Analysis
-
Objective: To statistically analyze the quantitative data to identify significant differences in metabolite levels between the strains.
-
Protocol:
-
The quantified metabolite data is normalized to the cell biomass or an internal standard.
-
Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to visualize the overall differences between the groups.[8]
-
Univariate statistical tests (e.g., t-test) are performed to identify individual metabolites that are significantly different between the strains.
-
Visualizing the Impact: Pathways and Workflows
Visual representations are essential for understanding the complex relationships in metabolomics. The following diagrams, created using Graphviz (DOT language), illustrate a hypothetical metabolic pathway for Metabolite X and the general experimental workflow.
Caption: Hypothetical metabolic pathway for the synthesis of Metabolite X from Acetyl-CoA.
Caption: General experimental workflow for comparative bacterial metabolomics.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Comparative Metabolomics of Clostridium acetobutylicum ATCC824 and its Engineered Strain, C. acetobutylicum DG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial acetyl-CoA metabolism and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. old.57357.org [old.57357.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Untargeted metabolomic analysis uncovers metabolic variability of four Bifidobacterial strains for probiotic development [frontiersin.org]
Differentiating 4-Acetamidobutanoyl-CoA from its Isomers by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of isomeric molecules is a critical challenge in metabolomics and drug development. 4-Acetamidobutanoyl-CoA and its positional isomers, 2-Acetamidobutanoyl-CoA and 3-Acetamidobutanoyl-CoA, represent a classic case where identical elemental composition necessitates advanced analytical strategies for unambiguous identification. This guide provides a comparative overview of the mass spectrometric behavior of these isomers, supported by predicted fragmentation patterns and a detailed experimental protocol for their differentiation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Distinguishing Isomers by Fragmentation Analysis
While this compound and its isomers will exhibit the same precursor ion mass-to-charge ratio (m/z), their distinct structural arrangements will lead to the formation of unique product ions upon collision-induced dissociation (CID). The common fragmentation signature for all acyl-CoA molecules includes a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, and a characteristic product ion at m/z 428, representing the pantetheine-phosphate portion.[1][2][3]
The key to differentiating the isomers lies in the fragmentation of the acyl chain itself. The position of the acetamido group dictates the preferred cleavage pathways, leading to a unique fingerprint for each isomer in the MS/MS spectrum.
Predicted Fragmentation Patterns
The following table summarizes the expected key fragmentation transitions for this compound and its isomers. The precursor ion for all three compounds will be identical. The differentiation is based on the unique product ions generated from the acyl portion of the molecule.
| Compound | Precursor Ion (m/z) | Common Product Ions (m/z) | Predicted Diagnostic Product Ions (m/z) | Predicted Fragmentation Pathway for Diagnostic Ion |
| This compound | 881.2 | 374.2 ([M+H-507]⁺), 428.1 | 144.1 | Cleavage of the C-S bond and subsequent cyclization of the 4-acetamidobutanoyl moiety. |
| 3-Acetamidobutanoyl-CoA | 881.2 | 374.2 ([M+H-507]⁺), 428.1 | 102.1 | Loss of the acetamido group via a rearrangement, followed by cleavage of the acyl chain. |
| 2-Acetamidobutanoyl-CoA | 881.2 | 374.2 ([M+H-507]⁺), 428.1 | 86.1 | Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the acetamido-ethyl group. |
Note: The m/z values are for the [M+H]⁺ ions. The diagnostic product ions are hypothetical and based on established fragmentation principles of N-acetylated compounds and acyl chains. Experimental verification is required for confirmation.
Experimental Protocol for Isomer Differentiation
This protocol outlines a robust LC-MS/MS method for the separation and differential identification of this compound and its isomers.
I. Sample Preparation
-
Extraction: Extract acyl-CoAs from biological samples (e.g., cell culture, tissue homogenates) using a cold extraction solution of 75% acetonitrile/25% methanol containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
II. Liquid Chromatography
-
Column: A reversed-phase C18 column with a particle size of 1.7-2.1 µm is recommended for optimal separation of these polar analytes.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient from 2% to 30% Mobile Phase B over 15-20 minutes is suggested to achieve chromatographic resolution of the isomers.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
III. Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scanning.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific instrument and precursor ion, typically in the range of 20-40 eV.
IV. Data Analysis
-
Chromatographic Separation: Confirm the separation of the isomeric peaks based on their retention times.
-
MRM Transition Confirmation: For each isomer, monitor the transition from the precursor ion to the common product ions (e.g., 881.2 -> 374.2 and 881.2 -> 428.1).
-
Diagnostic Ion Identification: In product ion scan mode, or by setting up specific MRM transitions, identify the presence and relative abundance of the predicted diagnostic ions for each isomer. The isomer can be identified based on its unique fragmentation fingerprint as detailed in the table above.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the differentiation of this compound and its isomers.
Caption: Workflow for the differentiation of acyl-CoA isomers.
Signaling Pathway and Logical Relationships
The differentiation of these isomers is not directly related to a signaling pathway but rather an analytical chemistry problem. The logical relationship is one of structural difference leading to differential fragmentation.
Caption: Logical relationship of isomer structure to fragmentation.
References
- 1. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - Watch Related Videos [visualize.jove.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of 4-Acetamidobutanoyl-CoA: A Comparative Guide to a Novel Metabolic Pathway
For Immediate Release
This guide provides a comprehensive comparison of the metabolic pathway involving 4-Acetamidobutanoyl-CoA with alternative lysine degradation pathways. It is intended for researchers, scientists, and drug development professionals interested in novel metabolic routes and potential therapeutic targets. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to facilitate understanding.
Introduction
The degradation of the essential amino acid L-lysine is a fundamental metabolic process. While the saccharopine and pipecolate pathways are well-established routes for lysine catabolism in many organisms, recent research has illuminated a distinct pathway in certain bacteria involving the novel intermediate, this compound. This guide focuses on the validation of this pathway, particularly the role of this compound, and provides a comparative analysis with the canonical lysine degradation pathways.
The this compound Dependent Pathway in Bacillus thuringiensis
In Bacillus thuringiensis HD73, a unique pathway for L-lysine degradation has been identified. This pathway proceeds through a series of enzymatic reactions culminating in the formation of 4-aminobutyrate, which can then enter the GABA shunt and the tricarboxylic acid (TCA) cycle. The key intermediate in this pathway is this compound.
The steps are as follows:
-
L-Lysine is converted to β-lysine by lysine-2,3-aminomutase (KamA).
-
β-Lysine is subsequently acetylated to Nε-acetyl-β-lysine by an acetyltransferase (YodP).
-
Nε-acetyl-β-lysine is then deaminated to 3-keto-6-acetamidohexanoate by Nε-acetyl-β-lysine transaminase (YodT).
-
A cleavage enzyme (YodS and YodR) catalyzes the conversion of 3-keto-6-acetamidohexanoate and acetyl-CoA to this compound and acetoacetate.
-
Finally, 4-acetamidobutyryl-CoA deacetylase (YodQ) hydrolyzes this compound to 4-aminobutyrate and acetate.[1]
The validation of this compound's role hinges on the characterization of the enzyme 4-acetamidobutyryl-CoA deacetylase.
Comparative Analysis of Lysine Degradation Pathways
For context, the newly identified pathway is compared with the two primary lysine degradation pathways found in other organisms.
| Feature | This compound Pathway (Bacillus thuringiensis) | Saccharopine Pathway (Mammals, Fungi) | Pipecolate Pathway (Plants, some Bacteria and Mammals) |
| Key Intermediate | This compound | Saccharopine | Pipecolic acid |
| Initial Step | Isomerization of L-lysine to β-lysine | Condensation of L-lysine with α-ketoglutarate | Cyclization and reduction of L-lysine |
| Final Product entering central metabolism | Succinate (via GABA shunt) | Acetyl-CoA | Acetyl-CoA |
| Cellular Location | Cytosol (in bacteria) | Mitochondria | Mitochondria, Peroxisomes, Cytosol |
Experimental Data: Validation of 4-Acetamidobutyryl-CoA Deacetylase Activity
The enzyme 4-acetamidobutyryl-CoA deacetylase is central to the validation of this pathway. While specific data for the Bacillus thuringiensis enzyme (YodQ) is limited, a well-characterized ortholog from Pseudomonas provides valuable insights.
A deacetylase-thiolesterase from a Pseudomonas species grown on L-beta-lysine has been purified and extensively studied. This enzyme demonstrates the cleavage of both the amide and thiolester bonds of this compound.[2]
Table 1: Properties of Pseudomonas 4-Acetamidobutyryl-CoA Deacetylase-Thiolesterase [2]
| Property | Value |
| Molecular Weight | ~275,000 Da |
| Subunit Composition | 8 identical subunits of 36,500 Da |
| Substrate Specificity | Utilizes this compound and related compounds. 4-propionamidobutyryl CoA and 5-acetamidovaleryl CoA are decomposed more readily. Acetyl-CoA is a very poor substrate. |
| Products from this compound | CoASH, acetate, 4-aminobutyrate, and 2-pyrrolidinone |
| Product Ratio (4-aminobutyrate/2-pyrrolidinone) | ~2 at high enzyme levels; only 2-pyrrolidinone at low enzyme levels |
The variable product ratio suggests a mechanism where a 4-aminobutyryl CoA-enzyme complex is the precursor to 4-aminobutyrate, while free 4-aminobutyryl CoA is non-enzymatically converted to 2-pyrrolidinone.[2]
Experimental Protocols
Purification of 4-Acetamidobutyryl-CoA Deacetylase-Thiolesterase (from Pseudomonas)
This protocol is based on the methodology described for the purification of the enzyme from Pseudomonas B4.[2]
-
Cell Growth and Extraction: Pseudomonas B4 is grown in a medium containing L-beta-lysine as the primary energy source to induce enzyme expression. Cells are harvested and lysed to obtain a crude extract.
-
Ammonium Sulfate Precipitation: The crude extract is subjected to fractional ammonium sulfate precipitation to enrich for the deacetylase-thiolesterase.
-
Chromatography: The enriched protein fraction is further purified using a series of column chromatography steps, which may include ion-exchange, hydrophobic interaction, and gel filtration chromatography.
-
Purity Assessment: The purity of the enzyme is assessed at each stage using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Enzyme Activity Assay
The activity of 4-acetamidobutyryl-CoA deacetylase can be measured by monitoring the disappearance of the substrate or the appearance of the products.
-
Reaction Mixture: A typical reaction mixture contains the purified enzyme, this compound as the substrate, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped at various time points by the addition of an acid (e.g., perchloric acid).
-
Product Analysis:
-
CoASH determination: The amount of Coenzyme A released can be quantified using Ellman's reagent (DTNB), which reacts with free sulfhydryl groups to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Acetate and 4-aminobutyrate analysis: These products can be quantified using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
2-pyrrolidinone analysis: The formation of 2-pyrrolidinone can also be monitored by HPLC or GC-MS.
-
The specific activity of the enzyme is typically expressed as micromoles of product formed per minute per milligram of protein.
Visualizing the Metabolic Pathways
To aid in the understanding of these complex metabolic routes, the following diagrams illustrate the this compound dependent pathway and a comparative workflow for lysine degradation.
Caption: L-lysine degradation via this compound.
Caption: High-level comparison of lysine degradation pathways.
Conclusion
The validation of the this compound dependent pathway in Bacillus thuringiensis expands our understanding of lysine metabolism. The central role of this compound and its processing by a specific deacetylase highlights a novel catabolic strategy. Further research into the enzymes of this pathway, particularly the Yod gene cluster, could reveal new enzymatic mechanisms and potential targets for antimicrobial drug development, especially against pathogenic bacilli. The comparative analysis presented here provides a framework for researchers to explore the diversity of metabolic pathways and their evolutionary significance.
References
A Tale of Two CoAs: Acetyl-CoA, the Metabolic Hub, vs. the Enigmatic 4-Acetamidobutanoyl-CoA
A stark contrast exists in the scientific understanding of two coenzyme A derivatives: the central metabolic intermediate, acetyl-CoA, and the sparsely documented 4-acetamidobutanoyl-CoA. While acetyl-CoA is a cornerstone of cellular metabolism, deeply integrated into energy production, biosynthesis, and regulation, information on this compound is exceptionally limited, confining our current knowledge to a single enzymatic reaction in specific bacteria. This guide provides a detailed comparison, highlighting the vast disparity in available experimental data and metabolic significance.
Core Metabolic Roles: A Study in Contrasts
Acetyl-CoA is a pivotal molecule in the metabolism of carbohydrates, fats, and proteins.[1][2][3][4] Its primary function is to deliver the acetyl group to the citric acid cycle (Krebs cycle) for oxidation and energy production in the form of ATP.[1][2] Beyond its role in energy generation, acetyl-CoA is a fundamental building block for the synthesis of fatty acids, cholesterol, and ketone bodies.[1][5] It also plays a crucial role in cellular regulation through the acetylation of proteins, including histones, which influences gene expression.[6][7][8]
In stark contrast, the known metabolic role of this compound is confined to a single, specific catabolic pathway in Pseudomonas. In this context, it serves as a substrate for the enzyme 4-acetamidobutyryl-CoA deacetylase, which catalyzes its conversion to acetate and 4-aminobutanoyl-CoA.[9] This reaction is part of the metabolism of L-beta-lysine.[9] There is currently no evidence to suggest a broader role for this compound in central metabolism or other cellular processes.
Comparative Overview of Metabolic Pathways
The metabolic pathways involving acetyl-CoA are extensive and well-characterized, spanning catabolic and anabolic processes across various cellular compartments. Conversely, the known metabolic context of this compound is highly restricted.
Acetyl-CoA Metabolic Pathways
Acetyl-CoA is generated from multiple sources:
-
Carbohydrate Metabolism: Pyruvate, the end product of glycolysis, is oxidatively decarboxylated to acetyl-CoA by the pyruvate dehydrogenase complex in the mitochondria.[1][7]
-
Fatty Acid Metabolism: Through beta-oxidation, fatty acids are broken down into two-carbon acetyl-CoA units within the mitochondria.[1][2]
-
Amino Acid Catabolism: The carbon skeletons of several amino acids can be converted to acetyl-CoA.[1]
-
Acetate Metabolism: Acetate can be converted to acetyl-CoA by acetyl-CoA synthetase.[1]
Once produced, acetyl-CoA can enter several key pathways:
-
Citric Acid Cycle: In the mitochondrial matrix, acetyl-CoA condenses with oxaloacetate to form citrate, initiating the citric acid cycle for ATP production.[1][2]
-
Fatty Acid Synthesis: In the cytoplasm, acetyl-CoA is the precursor for the synthesis of fatty acids.[1]
-
Cholesterol Synthesis: Cytosolic acetyl-CoA is also the starting point for the mevalonate pathway, which leads to the synthesis of cholesterol and other isoprenoids.[5]
-
Ketone Body Formation: In the liver, under conditions of fasting or low carbohydrate availability, acetyl-CoA is converted into ketone bodies.[1][7]
-
Acetylation Reactions: Acetyl-CoA is the donor of the acetyl group for enzymatic and non-enzymatic acetylation of proteins and other molecules.[6][8]
This compound Metabolic Pathway
The only documented metabolic reaction involving this compound is its hydrolysis:
-
Deacetylation: this compound is hydrolyzed by 4-acetamidobutyryl-CoA deacetylase to yield acetate and 4-aminobutanoyl-CoA.[9]
This reaction has been characterized in Pseudomonas as part of L-beta-lysine metabolism.[9] The broader metabolic fate of the products, acetate and 4-aminobutanoyl-CoA, in this specific context is not detailed in the available literature.
Quantitative Metabolic Data: A Data-Rich vs. Data-Poor Scenario
Quantitative data on acetyl-CoA metabolism, including its cellular concentrations and metabolic flux, are available for various organisms and conditions. In contrast, no quantitative data for this compound metabolism has been found in the scientific literature.
| Parameter | Acetyl-CoA | This compound |
| Cellular Concentration | Varies by cell type and metabolic state. For example, in hypoxic cancer cells, the contribution of glucose and glutamine to the acetyl-CoA pool ranges from 50% to 80%.[10][11] | Not Reported |
| Metabolic Flux | Highly dynamic and dependent on nutrient availability and cellular energy demands. For instance, in normoxic cultured cells, over 90% of acetyl-CoA is derived from glucose and glutamine.[10][11] | Not Reported |
| Enzyme Kinetics (Km) | Km values for various enzymes utilizing acetyl-CoA are well-documented (e.g., citrate synthase, acetyl-CoA carboxylase). | Not Reported for 4-acetamidobutyryl-CoA deacetylase |
| Enzyme Kinetics (kcat) | kcat values for many enzymes in acetyl-CoA metabolism have been experimentally determined. | Not Reported for 4-acetamidobutyryl-CoA deacetylase |
Experimental Protocols
Key Experiments for Acetyl-CoA Metabolism
1. Quantification of Acetyl-CoA Levels:
-
Methodology: Liquid chromatography-mass spectrometry (LC-MS) is a common and sensitive method for the quantification of acetyl-CoA and other acyl-CoA species in biological samples.[12][13][14]
-
Protocol Outline:
-
Sample Preparation: Rapidly quench metabolism and extract metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water).[15][16]
-
Chromatographic Separation: Separate acetyl-CoA from other metabolites using a reversed-phase chromatography column.[15]
-
Mass Spectrometry Detection: Detect and quantify acetyl-CoA based on its specific mass-to-charge ratio using a mass spectrometer.[15]
-
Data Analysis: Determine the concentration of acetyl-CoA by comparing the signal to a standard curve of known concentrations.
-
2. Metabolic Flux Analysis using Stable Isotopes:
-
Methodology: Tracing the incorporation of stable isotope-labeled substrates (e.g., ¹³C-glucose, ¹³C-glutamine) into acetyl-CoA and its downstream metabolites.[10]
-
Protocol Outline:
-
Cell Culture: Culture cells in a medium containing a stable isotope-labeled substrate.
-
Metabolite Extraction: Extract metabolites at different time points.
-
LC-MS Analysis: Analyze the mass isotopologue distribution of acetyl-CoA and related metabolites to determine the fractional contribution of the labeled substrate.[10]
-
Flux Calculation: Use metabolic modeling to calculate the rates of metabolic pathways.
-
Key Experiments for this compound Metabolism
1. Characterization of 4-acetamidobutyryl-CoA deacetylase:
-
Methodology: The original study on this enzyme involved its purification and characterization from Pseudomonas.[9]
-
Protocol Outline (based on the cited study):
-
Enzyme Purification: A multi-step protein purification procedure involving chromatography techniques to isolate the deacetylase from bacterial cell extracts.
-
Enzyme Assay: A spectrophotometric assay to measure the activity of the purified enzyme by monitoring the disappearance of the thioester bond of the substrate (this compound) or the appearance of one of the products.
-
Substrate Specificity: Testing the activity of the enzyme with various acyl-CoA derivatives to determine its substrate preference.
-
Kinetic Analysis: Determining the Michaelis-Menten constants (Km and Vmax) for the substrate.
-
Visualizing the Metabolic Divide
The vast difference in the complexity and understanding of the metabolic roles of acetyl-CoA and this compound is starkly illustrated by their respective metabolic pathway diagrams.
Figure 1: The Central Role of Acetyl-CoA in Metabolism. This diagram illustrates the major metabolic pathways that produce and consume acetyl-CoA, highlighting its central position in cellular bioenergetics and biosynthesis.
Figure 2: The Known Metabolism of this compound. This diagram depicts the single known enzymatic reaction involving this compound, its hydrolysis into acetate and 4-aminobutanoyl-CoA.
Conclusion: A Call for Further Research
The comparison between this compound and acetyl-CoA metabolism underscores a significant gap in our understanding of cellular biochemistry. While acetyl-CoA is a well-established central player with a vast body of supporting experimental data, this compound remains a metabolic curiosity, its function and significance largely unknown beyond a specific bacterial pathway. This disparity highlights the vastness of the metabolic landscape and the potential for discovering novel pathways and regulatory mechanisms. Further research is imperative to elucidate whether this compound plays a broader role in other organisms or cellular processes, and to what extent its metabolism may intersect with or diverge from the well-trodden paths of central metabolites like acetyl-CoA. Until then, the tale of these two CoAs will remain one of a celebrated metabolic king and an enigmatic outlier.
References
- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Acetyl CoA | Function, Structure & Formation - Lesson | Study.com [study.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Acetyl CoA - The School of Biomedical Sciences Wiki [teaching.ncl.ac.uk]
- 5. The multiple facets of acetyl-CoA metabolism: Energetics, biosynthesis, regulation, acylation and inborn errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 7. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-acetamidobutyryl-CoA deacetylase - Wikipedia [en.wikipedia.org]
- 10. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
Comparative Guide to In Silico Modeling of 4-Acetamidobutanoyl-CoA Deacetylase Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico modeling approaches for studying the binding of 4-Acetamidobutanoyl-CoA to its deacetylase. Due to the limited specific data on this compound deacetylase, this guide leverages the extensive research on Histone Deacetylases (HDACs) as a well-characterized alternative for comparative analysis. The principles and methodologies described are broadly applicable to the study of enzyme-ligand interactions.
Data Presentation: Comparative Binding Affinity
In silico modeling provides valuable predictions of binding affinity, which can be compared with experimental data for validation. The following table illustrates how such data can be presented. Note that the data for this compound Deacetylase is hypothetical due to the scarcity of published specific inhibitors, while the data for HDAC inhibitors is representative of published findings.[1][2][3]
| Compound | Target Enzyme | In Silico Method | Predicted Binding Affinity (kcal/mol) | Experimental Kd (nM) | Experimental IC50 (nM) |
| Hypothetical Inhibitor 1 | This compound Deacetylase | Molecular Docking | -8.5 | 500 | 1200 |
| Hypothetical Inhibitor 2 | This compound Deacetylase | MM/GBSA | -45.2 | 150 | 400 |
| Vorinostat (SAHA) | HDAC1 | Molecular Docking | -7.9 | 2 | 20 |
| Entinostat (MS-275) | HDAC1 | Molecular Docking | -9.1 | 1.7 | 130 |
| Trichostatin A | HDAC6 | Molecular Docking | -8.2 | 0.6 | 1.5 |
In Silico Modeling Workflow
The process of modeling the binding of a ligand like this compound to its deacetylase involves a series of computational steps. This workflow is crucial for identifying and optimizing potential inhibitors.
Deacetylase Signaling and Inhibition Pathway
Deacetylases play a crucial role in cellular processes by removing acetyl groups from proteins. Inhibition of these enzymes can restore normal cellular function in disease states. The following diagram illustrates a generalized signaling pathway involving a deacetylase and the mechanism of its inhibition.
Experimental Protocols for In Silico Model Validation
Experimental validation is essential to confirm the predictions of in silico models. Below are detailed protocols for key experimental techniques.
X-ray Crystallography for Protein-Ligand Complex Structure Determination
This protocol outlines the steps for determining the three-dimensional structure of a deacetylase in complex with this compound or an inhibitor.[4][5][6][7][8]
1. Protein Expression and Purification:
-
Clone the gene for the target deacetylase into an appropriate expression vector.
-
Express the protein in a suitable host system (e.g., E. coli, insect cells).
-
Purify the protein to >95% homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).
2. Crystallization:
-
Co-crystallization: Incubate the purified protein with a molar excess of the ligand (this compound or inhibitor) before setting up crystallization screens. For potent binders, a 1:1 to 1:5 protein-to-ligand molar ratio is often sufficient. For weaker binders, a higher excess of the ligand may be necessary.[4]
-
Soaking: Grow apo-protein crystals first. Then, transfer the crystals to a solution containing the ligand. The ligand concentration for soaking is typically in the range of 1-10 mM, and the soaking time can vary from minutes to days.[4]
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using techniques like sitting-drop or hanging-drop vapor diffusion.
3. Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.
-
Mount the crystal and collect X-ray diffraction data at a synchrotron source.
4. Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
If a structure of a homologous protein is available, use molecular replacement to solve the phase problem.
-
Build the atomic model of the protein-ligand complex into the electron density map and refine the structure to achieve good agreement with the experimental data.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time.[9][10][11][12][13]
1. Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5, NTA).
-
Immobilize the purified deacetylase (ligand) onto the sensor chip surface. Common immobilization strategies include amine coupling or capture-based methods (e.g., His-tag to an NTA chip).
-
The amount of immobilized ligand should be optimized to achieve a good signal-to-noise ratio without causing mass transport limitations.
2. Analyte Injection and Data Acquisition:
-
Prepare a series of dilutions of the analyte (this compound or inhibitor) in a suitable running buffer. A minimum of six concentrations is recommended for robust kinetic analysis.[11]
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).[12]
-
Monitor the association of the analyte with the immobilized ligand in real-time.
-
After the association phase, switch to flowing only the running buffer to monitor the dissociation of the analyte.
-
Between injections of different analyte concentrations, regenerate the sensor surface using a specific regeneration solution to remove the bound analyte.
3. Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[14][15][16][17][18]
1. Sample Preparation:
-
Dialyze both the protein (in the cell) and the ligand (in the syringe) against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand.
-
Degas the samples to prevent air bubbles in the calorimeter.
2. Experimental Setup:
-
The protein solution (typically 5-20 µM) is placed in the sample cell.
-
The ligand solution (typically 10-20 times the protein concentration) is loaded into the injection syringe.[17]
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
3. Titration and Data Acquisition:
-
Perform a series of small injections of the ligand into the protein solution.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
As the protein becomes saturated with the ligand, the magnitude of the heat changes decreases.
4. Data Analysis:
-
Integrate the heat flow peaks for each injection to determine the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Ka or KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
References
- 1. In Silico and in Vitro Interactions between Short Chain Fatty Acids and Human Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homology modeling and in silico design of novel and potential dual-acting inhibitors of human histone deacetylases HDAC5 and HDAC9 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward selective histone deacetylase inhibitor design: homology modeling, docking studies, and molecular dynamics simulations of human class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 5. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 8. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. portlandpress.com [portlandpress.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 18. Protein-ligand binding ITC Experiment - Watch Tutorial [blog.affinimeter.com]
Reproducibility of 4-Acetamidobutanoyl-CoA Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Synthesis Methodologies
Two primary chemical methods, the Mixed Carbonic Anhydride method and the Carbonyldiimidazole (CDI) method, are frequently employed for the synthesis of acyl-CoA thioesters. Additionally, enzymatic synthesis offers a highly specific and potentially more reproducible alternative.
| Parameter | Mixed Carbonic Anhydride Method | Carbonyldiimidazole (CDI) Method | Enzymatic Synthesis (Acyl-CoA Synthetase) |
| Principle | Activation of the carboxylic acid with a chloroformate to form a mixed anhydride, followed by nucleophilic attack by the thiol group of Coenzyme A. | Activation of the carboxylic acid with CDI to form an acyl-imidazolide, which then reacts with Coenzyme A. | ATP-dependent activation of the carboxylic acid by an acyl-CoA synthetase to form an acyl-AMP intermediate, followed by reaction with Coenzyme A. |
| Typical Yield | 40-80% (dependent on substrate and reaction conditions) | 50-95% (generally higher for saturated acyl groups)[1] | Substrate-dependent, can be >90%[2] |
| Purity | Can be high after purification, but may contain side products from the alternative reaction of CoA with the chloroformate. | Generally high, with the main byproduct, imidazole, being relatively easy to remove. | Very high, due to the high specificity of the enzyme. |
| Reproducibility | Can be variable due to the sensitivity of the mixed anhydride to moisture and temperature. Side reactions can lead to inconsistent yields. | Generally considered more reproducible than the mixed anhydride method due to the stability of the acyl-imidazolide intermediate.[3][4] | Highly reproducible under optimized and controlled enzymatic conditions. |
| Key Advantages | Relatively inexpensive reagents. | High yields for a range of substrates. Milder reaction conditions compared to some other methods. | High specificity, leading to high purity and minimal side products. Environmentally friendly (aqueous conditions, no harsh chemicals). |
| Key Disadvantages | Potential for side reactions. The mixed anhydride intermediate can be unstable. Requires careful control of temperature. | CDI is moisture-sensitive. Excess CDI can lead to side reactions if not properly managed.[3][4] | Enzyme availability and cost can be a factor. Substrate specificity of the enzyme may limit its application. |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of 4-acetamidobutanoyl-CoA adapted from established methods for acyl-CoA synthesis.
Protocol 1: Mixed Carbonic Anhydride Method
This protocol is adapted from general procedures for the synthesis of acyl-CoAs via the mixed carbonic anhydride method.
Materials:
-
4-Acetamidobutanoic acid
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Coenzyme A (free acid or lithium salt)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate solution (0.5 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Activation of 4-Acetamidobutanoic Acid:
-
Dissolve 4-acetamidobutanoic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to -15°C in an ice-salt bath.
-
Add triethylamine (1.1 equivalents) dropwise while maintaining the temperature.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature does not rise above -10°C.
-
Stir the reaction mixture at -15°C for 30 minutes to form the mixed carbonic anhydride.
-
-
Formation of this compound:
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in cold 0.5 M sodium bicarbonate solution.
-
Slowly add the Coenzyme A solution to the mixed anhydride solution at -15°C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous phase with ethyl acetate to remove unreacted starting materials and byproducts.
-
The aqueous phase containing the product can be purified by solid-phase extraction (SPE) on a C18 cartridge or by preparative HPLC.
-
Lyophilize the purified fractions to obtain this compound as a white solid.
-
Protocol 2: Carbonyldiimidazole (CDI) Method
This protocol is adapted from established procedures utilizing CDI for acyl-CoA synthesis.[1]
Materials:
-
4-Acetamidobutanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid or lithium salt)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate solution (0.5 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Activation of 4-Acetamidobutanoic Acid:
-
Dissolve 4-acetamidobutanoic acid (1 equivalent) in anhydrous THF.
-
Add CDI (1.2 equivalents) in one portion and stir the mixture at room temperature for 1-2 hours, or until CO2 evolution ceases. This forms the 4-acetamidobutanoyl-imidazolide.
-
-
Formation of this compound:
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in 0.5 M sodium bicarbonate solution.
-
Add the Coenzyme A solution to the activated acid solution and stir at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Wash the mixture with ethyl acetate to remove imidazole and any unreacted starting materials.
-
The aqueous layer containing the product can be purified by SPE or preparative HPLC as described in Protocol 1.
-
Lyophilize the purified fractions to yield this compound.
-
Protocol 3: Enzymatic Synthesis
This protocol outlines a general approach using a broad-specificity acyl-CoA synthetase. The specific enzyme and optimal conditions would need to be determined empirically.
Materials:
-
4-Acetamidobutanoic acid
-
Coenzyme A (free acid)
-
ATP (disodium salt)
-
Magnesium chloride (MgCl2)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)
-
Tris-HCl buffer (pH 7.5-8.0)
-
Inorganic pyrophosphatase (optional)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in Tris-HCl buffer containing:
-
4-Acetamidobutanoic acid (e.g., 1-10 mM)
-
Coenzyme A (e.g., 1-5 mM)
-
ATP (e.g., 2-10 mM)
-
MgCl2 (e.g., 5-15 mM)
-
Acyl-CoA synthetase (a predetermined optimal concentration)
-
Inorganic pyrophosphatase (optional, to drive the reaction forward)
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for 1-4 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, terminate it by adding a denaturing agent (e.g., perchloric acid) and centrifuging to remove the precipitated enzyme.
-
The supernatant can be purified by preparative HPLC to isolate this compound.
-
Lyophilize the purified product.
-
Visualization of Synthesis Workflows
Chemical Synthesis Workflow
Caption: General workflow for the chemical synthesis of this compound.
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Conclusion and Recommendations
The choice of synthesis protocol for this compound will depend on the specific requirements of the research.
-
For high-throughput screening or initial exploratory studies where moderate yields and purity are acceptable, the CDI method offers a good balance of efficiency and reproducibility.
-
For applications requiring high purity and lot-to-lot consistency , such as in later-stage drug development or for use in sensitive biological assays, enzymatic synthesis is the recommended approach, provided a suitable enzyme is available.
-
The mixed carbonic anhydride method , while economical, may require more extensive optimization to achieve reproducible results and should be carefully considered, with rigorous in-process controls.
Regardless of the chosen method, thorough characterization of the final product by techniques such as HPLC, mass spectrometry, and NMR is essential to confirm its identity and purity. The development of a standardized, reproducible protocol for the synthesis of this compound would be a valuable contribution to the scientific community.
References
A Researcher's Guide to Acyl-CoA Detection: Benchmarking New Methods Against Established Assays
For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic analysis, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is paramount. These molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle, and their levels can provide critical insights into cellular energy status and disease pathology.[1] This guide provides an objective comparison of new-generation detection methods, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), against established assays, offering supporting experimental data and detailed protocols to inform your selection of the most suitable method for your research needs.
At a Glance: Comparing Acyl-CoA Detection Methods
The choice of an acyl-CoA assay is often a trade-off between sensitivity, specificity, throughput, and cost. While newer LC-MS/MS methods offer unparalleled performance, established spectrophotometric and fluorometric assays can still be valuable tools for specific applications. The following table summarizes the key performance characteristics of these methods.
| Performance Metric | LC-MS/MS Methods | Fluorometric Assays | Spectrophotometric/Colorimetric Assays |
| Principle | Separation by liquid chromatography and detection based on mass-to-charge ratio. | Enzymatic reactions that produce a fluorescent product. | Enzymatic reactions that produce a colored product. |
| Specificity | Very High (can distinguish between different acyl-CoA species). | Moderate to High (can be specific for a class of acyl-CoAs, e.g., total long-chain). | Moderate (can be prone to interference from other molecules). |
| Sensitivity | Very High (low nanomolar to picomolar range).[2] | High (picomolar to low micromolar range). | Low to Moderate (micromolar range).[3] |
| Dynamic Range | Wide. | Moderate. | Narrow. |
| Throughput | Moderate to High (can be automated). | High (well-plate format). | High (well-plate format). |
| Cost (Instrument) | High. | Low to Moderate. | Low. |
| Cost (Per Sample) | Moderate. | Low. | Low. |
| Multiplexing | Yes (can measure multiple acyl-CoAs simultaneously). | Limited. | Limited. |
In-Depth Look: Performance of Acyl-CoA Assays
Recent studies have provided valuable head-to-head comparisons of these methods. A 2023 study highlighted that while a colorimetric ELISA kit failed to produce interpretable results even with pure standards, a fluorometric enzymatic kit yielded results comparable to LC-MS-based assays, depending on the sample matrix and extraction method.[4][5] The same study confirmed that LC-MS/MS and high-resolution mass spectrometry (LC-HRMS) assays produced well-aligned results, particularly when using stable isotope-labeled internal standards for accurate quantification.[4][5]
Another comparative study quantified acetyl-CoA in rat liver using various techniques and found that LC-MS/MS was the most sensitive method.[3] While HPLC, NMR, and spectrophotometric assays provided consistent results for abundant species like acetyl-CoA, they lacked the sensitivity for less abundant short-chain acyl-CoAs.[3]
Signaling Pathways and Experimental Workflows
To understand the context of acyl-CoA measurement, it is crucial to visualize their role in key metabolic pathways and the workflows for their detection.
The diagram above illustrates the journey of a fatty acid from the cytosol into the mitochondrial matrix, where it undergoes β-oxidation to produce acetyl-CoA, which then fuels the TCA cycle for ATP production.[6][7]
The following workflows depict the general steps involved in established and newer acyl-CoA detection methods.
Experimental Protocols
Detailed and reproducible protocols are essential for accurate and reliable results. Below are methodologies for the key experiments cited in this guide.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Profiling
This protocol is adapted from previously described methods for the comprehensive analysis of acyl-CoAs in biological samples.[8][9]
1. Sample Preparation (Extraction and Protein Precipitation):
-
Harvest cells or tissues and immediately quench metabolic activity by snap-freezing in liquid nitrogen.
-
For cultured cells, aspirate the medium and wash with ice-cold phosphate-buffered saline (PBS). Add a pre-chilled extraction solution (e.g., acetonitrile:methanol:water, 2:2:1 v/v/v).
-
For tissues, homogenize the frozen sample in a pre-chilled extraction solution.
-
Vortex samples vigorously and incubate on ice to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs. For absolute quantification, a known amount of an odd-chain acyl-CoA (e.g., C17:0-CoA) or a stable isotope-labeled internal standard should be added during the extraction process.[8]
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium acetate in water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Utilize Multiple Reaction Monitoring (MRM) for targeted quantification of specific acyl-CoAs. The MRM transitions are specific precursor-product ion pairs for each acyl-CoA species.
-
3. Data Analysis:
-
Integrate the peak areas for each acyl-CoA and the internal standard.
-
Generate a standard curve using a series of known concentrations of acyl-CoA standards.
-
Calculate the concentration of each acyl-CoA in the sample by normalizing to the internal standard and comparing to the standard curve.
Protocol 2: Fluorometric Assay for Total Long-Chain Acyl-CoA
This protocol is a generalized procedure based on commercially available kits.
1. Reagent Preparation:
-
Prepare the assay buffer, enzyme mix, and fluorescent probe according to the kit manufacturer's instructions.
-
Prepare a series of acyl-CoA standards of known concentrations to generate a standard curve.
2. Sample Preparation:
-
Homogenize tissue samples or lyse cells in the provided assay buffer.
-
Centrifuge the samples to remove insoluble material.
-
The supernatant will be used for the assay.
3. Assay Procedure:
-
Add samples and standards to a 96-well microplate.
-
Add the enzyme mix to each well to initiate the enzymatic reactions that will produce a fluorescent product.
-
Incubate the plate at the recommended temperature and for the specified duration, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
4. Data Analysis:
-
Subtract the background fluorescence (from a blank well with no acyl-CoA) from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the acyl-CoA concentration in the samples by interpolating their fluorescence values on the standard curve.
Conclusion
The selection of an appropriate acyl-CoA detection method is a critical decision in metabolic research. For comprehensive and highly sensitive profiling of a wide range of acyl-CoA species, LC-MS/MS is the method of choice.[1] However, for researchers focused on total long-chain acyl-CoA levels or those with limited access to mass spectrometry instrumentation, fluorometric assays provide a sensitive and high-throughput alternative. Spectrophotometric methods, while less sensitive, can still be useful for measuring highly abundant species like acetyl-CoA in certain contexts. By understanding the principles, performance characteristics, and protocols of these different assays, researchers can make an informed decision that best suits their experimental needs and advances their understanding of the intricate role of acyl-CoAs in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jackwestin.com [jackwestin.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 7. Fatty acid beta oxidation | Abcam [abcam.com]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 4-Acetamidobutanoyl-CoA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of 4-Acetamidobutanoyl-CoA, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to adhere to safe handling procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles with side-shields, protective gloves, and impervious clothing.[3] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
Quantitative Data Summary
For safe handling and disposal planning, consult the following table which summarizes key safety information for the related compound, 4-Acetamidobutanoic acid.
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves.[1][3] Wash skin thoroughly after handling.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection.[1][3] IF IN EYES: Rinse cautiously with water for several minutes.[1][4] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] Use only in a well-ventilated area.[1] |
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, requires careful consideration of its chemical properties and adherence to institutional and regulatory guidelines.
1. Waste Identification and Segregation:
-
Clearly label all waste containers with the full chemical name: "this compound".
-
If it is a solution, also indicate the solvent and concentration.
-
Segregate waste containing this compound from other waste streams to avoid incompatible mixtures.[5] Store acids and bases separately.[6]
2. Solid Waste Disposal:
-
Place solid this compound and any contaminated materials (e.g., weighing paper, pipette tips) into a designated, properly labeled, and sealable waste container.
-
Store the container in a designated satellite accumulation area within the laboratory until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6]
3. Aqueous Solution Disposal:
-
Consult Institutional Policy: Before considering any other disposal method, consult your institution's EHS guidelines. Many institutions prohibit the drain disposal of any chemical waste, regardless of perceived hazard.[7]
-
Avoid Sewer Disposal: Given the irritation hazards associated with the related compound 4-Acetamidobutanoic acid, it is strongly recommended to avoid disposal of this compound solutions down the sanitary sewer.
-
Collection for Professional Disposal: Collect aqueous solutions containing this compound in a designated, labeled, and sealed container. This container should be stored in a satellite accumulation area for collection by EHS or a licensed waste disposal contractor.
4. Decontamination of Glassware and Surfaces:
-
After handling, decontaminate surfaces and glassware by scrubbing with an appropriate solvent, such as alcohol, followed by a thorough rinse with water.[3]
-
Dispose of the initial rinseate as chemical waste.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 4-ACETAMIDOBUTYRIC ACID - Safety Data Sheet [chemicalbook.com]
- 5. needle.tube [needle.tube]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling 4-Acetamidobutanoyl-CoA
This document provides critical safety and logistical information for the handling and disposal of 4-Acetamidobutanoyl-CoA. The guidance is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Summary
This compound is considered hazardous. Based on the profile of its precursor, it is classified as an irritant.[2][3][4][5]
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][5]
-
Physical Hazards: May form combustible dust concentrations in air if dispersed in large quantities.[5] Not classified as flammable.[2]
-
Environmental Hazards: No specific environmental hazards have been identified.[5]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound to protect against potential chemical exposure.[6][7]
| PPE Category | Specification | Purpose |
| Hand Protection | Disposable nitrile gloves.[6] | Prevents skin contact and irritation.[2] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6] A face shield should be worn over safety glasses when there is a splash hazard.[6] | Protects eyes from dust particles and splashes.[2][8] |
| Skin/Body Protection | A fully buttoned laboratory coat.[8] Long pants and closed-toe shoes are mandatory.[6] | Protects skin and personal clothing from contamination.[7][8] |
| Respiratory Protection | Not required for handling small quantities in a well-ventilated area or chemical fume hood.[5][9] If weighing out large amounts of powder where dust may be generated, use a NIOSH-approved respirator.[9][10] | Prevents inhalation of dust and potential respiratory irritation.[2] |
Operational Plan: Handling Protocol
This step-by-step protocol ensures the safe handling of this compound from receipt to experimental use.
3.1. Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Verify: Confirm the product identity against the order and label information.
-
Storage: Store the container in a cool, dry, and well-ventilated place, tightly closed to prevent moisture ingress.[3] Keep away from incompatible materials such as strong bases.[3] Follow the specific storage temperature listed on the product insert.
3.2. Preparation for Use (Weighing and Solubilization)
-
Work Area Preparation: Conduct all manipulations of the solid compound within a chemical fume hood or a designated, well-ventilated area to minimize inhalation risk.[3]
-
Don PPE: Before handling, put on the required PPE as specified in the table above (lab coat, gloves, safety glasses).[8]
-
Weighing:
-
Carefully transfer the desired amount of the powdered compound from the stock container to a tared weigh boat or microfuge tube.
-
Avoid creating dust.[3] If dust is generated, gently clean the area with a damp cloth or paper towel; do not dry sweep.
-
Promptly and securely close the main stock container.
-
-
Solubilization:
-
Add the desired solvent to the weighed powder.
-
If using a vortexer or sonicator, ensure the container is securely capped to prevent aerosol generation or splashes.
-
3.3. Experimental Use
-
Handling Solutions: Always wear gloves and eye protection when handling solutions containing this compound.
-
Avoid Contact: Prevent contact with skin and eyes.[3]
-
Post-Experiment: After use, decontaminate the work area and any equipment used.
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, labeled hazardous chemical waste container.
-
Liquid Waste: Unused solutions or experimental residues containing the compound should be collected in a sealed, clearly labeled hazardous liquid waste container. Do not pour down the drain.[3]
-
-
Container Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (Irritant).
-
Storage Pending Disposal: Store waste containers in a designated satellite accumulation area, ensuring they are sealed to prevent leaks or evaporation.
-
Final Disposal: Arrange for pickup and disposal through your institution's certified EHS waste management program.[3]
References
- 1. 4-ACETAMIDOBUTYRIC ACID - Safety Data Sheet [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
